Technical Documentation Center

Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid
  • CAS: 73397-28-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of Boc-Protected Amino-Hydroxy Acids

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the core physicochemical properties of tert-butyloxycarbonyl (Boc)-protected amino-hydroxy acids. As indispensab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the core physicochemical properties of tert-butyloxycarbonyl (Boc)-protected amino-hydroxy acids. As indispensable building blocks in peptide synthesis and drug discovery, a thorough understanding of their behavior—from solubility and stability to chromatographic characteristics—is paramount for the successful design and execution of synthetic strategies. This document moves beyond a simple listing of data, offering insights into the causal relationships between molecular structure and experimental outcomes, thereby providing a self-validating framework for laboratory application.

Molecular Structure: The Foundation of Functionality

The characteristic properties of Boc-protected amino-hydroxy acids stem from the interplay of three key functional groups: the N-terminal Boc group, the C-terminal carboxylic acid, and the side-chain hydroxyl group.

  • The Boc Group: A bulky, hydrophobic moiety that temporarily masks the nucleophilic nature of the α-amino group.[1] Its steric hindrance and non-polar character significantly influence the molecule's solubility and chromatographic retention.

  • The Carboxylic Acid: A polar, acidic group that can be deprotonated to form a carboxylate anion. Its acidity is a critical parameter for activation and coupling reactions in peptide synthesis.

  • The Hydroxyl Group (-OH): A polar, nucleophilic group present on the side chain (e.g., in Serine, Threonine, Tyrosine, Hydroxyproline). This group can participate in hydrogen bonding, affecting solubility and potentially leading to side reactions if not appropriately managed or protected.

G Figure 1: General Structure of a Boc-Protected Amino-Hydroxy Acid cluster_0 Boc-Protected Amino-Hydroxy Acid Boc Boc Group (Hydrophobic, Acid-Labile) AlphaCarbon α-Carbon (Chiral Center) Boc->AlphaCarbon N-H Carboxyl Carboxylic Acid (Polar, Acidic) AlphaCarbon->Carboxyl SideChain R-Side Chain AlphaCarbon->SideChain Hydroxyl Hydroxyl Group (-OH) (Polar, Nucleophilic) SideChain->Hydroxyl

Caption: General Structure of a Boc-Protected Amino-Hydroxy Acid.

Solubility Profile

The solubility of a Boc-protected amino-hydroxy acid is a nuanced property governed by the balance between the hydrophobic Boc group and the hydrophilic carboxylic acid and hydroxyl groups.[] This balance dictates the ideal solvent system for storage, reaction, and purification.

Causality in Solvent Selection:

  • Hydrophobicity Driven by the Boc Group: The large tert-butyl component reduces solubility in highly polar solvents like water.

  • Hydrophilicity Driven by -COOH and -OH: These groups promote solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMF, DMSO) through hydrogen bonding and dipole-dipole interactions.[3]

  • Impact of Side Chain: The overall polarity of the amino acid side chain further modulates solubility. For instance, the aromatic ring in Tyrosine contributes to hydrophobicity, while the additional hydroxyl group in Hydroxyproline enhances polarity.[4]

Table 1: Solubility of Common Boc-Protected Amino-Hydroxy Acids

CompoundWaterMethanol / EthanolDichloromethane (DCM)Dimethylformamide (DMF)
Boc-L-Serine Soluble[5][6][7]Soluble[5][7]Soluble[5]Soluble[3]
Boc-L-Threonine Sparingly SolubleSolubleSparingly SolubleClearly Soluble
Boc-L-Tyr(Bzl)-OH Slightly Soluble[8]SolubleSolubleSoluble
Boc-L-Hydroxyproline Faint TurbiditySoluble in MeOHSoluble[9]Soluble in DMSO[9]

Note: Solubility is a qualitative measure and can be concentration-dependent. The terms used are based on information from chemical suppliers.

Experimental Protocol: Determination of Qualitative Solubility

This protocol provides a reliable, small-scale method to assess the solubility of a compound in various solvents, which is critical for planning synthetic and purification steps.

Objective: To determine the qualitative solubility of a Boc-protected amino-hydroxy acid in a panel of common laboratory solvents.

Materials:

  • Boc-protected amino-hydroxy acid (e.g., Boc-L-Serine)

  • Solvents: Deionized Water, Methanol, Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Small vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Label four vials with the names of the solvents.

  • Weighing: Accurately weigh approximately 5 mg of the Boc-protected amino-hydroxy acid into each vial. Record the exact mass.

  • Solvent Addition (Initial): Add 100 µL of the respective solvent to each vial. This corresponds to a concentration of ~50 mg/mL.

  • Mixing: Cap the vials securely and vortex each for 30 seconds.

  • Observation: Visually inspect each vial against a dark background.

    • Soluble: The solution is clear and free of any visible particles.

    • Partially Soluble: Some solid remains, but a significant portion has dissolved. The solution may be hazy.

    • Insoluble: The solid material shows no signs of dissolving.

  • Incremental Solvent Addition: If the substance is not fully soluble, add another 100 µL of solvent (total volume 200 µL, ~25 mg/mL) and repeat steps 4 and 5. Continue this process up to a total volume of 1 mL (~5 mg/mL).

  • Data Recording: Record the final classification (e.g., "Soluble at >50 mg/mL," "Soluble at ~10 mg/mL," "Insoluble at <5 mg/mL").

Self-Validation: This stepwise dilution method ensures that the solubility is not misjudged based on a single, potentially saturating concentration. Repeating the observation after a set time (e.g., 10 minutes) can confirm thermodynamic solubility versus kinetically trapped suspensions.

Chemical Stability and Deprotection

The cornerstone of the Boc group's utility is its stability under a wide range of conditions, coupled with its clean removal under specific acidic conditions.[1][10] This "quasi-orthogonal" stability is fundamental to modern peptide synthesis.[11][12]

  • Stability: The Boc group is stable to basic conditions (e.g., piperidine, NaOH), nucleophiles, and catalytic hydrogenation, allowing for the use of other protecting groups (like Fmoc or Cbz) in complex syntheses.[1][13]

  • Acid Lability: The Boc group is readily cleaved by moderately strong acids, most commonly trifluoroacetic acid (TFA), typically in a solvent like DCM.[11][14] The mechanism proceeds through the formation of a stable tert-butyl cation, which then decomposes to isobutylene and carbon dioxide.[15]

Causality of Deprotection Conditions: The choice of acid and the presence of scavengers are critical. The intermediate tert-butyl cation is electrophilic and can alkylate sensitive residues like Tryptophan or Methionine.[14] Therefore, scavengers such as anisole or thioanisole are often included in the deprotection cocktail to trap this cation.[]

G Figure 2: Workflow for Boc Deprotection & Stability Assessment cluster_workflow Experimental Workflow A 1. Prepare Solutions Boc-AA-OH in DCM B 2. Initial Analysis (t=0) Inject aliquot into HPLC A->B C 3. Initiate Deprotection Add 50% TFA in DCM B->C D 4. Time-Point Sampling Take aliquots at t=5, 15, 30 min C->D Reaction in Progress E 5. Quench & Analyze Neutralize aliquot, inject into HPLC D->E E->D Repeat for each time point F 6. Data Analysis Plot % remaining Boc-AA-OH vs. Time E->F

Caption: Workflow for Boc Deprotection & Stability Assessment.

Acidity (pKa)

The pKa of the carboxylic acid group is a key determinant of its reactivity during the coupling step of peptide synthesis. The electron-withdrawing nature of the N-Boc-carbamate group slightly influences the acidity of the α-carboxylic acid compared to its unprotected counterpart.

Causality of Acidity: For the carboxylic acid to be activated (e.g., by carbodiimides like DCC or HOBt/HBTU), it must be in its protonated state. However, during the coupling reaction itself, a base (like DIPEA) is used to neutralize the protonated α-amino group of the growing peptide chain. Understanding the pKa helps in selecting the appropriate base and reaction conditions to ensure efficient activation without causing unwanted side reactions, such as epimerization.

Table 2: Representative pKa Values

Functional GroupTypical pKa RangeSignificance
α-Carboxylic Acid 3.0 - 4.0Affects activation efficiency for peptide bond formation.
Tyrosine Phenol (-OH) ~10Can be deprotonated under strongly basic conditions, often requiring side-chain protection (e.g., Benzyl ether).

Note: Exact pKa values are solvent and temperature-dependent. The values provided are approximate for aqueous environments.

Chromatographic Behavior

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of Boc-protected amino acids.[17] Due to the hydrophobic Boc group, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[18]

Causality in RP-HPLC Separation: In RP-HPLC, molecules are separated based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol, often with an acid modifier like TFA or formic acid).[18]

  • Role of the Boc Group: The Boc group significantly increases the hydrophobicity of the amino acid, leading to stronger interactions with the C18 stationary phase and thus longer retention times compared to the unprotected amino acid.[18]

  • Role of the Side Chain: The elution order among different Boc-protected amino acids is primarily determined by the hydrophobicity of their side chains. For example, Boc-Tyr-OH will generally have a longer retention time than Boc-Ser-OH.

  • Role of the Mobile Phase: The organic solvent (e.g., acetonitrile) in the mobile phase acts as the eluting solvent. A higher concentration of organic solvent will decrease retention times. The acidic modifier (e.g., TFA) ensures that the carboxylic acid group remains protonated, leading to sharper peaks and more reproducible retention times.[19]

Experimental Protocol: Purity Analysis by RP-HPLC

This protocol describes a standard, self-validating method for determining the purity of a Boc-protected amino-hydroxy acid.

Objective: To quantify the purity of a sample and identify any potential impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample: ~1 mg/mL solution of the Boc-amino acid in a 50:50 mixture of Mobile Phase A and B.

Procedure:

  • System Equilibration: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the sample solution.

  • Chromatographic Run (Gradient Elution):

    • Time 0-5 min: 5% B

    • Time 5-25 min: Linear gradient from 5% to 95% B

    • Time 25-30 min: Hold at 95% B

    • Time 30-31 min: Linear gradient from 95% to 5% B

    • Time 31-40 min: Hold at 5% B (re-equilibration)

  • Detection: Monitor the eluent at 220 nm.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage.

System Suitability (Self-Validation):

  • Reproducibility: Inject a standard sample multiple times (n=3) to ensure the retention time is reproducible (RSD < 2%).

  • Peak Shape: The main peak should have a tailing factor between 0.9 and 1.5.

  • Resolution: If known impurities are present, ensure the resolution between the main peak and the impurity peak is greater than 1.5. This validates that the method is capable of separating the compound of interest from its potential byproducts.

Synthetic Implications: A Synthesis of Properties

The physicochemical properties discussed are not independent variables; they are interconnected and collectively dictate the success of a synthetic protocol, particularly in Solid-Phase Peptide Synthesis (SPPS).

G Figure 3: Interplay of Properties in Peptide Synthesis Solubility Good Solubility (in DMF/NMP) Coupling Efficient Coupling Reaction Solubility->Coupling Ensures reagent access Stability Boc Group Stability (Base/Nucleophiles) Stability->Coupling Prevents premature deprotection Lability Selective Lability (TFA) Deprotection Clean Deprotection Step Lability->Deprotection Allows chain elongation Purity High Purity (>98% by HPLC) Purity->Coupling Prevents side products Coupling->Deprotection Yield High Overall Peptide Yield & Purity Coupling->Yield Deprotection->Coupling Cyclical Process (SPPS) Deprotection->Yield

Caption: Interplay of Properties in Peptide Synthesis.

A Boc-protected amino-hydroxy acid with optimal solubility ensures efficient diffusion and reaction kinetics during the coupling step. Its stability to the basic conditions of the subsequent deprotection cycle of an Fmoc-based strategy (if used orthogonally) or neutralization step in a Boc-based strategy is critical. Finally, its predictable lability in acid allows for the controlled elongation of the peptide chain, while high initial purity, verified by HPLC, prevents the incorporation of impurities into the final peptide product.

References

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available from: [Link]

  • Zhao, H., Li, J. and Wu, F. (2026) Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. Available from: [Link]

  • BOC-L-Serine (BOC-L-SER-OH) BP EP USP CAS 3262-72-4. Fengchen Group Co., Ltd. Available from: [Link]

  • tert-Butyloxycarbonyl protecting group. Grokipedia. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase... ResearchGate. Available from: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available from: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available from: [Link]

  • Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. Available from: [Link]

  • Alcohol Catalysis in Boc Protection of Primary Amines. WuXi Biology. Available from: [Link]

  • Peptide Solubilization. JPT Peptide Technologies. Available from: [Link]

  • BOC-L-Hydroxyproline. CD Formulation. Available from: [Link]

  • Determine the structure of Boc amino acids. Cheminfo.org. Available from: [Link]

  • 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available from: [Link]

  • Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective. PharmaTech.com. Available from: [Link]

  • Boc-tyr(boc)-OH. PubChem - NIH. Available from: [Link]

  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. Available from: [Link]

  • Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. PubMed. Available from: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. Available from: [Link]

  • Boc-Tyr(Bzl)-OH [2130-96-3]. Aapptec Peptides. Available from: [Link]

  • Boc-Thr-OH, N-Boc-L-threonine; CAS 2592-18-9. Aapptec Peptides. Available from: [Link]

Sources

Exploratory

Engineering Aspartic Protease Inhibitors: The Role of Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic Acid in Peptidomimetic Design

Executive Summary The transition from native peptides to metabolically stable peptidomimetics is a cornerstone of modern drug development. Native peptides suffer from rapid proteolytic degradation, limiting their therape...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to metabolically stable peptidomimetics is a cornerstone of modern drug development. Native peptides suffer from rapid proteolytic degradation, limiting their therapeutic viability. To overcome this, medicinal chemists employ transition-state isosteres—synthetic chemical motifs that mimic the geometry and charge distribution of a peptide bond undergoing hydrolysis, but cannot be cleaved by the target enzyme.

Among these building blocks, Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid (commonly referred to as Boc-protected Norstatine or Boc-Nst) has emerged as a critical component in the design of highly potent aspartic protease inhibitors[1]. This in-depth technical guide explores the mechanistic rationale, stereochemical imperatives, and synthetic methodologies for incorporating this specific isostere into peptidomimetic workflows targeting enzymes such as BACE1 (β-secretase), HIV-1 protease, and Cathepsin D[1].

Mechanistic Rationale: The Transition-State Isostere Concept

Aspartic proteases catalyze the cleavage of peptide bonds utilizing a catalytic dyad of two aspartic acid residues (e.g., Asp32 and Asp228 in BACE1)[2]. These residues activate a water molecule, driving a nucleophilic attack on the scissile amide bond to form a tetrahedral gem-diol intermediate.

The inclusion of the (2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid residue at the P1 position of a peptidomimetic perfectly subverts this mechanism through two causal pathways:

  • Transition-State Mimicry (2R-Hydroxyl): The secondary hydroxyl group at the C2 position is sp3 hybridized, mimicking the geometry of the transient gem-diol intermediate. However, lacking the leaving group of a true peptide bond, it acts as a non-hydrolyzable "dead-end" mimic. The 2R-stereochemistry is strictly required to orient the hydroxyl group directly into the catalytic cleft, forming ultra-tight, coordinating hydrogen bonds with the unprotonated and protonated oxygens of the Asp dyad[2].

  • S1 Pocket Anchoring (3S-Isobutyl): The isobutyl side chain extending from the C3 position mimics a native Leucine residue. The 3S-configuration ensures this hydrophobic moiety is perfectly vectored into the deep, hydrophobic S1 pocket of the protease, locking the inhibitor in place via van der Waals forces[2].

Quantitative Data: Stereochemical Impact on Inhibition

The stereochemistry of the P1 isostere is not merely an optimization parameter; it is a binary determinant of biological activity. Inversions at the C2 or C3 chiral centers result in steric clashes or the complete loss of hydrogen-bonding networks.

Table 1: Impact of P1 Stereochemistry on BACE1 Inhibition

P1 Isostere Residue Stereochemical Configuration BACE1 IC₅₀ (nM) Structural & Mechanistic Consequence
Norstatine (Nst) (2R, 3S) 1.2 – 8.2 Optimal transition-state mimicry; 2R-OH tightly coordinates with Asp32/228[3].
epi-Norstatine (2S, 3S) > 10,000 2S-OH clashes with the catalytic cleft; complete loss of critical H-bonding[3].

| Statine (Sta) | (3S, 4S) | > 1,000 | Extra methylene group shifts the hydroxyl out of optimal hydrogen-bonding distance[1]. |

Interaction Pathway Visualization

G A Boc-(2R,3S)-AHMHA (Norstatine Building Block) B Peptidomimetic Inhibitor Synthesis A->B SPPS / Solution-Phase C P1 S1-Pocket Binding (3S-Isobutyl Group) B->C Hydrophobic Anchoring D Catalytic Dyad Coordination (2R-Hydroxyl to Asp32/Asp228) B->D Transition-State Mimicry E Aspartic Protease (e.g., BACE1) Inhibition C->E Synergistic Binding D->E Synergistic Binding F Reduction in Pathological Peptide Cleavage (e.g., A-beta) E->F Therapeutic Efficacy

Fig 1: Mechanistic pathway of aspartic protease inhibition by (2R,3S)-AHMHA peptidomimetics.

Experimental Workflow: Self-Validating SPPS Protocol

Incorporating Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid into a peptide chain requires precision. Because the α -hydroxyl group is typically left unprotected to streamline synthesis, improper coupling conditions can cause epimerization at the C2 position or intermolecular depsipeptide (ester) formation[4].

The following is a self-validating Boc-Solid Phase Peptide Synthesis (SPPS) protocol designed to prevent these side reactions.

Phase 1: Deprotection & Preparation
  • Resin Swelling: Swell 0.1 mmol of MBHA (4-methylbenzhydrylamine) resin in Dichloromethane (DCM) for 30 minutes.

  • Boc Removal: Treat the peptidyl-resin with 50% Trifluoroacetic acid (TFA) in DCM for 20 minutes to remove the N-terminal Boc group of the preceding residue.

  • Neutralization: Wash the resin 5 times with DCM, followed by neutralization using 5% N,N-Diisopropylethylamine (DIPEA) in Dimethylformamide (DMF) for 5 minutes. Wash thoroughly with DMF.

Phase 2: Controlled Coupling (Causality-Driven)

Causality Note: Standard high-efficiency coupling reagents (like HATU with excess DIPEA) are too basic and can trigger lactonization or epimerization of the unprotected α -hydroxyl group. We utilize DIC/HOAt at low temperatures to maintain stereochemical integrity.

  • Pre-activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of Boc-(2R,3S)-AHMHA and 0.3 mmol (3.0 eq) of HOAt (1-Hydroxy-7-azabenzotriazole) in anhydrous DMF. Chill the solution to 0°C.

  • Activation: Add 0.3 mmol (3.0 eq) of DIC (N,N'-Diisopropylcarbodiimide) to the chilled solution. Stir for 5 minutes.

  • Coupling: Transfer the pre-activated mixture to the resin. Agitate gently for 3 to 4 hours, allowing the reaction to slowly reach room temperature.

Phase 3: Self-Validation & Cleavage
  • Kaiser Test (Primary Validation): Remove a few resin beads and apply the Kaiser test reagents.

    • Pass: Beads remain yellow (primary amines are fully reacted). Proceed to Step 2.

    • Fail: Beads turn blue. Perform a secondary coupling using PyBOP/N-Methylmorpholine (NMM) for 2 hours.

  • Capping: Treat the resin with 10% acetic anhydride and 10% pyridine in DCM for 15 minutes to cap any unreacted trace amines, preventing the formation of deletion sequences.

  • Cleavage: Cleave the peptidomimetic from the resin using anhydrous Hydrogen Fluoride (HF) containing 10% anisole as a scavenger at 0°C for 1 hour.

  • LC-MS Validation (Secondary Validation): Lyophilize the crude product and analyze via RP-HPLC coupled with Mass Spectrometry. The presence of a single major peak with the exact calculated mass confirms that no depsipeptide oligomerization or significant epimerization occurred during the coupling of the isostere.

References

  • Hamada, Y., & Kiso, Y. (2017). Discovery of BACE1 Inhibitors for the Treatment of Alzheimer's Disease. IntechOpen. Available at:[Link]

  • Mucke, H. A. M. (2006). The potential of P1 site alterations in peptidomimetic protease inhibitors as suggested by virtual screening and explored by the use of C-C-coupling reagents. PubMed. Available at:[Link]

  • Hamada, Y., et al. (2008). Design and synthesis of β-secretase (BACE1) inhibitors with P1′ carboxylic acid bioisosteres. ResearchGate. Available at:[Link]

  • Rich, D. H., Moon, B. J., & Boparai, A. S. (1980). Synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. The Journal of Organic Chemistry. Available at:[Link]

Sources

Foundational

A Technical Guide to the Chiral Purity Analysis of Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid

Abstract This technical guide provides a comprehensive framework for the determination of chiral purity for Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid, a critical chiral building block in pharmaceutical synthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the determination of chiral purity for Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid, a critical chiral building block in pharmaceutical synthesis. The stereochemical integrity of this molecule is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document details the underlying principles, practical methodologies, and validation requirements for the most robust analytical techniques, primarily focusing on Chiral High-Performance Liquid Chromatography (HPLC). It is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, offering field-proven insights into method development, validation, and data interpretation in accordance with stringent regulatory expectations.

Introduction: The Significance of Stereochemical Fidelity

Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid is a non-proteinogenic amino acid derivative. Its protected amine (Boc) and free hydroxyl and carboxylic acid functionalities make it a versatile intermediate. Notably, it is a key precursor in the synthesis of Amastatin, a potent inhibitor of aminopeptidases.[1][2] The molecule possesses two stereogenic centers (at C2 and C3), giving rise to four possible stereoisomers. The (2R,3S) configuration is the biologically active isomer required for its intended pharmacological function.

The presence of the undesired enantiomer or diastereomers can have significant consequences, ranging from reduced therapeutic efficacy to unforeseen toxicity. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over stereoisomeric composition.[3][4][5] Therefore, a validated, stereoselective analytical method is not merely a quality control check but a fundamental component of the drug substance's control strategy, ensuring patient safety and product consistency.[6]

This guide focuses on establishing a self-validating system for the chiral purity analysis of this specific molecule, emphasizing the causality behind methodological choices to build a robust and reliable analytical procedure.

Core Analytical Strategy: A Workflow for Ensuring Chiral Purity

The determination of chiral purity is a multi-step process that begins with method selection and culminates in a validated report. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold-standard technique due to its accuracy, precision, and robustness for quantifying enantiomeric impurities.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy serves as a valuable orthogonal technique for confirmation and for certain screening applications.

G cluster_0 Phase 1: Method Development & Feasibility cluster_1 Phase 2: Protocol Finalization & Validation cluster_2 Phase 3: Routine Analysis & Reporting Sample Sample Receipt Boc-(2R,3S)-3-amino-2-hydroxy- 5-methylhexanoic acid Method_Selection Primary Method Selection (Chiral HPLC) Sample->Method_Selection Feasibility Feasibility Study (Column & Mobile Phase Screening) Method_Selection->Feasibility Optimization Method Optimization Feasibility->Optimization SST System Suitability Test (SST) Definition Optimization->SST Validation ICH Method Validation (Specificity, Linearity, Accuracy, etc.) SST->Validation Routine_Analysis Routine Sample Analysis Validation->Routine_Analysis Data_Processing Data Processing & %ee Calculation Routine_Analysis->Data_Processing Report Final Certificate of Analysis Data_Processing->Report

Caption: General workflow for chiral purity determination.

Chiral High-Performance Liquid Chromatography (HPLC): The Primary Technique

Chiral HPLC separates enantiomers by exploiting the differential interactions between the chiral analyte and a chiral stationary phase (CSP). For effective separation, a transient diastereomeric complex is formed between the analyte and the CSP, which requires at least three points of interaction (e.g., hydrogen bonds, dipole-dipole, steric hindrance).[10] The difference in stability of these diastereomeric complexes leads to different retention times.

Causality in Method Development

The development of a robust chiral HPLC method is not a matter of trial and error but of informed decisions based on the analyte's structure.

G cluster_csp CSP Selection cluster_mode Mode & Mobile Phase Analyte Analyte Properties: - Boc-protected amine (bulky, H-bond acceptor) - Free Hydroxyl (H-bond donor/acceptor) - Free Carboxyl (H-bond donor/acceptor, ionic) - Aliphatic side chain CSP Polysaccharide-Based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) Rationale: Multiple interaction sites (carbamate, hydroxyls) create grooves for steric and polar interactions. Analyte->CSP Mode Normal Phase Mode Rationale: Enhances polar interactions (H-bonding, dipole-dipole) crucial for this non-aromatic analyte. CSP->Mode MP Mobile Phase (Hexane/Alcohol + Acidic Additive) Rationale: Alcohol modifier controls retention. TFA suppresses carboxylate ionization, reducing peak tailing. Mode->MP

Caption: Logic for chiral HPLC method development.

  • Column Selection (CSP): For a molecule like Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point.[11] These phases offer a complex chiral environment with carbamate, ether, and hydroxyl groups, providing multiple sites for hydrogen bonding, dipole-dipole interactions, and steric inclusion that are necessary to resolve this non-aromatic, multi-functional analyte.

  • Mobile Phase Selection: A normal-phase mobile phase system (e.g., Hexane/Ethanol or Hexane/Isopropanol) is often preferred for such compounds.[10] This is because non-polar solvents enhance the polar interactions (like hydrogen bonding) between the analyte and the CSP, which are the primary drivers of chiral recognition for this molecule. An acidic additive, such as 0.1% Trifluoroacetic Acid (TFA), is critical.[10] It serves to suppress the ionization of the carboxylic acid group on the analyte, preventing peak tailing and ensuring sharp, symmetrical peaks necessary for accurate quantification.

Experimental Protocol: Chiral HPLC Analysis

This protocol represents a validated starting point and must be verified for the specific instrumentation and reagents used.

1. Instrumentation and Materials:

  • HPLC system with UV detector
  • Chiral Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP)
  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection Wavelength: 210 nm (where the carboxyl and amide groups absorb)
  • Injection Volume: 10 µL
  • Diluent: Mobile Phase

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
  • Sample Solution: Prepare the test sample in the same manner as the standard solution.
  • Spiked Solution (for Specificity): Prepare a solution of the desired (2R,3S) enantiomer and spike it with a small, known amount (e.g., 0.5%) of the undesired enantiomer (if available) or the racemate.

3. System Suitability Test (SST):

  • Before sample analysis, inject the Spiked or Racemic solution five times.
  • The system is deemed suitable for use if the following criteria are met:
  • Resolution (Rs): The resolution between the enantiomer peaks must be ≥ 2.0.
  • Tailing Factor (T): The tailing factor for the main peak should be ≤ 1.5.
  • Precision (%RSD): The relative standard deviation of the peak area for the main peak from the five replicate injections must be ≤ 2.0%.

4. Analysis Procedure:

  • Inject the diluent (blank) to ensure no interfering peaks are present.
  • Inject the Standard Solution in duplicate.
  • Inject the Sample Solution in duplicate.
  • Perform a final SST injection to confirm system stability.

5. Calculation of Enantiomeric Purity:

  • Calculate the percentage of the undesired enantiomer using the area percent formula: % Undesired Enantiomer = (Area_undesired / (Area_desired + Area_undesired)) * 100
  • Enantiomeric Excess (%ee) can be calculated as: %ee = ((Area_desired - Area_undesired) / (Area_desired + Area_undesired)) * 100
Method Validation: A Self-Validating System

Validation of the chiral purity method is mandatory and should be performed according to ICH guidelines.[3][9][12] This ensures the method is trustworthy and fit for its intended purpose.

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the desired enantiomer in the presence of its impurities (e.g., the undesired enantiomer).Resolution (Rs) between enantiomers ≥ 2.0. No interference from blank at the retention times of the enantiomers.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.998 over a range (e.g., LOQ to 1.5% of the main peak concentration).
Accuracy To measure the closeness of the experimental value to the true value.Recovery of the undesired enantiomer spiked into the sample at various levels (e.g., 50%, 100%, 150% of specification) should be within 90.0% - 110.0%.
Precision To demonstrate the method's reproducibility (repeatability and intermediate precision).%RSD of results from multiple preparations should be ≤ 10.0% for the impurity.
Limit of Quantification (LOQ) The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Precision at the LOQ should meet acceptance criteria.
Robustness To demonstrate the method's reliability with respect to deliberate variations in method parameters (e.g., flow rate ±10%, mobile phase composition ±2%).System suitability parameters (e.g., resolution) should remain within acceptable limits.

Orthogonal Technique: NMR Spectroscopy

NMR spectroscopy can be a rapid and powerful tool for confirming chiral identity and estimating purity, particularly at higher concentrations.[13] The method relies on using a Chiral Solvating Agent (CSA) to induce a diastereomeric environment.[14] The CSA interacts non-covalently and reversibly with the enantiomers, causing their corresponding protons to resonate at slightly different frequencies (chemical shift non-equivalence), allowing for their distinct integration.

Protocol: NMR with a Chiral Solvating Agent
  • Sample Preparation: In an NMR tube, dissolve ~5-10 mg of the Boc-amino acid sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample alone.

  • Add CSA: Add a sub-stoichiometric to stoichiometric amount of a suitable CSA (e.g., a derivative of (1R,2R)-1,2-diaminocyclohexane or a thiourea-based CSA).

  • Acquire Final Spectrum: Re-acquire the ¹H NMR spectrum.

  • Analysis: Identify a well-resolved signal that has split into two distinct peaks corresponding to the two enantiomers. Integrate the two peaks to determine their ratio.

While faster than developing a full HPLC method, NMR is generally less sensitive and may not be suitable for quantifying impurities at the low levels (e.g., <0.1%) often required by regulatory agencies.[15]

Conclusion

The successful control of chiral purity for Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid hinges on the implementation of a robust, validated, and scientifically sound analytical method. Chiral HPLC on a polysaccharide-based stationary phase stands as the definitive technique, offering the required specificity, sensitivity, and accuracy. The principles and protocols outlined in this guide provide a comprehensive roadmap for developing a self-validating system that not only meets but exceeds regulatory expectations. By understanding the causality behind each experimental choice—from CSP selection to mobile phase composition—scientists can ensure the stereochemical integrity of this vital pharmaceutical intermediate, thereby safeguarding the quality and safety of the final drug product.

References

  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • (2R,3S)-3-(Boc-amino)-2-hydroxy-5-methylhexanoic acid, 97%. ThermoFisher.
  • COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS NOTE FOR GUIDANCE. EMA.
  • 3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases.
  • Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids by Competitive Binding Assays with a Chiral Scandium Complex. Journal of the American Chemical Society.
  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines.
  • N-boc-(2s,3s)-2-hydroxy-3-amino-5-methylhexanoic acid. PubChem.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • Synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases.
  • Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid. VWR.
  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives.
  • Chiral Amino Acid Analysis Using LC/MS.
  • A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutano
  • (2R,3S)-3-(Boc-amino)-2-hydroxy-5-methylhexanoic acid, 97%. Fisher Scientific.
  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.
  • BOC-ON. Sigma-Aldrich.
  • Rapid determination of enantiomeric excess of protected amino acids by catalytic amounts of chiral reagent.
  • [Determination of chiral purity of synthetic amino acids by high performance liquid chrom
  • ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria. EMA.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI.
  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.
  • Development of New Stereoisomeric Drugs May 1992. FDA.
  • Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers. Benchchem.
  • Synthesis of (2S,3S)-2-amino-3-methylhexanoic Acid: A Technical Guide. Benchchem.
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application.
  • Analyses of amino acids, Enantiomeric purity.
  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column.
  • A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry.
  • Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Deriv
  • Navigating the Mirror Image: A Comparative Guide to Regulatory Considerations for Chiral Impurities in Pharmaceuticals. Benchchem.
  • High-Purity Amino Acid Derivatives for Peptide Synthesis. BOC Sciences.
  • A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt.
  • Amino Acids in the Development of Prodrugs. MDPI.

Sources

Exploratory

Structural elucidation of novel beta-hydroxy-alpha-amino acids

An in-depth technical guide designed for researchers, scientists, and drug development professionals navigating the complex structural elucidation of noncanonical amino acids. Structural Elucidation of Novel β -Hydroxy-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, scientists, and drug development professionals navigating the complex structural elucidation of noncanonical amino acids.

Structural Elucidation of Novel β -Hydroxy- α -Amino Acids: A Comprehensive Technical Guide

β -hydroxy- α -amino acids are critical structural motifs found in a myriad of bioactive natural products, including cyclodepsipeptides (e.g., azinothricin, papuamides) and modern peptidomimetics. Because these molecules possess at least two contiguous stereocenters ( Cα​ and Cβ​ ), their structural elucidation requires a rigorous, multi-modal approach.

As a Senior Application Scientist, I have designed this guide to move beyond standard operational procedures. Here, we will explore the causality behind analytical choices, ensuring that every protocol acts as a self-validating system to unambiguously determine 2D connectivity, relative stereochemistry (syn/anti), and absolute configuration.

The Strategic Elucidation Workflow

To prevent analytical dead-ends, structural elucidation must follow a hierarchical logic: establish connectivity, determine relative spatial arrangement, and finally lock in the absolute configuration.

ElucidationWorkflow A Novel β-Hydroxy-α-Amino Acid (Isolated or Synthesized) B HR-ESI-MS/MS Profiling (Molecular Weight & Connectivity) A->B Step 1 C 1D & 2D NMR Spectroscopy (Relative Stereochemistry: syn/anti) B->C Step 2 D Chiral Derivatization (Marfey's Reagent or ECCD) C->D Step 3 E Absolute Configuration (e.g., 2S, 3R) D->E Step 4

Overall structural elucidation workflow for novel β-hydroxy-α-amino acids.

Establishing Connectivity: HR-ESI-MS/MS Profiling

The Causality: Before investing time in NMR, we must confirm the presence of the β -hydroxy- α -amino motif. We utilize High-Resolution Electrospray Ionization (HR-ESI) because it is a soft ionization technique that preserves the parent ion ( [M+H]+ or [M−H]− ). However, the true diagnostic power lies in the MS/MS fragmentation. β -hydroxy- α -amino acids predictably undergo neutral losses of H2​O (-18 Da) from the β -hydroxyl and NH3​ (-17 Da) from the α -amine. More importantly, they undergo characteristic α -cleavage between the Cα​ and Cβ​ carbons, yielding diagnostic fragment ions that confirm the exact position of the hydroxyl group.

Self-Validating Protocol: MS/MS Fragmentation
  • Sample Preparation: Dissolve 10μg of the analyte in 50% LC-MS grade Methanol/Water with 0.1% Formic Acid.

  • Direct Infusion: Inject at 5μL/min into the ESI source.

  • Collision-Induced Dissociation (CID): Ramp the collision energy from 10 to 40 eV.

  • Validation Check: If the mass difference between the parent ion and the primary fragment does not equal the exact mass of the proposed β -side chain (due to Cα​−Cβ​ cleavage), the hydroxyl group is likely misassigned to the γ or δ position.

Relative Stereochemistry: NMR J-Coupling & NOE Analysis

The Causality: Once connectivity is confirmed, we must determine if the molecule is the syn (erythro) or anti (threo) diastereomer. This is achieved by analyzing the vicinal coupling constant ( 3JHα,Hβ​ ) via 1H NMR.

The physical basis for this is the Karplus equation, which correlates the dihedral angle between Hα​ and Hβ​ to the J -coupling value. In polar solvents (e.g., D2​O , CD3​OD ), β -hydroxy- α -amino acids adopt staggered conformations to minimize steric clash between the bulky β -side chain and the α -carboxylate/amino groups, while maximizing intramolecular hydrogen bonding [2].

  • Anti (threo) isomers typically exhibit larger coupling constants due to a higher population of antiperiplanar conformers.

  • Syn (erythro) isomers exhibit smaller coupling constants due to predominantly gauche interactions.

Table 1: Diagnostic NMR Parameters for Relative Stereochemistry
ConfigurationTypical 3JHα,Hβ​ (Hz)Predominant ConformationDiagnostic NOESY/ROESY Cross-Peaks
Anti (threo) 4.0−6.0 HzAntiperiplanarWeak or absent Hα​↔Hβ​
Syn (erythro) 2.0−4.0 HzGaucheStrong Hα​↔Hβ​

Note: 3J values can be ambiguous if rapid conformational averaging occurs. Therefore, the protocol is only self-validating when J -coupling is orthogonally confirmed by 2D NOESY or ROESY spectra.

Absolute Configuration: Chiral Derivatization Strategies

NMR cannot distinguish enantiomers in an achiral environment. To determine the absolute configuration (e.g., 2S,3R ), we must introduce a chiral auxiliary.

The Marfey's Reagent Method

The Causality: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) reacts with the primary α -amine via nucleophilic aromatic substitution [3]. The bulky dinitrophenyl group and the L-alanine amide create a rigid, hydrogen-bonded conformation. When L-FDAA reacts with a D-amino acid versus an L-amino acid, the resulting diastereomers expose different hydrophobic faces to the stationary phase. During reverse-phase HPLC (C18 or C3 columns), the more hydrophobic face interacts stronger with the column, causing a distinct shift in retention time [4].

MarfeysProtocol Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Derivatization L-FDAA Derivatization (1M NaHCO3, 40°C, 1h) Hydrolysis->Derivatization Quenching Quench Reaction (2M HCl) Derivatization->Quenching LCMS LC-MS Analysis (C18/C3 Column) Quenching->LCMS Data Compare Retention Times vs. Standards LCMS->Data

Step-by-step Marfey's reagent derivatization and analysis workflow.

Self-Validating Protocol: Mixed Marfey's Reaction

  • Hydrolysis (if peptide-bound): Treat 0.5mg of the sample with 6M HCl at 110∘C for 24 hours. Dry under N2​ .

  • Derivatization: Resuspend the free amino acid in 50μL of water. Add 20μL of 1M NaHCO3​ and 100μL of 1% L-FDAA in acetone.

  • Incubation: Heat at 40∘C for 1 hour.

  • Quenching: Stop the reaction by adding 20μL of 2M HCl. Dilute with 800μL of Methanol.

  • Validation Check (The "Mixed" Method): To ensure the retention time shift is not an artifact of the LC gradient, split the sample. Spike one half with a known standard of the L-enantiomer. If the peak area of the target analyte perfectly co-elutes and increases in area with the L-standard, the absolute configuration at Cα​ is confirmed as L ( S ).

Orthogonal Validation: Exciton Chirality Circular Dichroism (ECCD)

The Causality: In cases where Marfey's analysis is ambiguous—often due to heavily branched or noncanonical β -side chains that obscure chromatographic resolution—ECCD provides a purely spectroscopic alternative. By derivatizing both the α -amine and the β -hydroxyl group with red-shifted chromophores (e.g., 7-diethylaminocoumarin-3-carboxylate), the spatial arrangement of the transition dipole moments generates a distinct bisignate CD Cotton effect [1].

The sign of this Cotton effect (positive or negative exciton chirality) is dictated entirely by the spatial twist between the two chromophores, which directly correlates to the absolute stereochemistry of the Cα​ and Cβ​ carbons.

Data Synthesis & Final Validation

A robust structural elucidation is never reliant on a single data point. As a standard practice, the proposed structure must satisfy all three pillars of the workflow:

  • Mass Balance: The HR-MS/MS fragments must perfectly map to the proposed connectivity.

  • Conformational Agreement: The 3JHα,Hβ​ coupling constants must align with the NOE cross-peaks. If a J -coupling of 5.5 Hz (suggesting anti) is accompanied by a strong Hα​−Hβ​ NOE (suggesting syn), the molecule is undergoing rapid conformational exchange, and low-temperature NMR is required to freeze the conformers.

  • Stereochemical Consensus: The absolute configuration derived from Marfey's derivatization must logically pair with the relative stereochemistry determined by NMR.

By enforcing this self-validating matrix, researchers can confidently report the structures of novel β -hydroxy- α -amino acids for downstream drug development and synthetic scaling.

References
  • CD exciton chirality method for determination of the absolute configuration of beta-hydroxy-alpha-amino acid derivatives Source: Chirality (2001) URL:[Link]

  • Expedient Synthesis of threo-beta-Hydroxy-alpha-amino Acid Derivatives: Phenylalanine, Tyrosine, Histidine, and Tryptophan Source: The Journal of Organic Chemistry (2006) URL:[Link]

  • Marfey's reagent for chiral amino acid analysis: a review Source: Amino Acids (2004) URL:[Link]

  • Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent Source: ACS Omega (2025) URL:[Link]

Foundational

A Technical Guide to Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic Acid: A Chiral Leucine-Derived Building Block in Modern Drug Synthesis

Introduction: The Strategic Importance of Chiral Intermediates In the landscape of modern drug development, the precise three-dimensional arrangement of atoms in a molecule is paramount. Chiral intermediates, which are e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Chiral Intermediates

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms in a molecule is paramount. Chiral intermediates, which are enantiomerically pure building blocks, form the foundation upon which complex and stereospecific active pharmaceutical ingredients (APIs) are built. Among these, amino acid derivatives are of particular importance due to their biocompatibility and their central role in mimicking biological substrates.

Overview of Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid

Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid is a non-proteinogenic amino acid derivative that serves as a high-value chiral building block in organic synthesis.[1] Its structure incorporates several key features: a carboxylic acid, a hydroxyl group, an amine protected by a tert-butyloxycarbonyl (Boc) group, and an isobutyl side chain derived from the natural amino acid L-leucine. The Boc group is a widely used protecting group in peptide synthesis, valued for its stability under various conditions and its facile removal under mild acidic conditions.[]

The precise stereochemistry at the C2 and C3 positions, designated as (2R, 3S), is critical. This specific spatial arrangement is engineered to mimic the transition state of peptide bond hydrolysis by certain enzymes, making this molecule a powerful component in the design of enzyme inhibitors.

The Role of the Leucine Side Chain and (2R,3S) Stereochemistry

The isobutyl side chain, identical to that of L-leucine, is crucial for molecular recognition. Many proteases, a class of enzymes that cleave proteins, have hydrophobic pockets (often designated S1, S2, etc.) in their active sites that favorably accommodate nonpolar side chains like isobutyl.[] By incorporating this feature, molecules built from this intermediate can be targeted to specific proteases.

The core of its function lies in the α-hydroxy-β-amino acid structure. This motif acts as a transition-state isostere. During enzymatic peptide hydrolysis, the amide carbonyl is attacked by a water molecule, forming a tetrahedral, negatively charged intermediate. The hydroxyl group and the specific (2R,3S) stereochemistry of our title compound mimic this transient geometry, allowing it to bind tightly within the enzyme's active site without being cleaved, thereby inhibiting the enzyme's function. This mechanism is fundamental to the action of many protease inhibitors, including those used in antiviral therapies.[4][5]

Scope of the Guide

This technical guide provides an in-depth examination of Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid. It is intended for researchers, process chemists, and drug development professionals. We will cover the rationale and methodology of its synthesis, its key physicochemical properties, gold-standard analytical techniques for quality control, and its strategic application in the synthesis of protease inhibitors.

Synthesis and Stereochemical Control: From L-Leucine to a High-Value Intermediate

The synthesis of a molecule with two adjacent chiral centers requires a robust strategy to ensure high diastereoselectivity. The most logical and cost-effective approach is to start from a "chiral pool" — an abundant, enantiomerically pure natural product. L-leucine is the ideal starting material as it already contains the (S)-configured chiral center that will become the C3 position and the requisite isobutyl side chain.

Rationale for Synthetic Route Selection

The chosen synthetic pathway focuses on building the second chiral center (C2) with the desired (R) configuration relative to the existing (S) center at C3. This typically involves the stereoselective addition of a cyanide or equivalent one-carbon unit to an N-protected α-amino aldehyde derived from L-leucine.

The key strategic steps are:

  • N-Protection: The amino group of L-leucine is protected with a Boc group to prevent side reactions and to influence the stereochemical outcome of subsequent steps.[]

  • Carboxyl Group Reduction: The carboxylic acid is reduced to a primary alcohol.

  • Controlled Oxidation: The resulting alcohol (Boc-leucinol) is carefully oxidized to the corresponding aldehyde (Boc-leucinal). This step is critical, as over-oxidation to the carboxylic acid must be avoided.

  • Stereoselective Cyanohydrin Formation: The aldehyde is reacted with a cyanide source. The facial selectivity of this nucleophilic attack is key to establishing the desired (2R) stereochemistry. This step is often followed by hydrolysis of the resulting nitrile to the carboxylic acid.

Detailed Synthetic Protocol: A Representative Method

This protocol is a representative synthesis derived from established chemical principles.

Step 1: N-protection of L-Leucine

  • Dissolve L-leucine in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide to adjust the pH to ~10.

  • Slowly add Di-tert-butyl dicarbonate (Boc-anhydride) while maintaining the pH with NaOH.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the mixture with a cold citric acid solution and extract the product (Boc-L-leucine) with ethyl acetate.[6]

Step 2: Reduction to Boc-L-Leucinol

  • Dissolve Boc-L-leucine in dry tetrahydrofuran (THF) and cool to -15 °C.

  • Slowly add a solution of ethyl chloroformate, followed by N-methylmorpholine, to form a mixed anhydride.

  • After stirring, filter the mixture and add the filtrate to a pre-cooled solution of sodium borohydride in water.

  • Stir until the reduction is complete, then perform an aqueous workup and extract the Boc-L-leucinol product.

Step 3: Oxidation to Boc-L-Leucinal

  • Dissolve Boc-L-leucinol in dichloromethane (DCM).

  • Add Dess-Martin periodinane (DMP) in one portion.

  • Stir at room temperature until the starting material is consumed.

  • Quench the reaction with a saturated sodium bicarbonate solution containing sodium thiosulfate.

  • Extract the product, Boc-L-leucinal, which is often used immediately in the next step due to its potential instability.

Step 4: Diastereoselective Synthesis of the Final Compound

  • Dissolve the crude Boc-L-leucinal in a suitable solvent.

  • Add sodium cyanide followed by sodium bisulfite. The reaction proceeds via a cyanohydrin intermediate.

  • Stir the reaction at room temperature.

  • Upon completion, subject the intermediate to acidic hydrolysis (e.g., with HCl) to convert the nitrile group into a carboxylic acid.

  • Purify the final product, Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid, by crystallization or chromatography.

Workflow Diagram

Synthesis_Workflow Leucine L-Leucine Boc_Leucine Boc-L-Leucine Leucine->Boc_Leucine Boc₂O, Base Boc_Leucinol Boc-L-Leucinol Boc_Leucine->Boc_Leucinol 1. EtOCOCl 2. NaBH₄ Boc_Leucinal Boc-L-Leucinal Boc_Leucinol->Boc_Leucinal DMP Final_Product Boc-(2R,3S)-3-amino-2- hydroxy-5-methylhexanoic acid Boc_Leucinal->Final_Product 1. NaCN 2. H₃O⁺

Caption: Synthetic pathway from L-Leucine to the target intermediate.

Critical Process Parameters and Causality
  • Boc Protection: The bulky Boc group is essential. It not only prevents the amine from acting as a nucleophile but also sterically directs the incoming nucleophile in Step 4 to the opposite face of the aldehyde, favoring the formation of the desired (2R) stereocenter (a phenomenon known as Felkin-Anh-like addition).

  • Oxidation Control: The choice of a mild oxidizing agent like Dess-Martin periodinane is crucial to prevent the over-oxidation of the aldehyde to a carboxylic acid, which would halt the synthesis.

  • Stereoselective Addition: The conditions for the cyanation step (temperature, solvent, counter-ion) are optimized to maximize the diastereomeric excess (d.e.) of the desired (2R,3S) isomer over the (2S,3S) by-product.

Physicochemical and Analytical Profile

Thorough characterization is non-negotiable to ensure the identity, purity, and stereochemical integrity of the intermediate before its use in API synthesis.

Key Physicochemical Properties
PropertyValueSource
CAS Number 73397-28-1[7][8]
Molecular Formula C₁₂H₂₃NO₅[7]
Molecular Weight 261.32 g/mol [7][8]
Appearance White to off-white solidSupplier Data
Melting Point Typically in the range of 115-125 °CSupplier Data
Solubility Soluble in methanol, chloroform; sparingly soluble in waterGeneral knowledge
Gold Standard for Stereochemical Purity: Chiral HPLC

While NMR and Mass Spectrometry confirm the structure and mass, High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP) is the definitive method for quantifying stereochemical purity.[9][10] It separates the desired (2R,3S) diastereomer from any potential (2S,3S) impurity.

Experimental Protocol: Chiral HPLC for Purity Assessment

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.[10]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A polysaccharide-based chiral column, such as a Daicel CHIRALPAK® series (e.g., AD-H, IA, IB, or IC), is highly effective for this class of compounds.[11][12] A typical dimension is 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: A normal-phase mixture of n-heptane or n-hexane and an alcohol modifier like 2-propanol (isopropanol), often with a small amount of an acidic additive like trifluoroacetic acid (TFA). A typical starting ratio would be 85:15 (n-heptane:2-propanol) + 0.1% TFA.[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C (Ambient).

    • Detection: UV at 210 nm (for the amide/carbonyl chromophore).

    • Injection Volume: 10 µL.[13]

  • Data Analysis:

    • Integrate the peak areas for the two diastereomers. The desired (2R,3S) product will have a distinct retention time from the (2S,3S) impurity.

    • Calculate the diastereomeric purity using the formula: % Purity = [Area (desired isomer) / (Area (desired isomer) + Area (undesired isomer))] x 100

Workflow for Quality Control

QC_Workflow cluster_0 Analytical Testing NMR ¹H & ¹³C NMR Decision Release for API Synthesis? NMR->Decision MS Mass Spectrometry MS->Decision HPLC Chiral HPLC HPLC->Decision Sample Batch Sample of Intermediate Sample->NMR Structural Verification Sample->MS Molecular Weight Confirmation Sample->HPLC Stereochemical Purity (>99% d.e. required)

Caption: Quality control workflow for intermediate batch release.

Application in Drug Development: The Gateway to Protease Inhibitors

The primary application of Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid is as a critical intermediate in the synthesis of protease inhibitors.[1][14] These drugs are vital in treating diseases where proteases play a pathogenic role, such as viral infections (e.g., HIV, Hepatitis C) and cancer.[][5]

Case Study: Synthesis of a Protease Inhibitor API

Let's consider its incorporation into a hypothetical peptidomimetic protease inhibitor. The synthesis involves coupling the intermediate with other amino acid derivatives or complex fragments.

  • Deprotection: The Boc group is removed from our intermediate using a strong acid like trifluoroacetic acid (TFA) in DCM, exposing the free amine.

  • Peptide Coupling: The now-free amine of the deprotected intermediate is coupled to the carboxylic acid of another protected amino acid or peptide fragment. This is achieved using standard peptide coupling reagents like HATU or EDCI.

  • Carboxyl Group Activation & Amidation: The carboxylic acid of our intermediate is activated (e.g., as an ester) and then reacted with an amine-containing fragment to form the final amide bond, completing the backbone of the API.

Logical Flow from Intermediate to API

API_Synthesis Intermediate Boc-(2R,3S)-3-amino-2- hydroxy-5-methylhexanoic acid Deprotected Deprotected Intermediate (Free Amine) Intermediate->Deprotected TFA CoupledProduct Coupled Intermediate Deprotected->CoupledProduct Peptide Coupling (HATU) FragmentA Fragment A (e.g., Protected Amino Acid) FragmentA->CoupledProduct Peptide Coupling (HATU) API Final Protease Inhibitor API CoupledProduct->API Amidation FragmentB Fragment B (Amine Component) FragmentB->API Amidation

Caption: Logical flow for incorporating the intermediate into a final API.

Conclusion: A Versatile and Indispensable Building Block

Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid is more than just a chemical reagent; it is a product of rational design that embodies key principles of modern medicinal chemistry. Its synthesis from the chiral pool, the precise control of its stereochemistry, and its function as a transition-state isostere make it an indispensable tool in the development of targeted therapeutics. A thorough understanding of its synthesis and analytical characterization is fundamental for any organization involved in the synthesis of protease inhibitors, ensuring the quality, safety, and efficacy of the final drug product.

References

  • International Journal of Pharmaceutics and Drug Analysis. (2015, September 25). DEVELOPMENT AND VA- LIDATION OF CHIRAL HPLC METHOD FOR QUANTITATION OF ENANTIOMER IN ROSUVASTATIN CALCIUM. Available at: [Link]

  • Rasayan Journal of Chemistry. (2009). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Available at: [Link]

  • Mediterranean Journal of Pharmacy and pharmaceutical sciences. (2024, March 31). Chiral screening approach of atorvastatin diastereomers by HPLC method. Available at: [Link]

  • PubChem. (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid. Available at: [Link]

  • PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. Available at: [Link]

  • PrepChem.com. Synthesis of BOC-leucine. Available at: [Link]

  • University of Jordan. (1993). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Dirasat, 20(4), 51-60. Available at: [Link]

  • ACS Publications. (1983). 3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. The Journal of Organic Chemistry, 48(21), 3661–3666. Available at: [Link]

  • MDPI. (2025, January 8). Structural Analysis of Inhibitor Binding to Enterovirus-D68 3C Protease. International Journal of Molecular Sciences, 26(2), 335. Available at: [Link]

  • Encyclopedia.pub. (2024, February 8). Protease Inhibitors as Antivirals. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of amastatin using Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid

The user wants a detailed application note and protocol for the synthesis of amastatin using Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid. Here's a plan to construct the response: Introduction to Amastatin: What i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The user wants a detailed application note and protocol for the synthesis of amastatin using Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid.

Here's a plan to construct the response:

  • Introduction to Amastatin:

    • What is amastatin? It's a naturally occurring tripeptide that acts as a competitive and reversible inhibitor of several aminopeptidases.[1][2]

    • What is its structure? (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid.[2][3] It contains the unusual amino acid (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA).[1][4]

    • What is its significance? It's a valuable tool for studying peptide metabolism and has potential as a therapeutic agent.[1] It inhibits enzymes like leucyl aminopeptidase and aminopeptidase A.[1][2]

  • Synthetic Strategy Overview:

    • The core of the synthesis is the coupling of the unique amino acid, Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid (Boc-AHMHA), with the dipeptide fragment L-valyl-L-valyl-L-aspartic acid.

    • The synthesis will involve solution-phase peptide coupling.

    • Key steps will include:

      • Protection of functional groups (amino and carboxyl groups). The Boc group is an acid-labile protecting group for the α-amino group.[][6]

      • Peptide bond formation (coupling).

      • Deprotection to yield the final product.

  • Visualization of the Workflow:

    • Create a Graphviz diagram illustrating the overall synthetic workflow. This will show the starting materials (Boc-AHMHA and the protected dipeptide), the coupling step, and the final deprotection to yield amastatin.

  • Materials and Reagents:

    • List all the necessary chemicals and reagents with their specifications (e.g., purity). This will include:

      • Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid (Boc-AHMHA)

      • L-Valyl-L-valyl-L-aspartic acid dibenzyl ester

      • Coupling reagents (e.g., DCC/HOBt or HATU/DIPEA). The choice of coupling reagent is critical, especially for potentially hindered couplings.[7][8]

      • Solvents (e.g., DMF, DCM)

      • Deprotection agents (e.g., TFA for Boc removal, H2/Pd-C for benzyl group removal).[4][6][9]

      • Purification materials (e.g., silica gel for chromatography, HPLC columns).

  • Detailed Experimental Protocol:

    • This will be the core of the application note. I will break it down into clear, step-by-step instructions.

    • Step 1: Preparation of the Dipeptide Fragment (if not commercially available). Briefly mention the synthesis of L-valyl-L-valyl-L-aspartic acid dibenzyl ester.

    • Step 2: Peptide Coupling.

      • Explain the rationale for the chosen coupling method. For instance, DCC/HOBt is a classic method, but for hindered amino acids, more potent reagents like HATU might be necessary to ensure high yields and minimize side reactions.[7]

      • Provide precise quantities of reagents (in molar equivalents).

      • Detail the reaction conditions: solvent, temperature, and reaction time.

      • Describe the work-up procedure to isolate the protected tetrapeptide.

    • Step 3: Purification of the Protected Tetrapeptide.

      • Explain the necessity of purification at this stage (e.g., by column chromatography).

    • Step 4: Deprotection.

      • Boc Group Removal: Detail the use of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[4][6][9]

      • Benzyl Group Removal: Describe the process of catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) to remove the benzyl ester protecting groups from the aspartic acid residue.[4]

    • Step 5: Final Purification and Characterization.

      • Describe the final purification of amastatin, likely using reverse-phase HPLC.

      • Mention the analytical techniques for characterization (e.g., Mass Spectrometry, NMR) to confirm the identity and purity of the final product.

  • Data Presentation and Key Considerations (Tables):

    • Create a table summarizing the reagents used, their molar ratios, and expected yields for the key coupling and deprotection steps.

    • Create another table comparing different coupling reagents and their suitability for this synthesis, especially considering the β-hydroxy-α-amino acid structure which can be sterically demanding.[7][10][11]

  • Mechanism Visualization (Graphviz):

    • Create a Graphviz diagram illustrating the mechanism of the peptide coupling reaction (e.g., using DCC/HOBt or HATU). This will show the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine.

  • Troubleshooting and Expert Insights:

    • Discuss potential challenges and how to address them.

      • Racemization: Explain why certain coupling conditions are chosen to minimize racemization.

      • Incomplete Coupling: Suggest strategies like double coupling if the reaction is sluggish due to steric hindrance.[7]

      • Side Reactions: Mention potential side reactions and how to avoid them (e.g., formation of dicyclohexylurea (DCU) with DCC and its removal).[4]

      • Purification Difficulties: Provide tips for effective purification.

    • Summarize the key aspects of the synthesis and the importance of this protocol for researchers in medicinal chemistry and drug development.

  • References:

    • Compile a complete, numbered list of all cited sources with titles, sources, and clickable URLs. This is a critical requirement.

By following this structured plan, I can create a comprehensive, authoritative, and user-friendly application note that meets all the user's requirements. The combination of detailed protocols, explanatory text, visualizations, and troubleshooting tips will provide significant value to the target audience.### Application Note & Protocol: A Comprehensive Guide to the Synthesis of Amastatin

Introduction: The Significance of Amastatin and its Synthesis

Amastatin is a naturally occurring, competitive, and reversible inhibitor of several aminopeptidases, a class of enzymes that cleave N-terminal amino acids from peptides.[1][2] First isolated from Streptomyces sp. ME 98-M3, this tripeptide, with the chemical structure (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid, plays a crucial role in biochemical research.[1][2][3] Its ability to prevent the degradation of various peptides makes it an invaluable tool for studying peptide metabolism and a potential therapeutic agent for modulating the activity of bioactive peptides like oxytocin and vasopressin.[1][2][12]

The biological activity of amastatin is largely attributed to its unique, non-proteinogenic amino acid residue, (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA).[1][4] The synthesis of amastatin, therefore, presents a unique challenge in peptide chemistry, centered on the stereoselective incorporation of this β-amino-α-hydroxy acid. This document provides a detailed protocol for the solution-phase synthesis of amastatin, focusing on the critical coupling step between N-terminally protected Boc-(2R,3S)-AHMHA and the C-terminal dipeptide fragment, L-valyl-L-valyl-L-aspartic acid. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Strategic Overview of the Synthesis

The synthesis of amastatin is approached via a convergent solution-phase strategy. This methodology involves the separate preparation of key fragments followed by their coupling. The primary advantage of this approach is the ability to purify intermediates at each stage, ensuring a high-purity final product.

The core of this synthesis is the formation of the peptide bond between the sterically hindered AHMHA residue and the N-terminus of the valyl-valyl-aspartate fragment. The tert-butyloxycarbonyl (Boc) group is employed as an acid-labile protecting group for the N-terminus of AHMHA, a standard practice in peptide synthesis due to its stability under neutral or basic conditions and ease of removal.[][6][] The carboxylic acid groups of the C-terminal aspartate are protected as benzyl esters, which can be removed under neutral conditions via hydrogenolysis, orthogonal to the acid-labile Boc group.[4]

G cluster_0 Fragment Preparation cluster_1 Core Synthesis cluster_2 Final Deprotection & Purification Boc-AHMHA Boc-(2R,3S)-3-amino-2-hydroxy- 5-methylhexanoic acid Coupling Peptide Coupling (DCC/HOBt or HATU) Boc-AHMHA->Coupling Dipeptide H-Val-Val-Asp(OBzl)-OBzl Dipeptide->Coupling Protected_Tetrapeptide Boc-AHMHA-Val-Val-Asp(OBzl)-OBzl Coupling->Protected_Tetrapeptide Formation of protected tetrapeptide Boc_Removal Boc Removal (TFA) Protected_Tetrapeptide->Boc_Removal Benzyl_Removal Benzyl Removal (H₂/Pd-C) Boc_Removal->Benzyl_Removal Amastatin Amastatin (Final Product) Benzyl_Removal->Amastatin Purification HPLC Purification Amastatin->Purification

Figure 1: Overall synthetic workflow for Amastatin.

Materials and Reagents

Successful synthesis requires high-purity reagents. All solvents should be anhydrous and of peptide synthesis grade.

ReagentSupplier RecommendationGrade
Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid (Boc-AHMHA)Custom Synthesis/Vendor>98% Purity
H-L-Val-L-Val-L-Asp(OBzl)-OBzl · p-TosylateCustom Synthesis/Vendor>98% Purity
Dicyclohexylcarbodiimide (DCC)Sigma-Aldrich>99%
1-Hydroxybenzotriazole (HOBt)Sigma-AldrichAnhydrous, >98%
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Sigma-AldrichPeptide Synthesis Grade
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichPeptide Synthesis Grade, >99.5%
Trifluoroacetic Acid (TFA)Sigma-AldrichReagentPlus®, ≥99.0%
Palladium on Carbon (Pd/C)Sigma-Aldrich10 wt. % loading, dry basis
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, 99.8%
Dichloromethane (DCM)Sigma-AldrichAnhydrous, ≥99.8%
Ethyl Acetate (EtOAc)Fisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Methanol (MeOH)Fisher ScientificHPLC Grade
Triethylamine (TEA)Sigma-Aldrich≥99.5%

Detailed Experimental Protocols

Protocol 1: Peptide Coupling of Boc-AHMHA with H-Val-Val-Asp(OBzl)-OBzl

This crucial step involves the formation of the peptide bond between the protected AHMHA and the tripeptide fragment. The presence of the β-amino-α-hydroxy moiety in AHMHA can present steric challenges, making the choice of coupling reagent critical. Here, we present two effective methods.

Method A: DCC/HOBt Coupling

This is a classic and cost-effective method for peptide bond formation. HOBt is added to suppress side reactions and minimize racemization.[4]

  • Reagent Preparation:

    • In a round-bottom flask, dissolve H-L-Val-L-Val-L-Asp(OBzl)-OBzl · p-tosylate salt (1.0 eq) in anhydrous DMF (approx. 10 mL per mmol).

    • Neutralize the salt by adding triethylamine (TEA) (1.1 eq). Stir for 15 minutes at room temperature.

    • Add Boc-(2R,3S)-AHMHA (1.2 eq) and HOBt (1.2 eq) to the solution. Stir until all solids are dissolved.

  • Reaction Initiation:

    • Cool the flask to 0 °C in an ice bath.

    • In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DMF or DCM.

    • Add the DCC solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction and Monitoring:

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Isolation:

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of cold DMF.[4]

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude protected tetrapeptide, Boc-AHMHA-Val-Val-Asp(OBzl)-OBzl.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure protected tetrapeptide. A 63% yield has been reported for this step after chromatography.[4]

Method B: HATU/DIPEA Coupling (Recommended for Hindered Systems)

HATU is a highly efficient, modern coupling reagent that forms a reactive OAt-ester, which is particularly effective for coupling sterically hindered amino acids and minimizing racemization.[7]

  • Reagent Preparation:

    • In a round-bottom flask, dissolve Boc-(2R,3S)-AHMHA (1.5 eq) and HATU (1.45 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature for pre-activation.

  • Reaction Initiation:

    • In a separate flask, dissolve H-L-Val-L-Val-L-Asp(OBzl)-OBzl · p-tosylate salt (1.0 eq) in anhydrous DMF and neutralize with DIPEA (1.1 eq).

    • Add the solution of the free-base tripeptide to the pre-activated Boc-AHMHA solution.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature for 2-4 hours. The reaction is typically much faster than with DCC/HOBt.

    • Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • The work-up procedure is similar to Method A. Dilute with EtOAc and perform aqueous washes with 5% citric acid, saturated NaHCO₃, and brine.

    • Dry the organic phase, concentrate, and purify by silica gel chromatography.

G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack Boc_AHMHA Boc-AHMHA (Carboxylic Acid) Active_Ester Highly Reactive OBt-Active Ester Boc_AHMHA->Active_Ester DCC DCC DCC->Active_Ester HOBt HOBt HOBt->Active_Ester Tetrahedral_Int Tetrahedral Intermediate Active_Ester->Tetrahedral_Int Nucleophilic Attack Dipeptide H-Val-Val-Asp(OBzl)-OBzl (Free N-terminus) Dipeptide->Tetrahedral_Int Peptide_Bond Boc-Protected Tetrapeptide (New Peptide Bond) Tetrahedral_Int->Peptide_Bond Collapse & HOBt release

Figure 2: Mechanism of DCC/HOBt mediated peptide coupling.

Protocol 2: Global Deprotection

This two-step process removes both the Boc and benzyl protecting groups to yield the final amastatin product.[4]

Step A: Boc Group Removal

  • Reaction Setup:

    • Dissolve the purified, protected tetrapeptide (1.0 eq) in a solution of 25-50% Trifluoroacetic Acid (TFA) in anhydrous Dichloromethane (DCM).[4][9] A typical concentration is 10 mL of solution per gram of peptide.

  • Reaction:

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the removal of the Boc group by TLC or LC-MS.

  • Work-up:

    • Remove the TFA and DCM under reduced pressure (co-evaporating with toluene can help remove residual TFA).

    • The resulting product is the TFA salt of the tetrapeptide, which can be used directly in the next step.

Step B: Benzyl Group Removal (Hydrogenolysis)

  • Reaction Setup:

    • Dissolve the crude product from Step A in methanol (MeOH).

    • Transfer the solution to a hydrogenation vessel.

    • Carefully add Palladium on Carbon (10% Pd/C) catalyst (approx. 10-20% by weight of the peptide).

  • Reaction:

    • Purge the vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

    • Stir the reaction vigorously for 4-12 hours.

    • Monitor the reaction by LC-MS to confirm the removal of both benzyl groups.

  • Work-up and Final Purification:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain crude amastatin.

    • Purify the final product by preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain amastatin as a white powder.

Quantitative Data and Method Comparison

ParameterMethod A: DCC/HOBtMethod B: HATU/DIPEARationale & Justification
Coupling Reagent Dicyclohexylcarbodiimide / 1-HydroxybenzotriazoleHATU / N,N-DiisopropylethylamineHATU is a more potent activating agent, often leading to higher yields and faster reaction times, especially for sterically demanding couplings like those involving AHMHA.[7]
Molar Equivalents Boc-AHMHA (1.2), DCC (1.2), HOBt (1.2)Boc-AHMHA (1.5), HATU (1.45), DIPEA (4.1)A slight excess of the amino acid and coupling reagents is used to drive the reaction to completion.[7]
Reaction Time 12 - 24 hours2 - 4 hoursThe higher reactivity of the OAt-ester formed by HATU significantly reduces the required reaction time.[7]
Typical Yield 60-70% (after chromatography)[4]>80% (expected)Higher efficiency of HATU generally translates to higher isolated yields.
Byproduct Dicyclohexylurea (DCU) - insolubleTetramethylurea - solubleDCU precipitation can sometimes trap the product, but its insolubility makes removal straightforward by filtration. Soluble byproducts from HATU are removed during aqueous work-up.
Cost LowerHigherDCC/HOBt is a more economical choice for large-scale synthesis, while HATU is preferred for difficult couplings where yield is paramount.

Troubleshooting and Expert Insights

  • Incomplete Coupling: If the coupling reaction stalls, especially with the DCC/HOBt method, a "double coupling" can be performed. After the initial reaction time, fresh coupling reagents and Boc-AHMHA can be added to the reaction mixture to drive it to completion.[7]

  • DCU Removal: Ensure the complete removal of DCU after the DCC coupling, as it can complicate subsequent purification steps. Chilling the reaction mixture before filtration can enhance DCU precipitation.

  • Racemization: The use of HOBt or HATU is critical for suppressing racemization at the α-carbon of the activated amino acid. Maintaining low temperatures during the initial activation with DCC is also crucial.

  • Catalyst Poisoning: During hydrogenolysis, ensure the starting material is free of any sulfur-containing compounds or residual heavy metals that could poison the Pd/C catalyst.

  • Final Purification: Amastatin is a polar molecule. Use of a C18 reverse-phase column with a shallow water/acetonitrile gradient is recommended for optimal separation during HPLC purification.

Conclusion

The synthesis of amastatin using Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid is a challenging yet achievable goal in peptide chemistry. The success of this synthesis hinges on the careful selection of coupling reagents to efficiently incorporate the sterically demanding AHMHA residue while preserving stereochemical integrity. The protocols outlined in this guide, offering both classic and modern coupling strategies, provide a robust framework for researchers. By understanding the rationale behind each step and anticipating potential challenges, scientists can successfully synthesize this potent aminopeptidase inhibitor for use in a wide range of biochemical and therapeutic investigations.

References

  • AAPPTec. Boc-Amino Acids for Peptide Synthesis Archives. AAPPTec. Available at: [Link]

  • Jiang, L., & Chen, L. (2006). New Development of Coupling Reagents for Hindered Peptide. Progress in Chemistry, 18(2/3), 262-269.
  • Wikipedia. Amastatin. Wikipedia. Available at: [Link]

  • Rich, D. H., et al. (1982). Synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. The Journal of Organic Chemistry, 47(23), 4583–4587.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5723-5729.
  • PeptaNova. Amastatin. PeptaNova GmbH. Available at: [Link]

  • Rich, D. H., et al. (1982). Synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. Journal of Organic Chemistry, 47(23), 4583-4587.
  • Ito, A., et al. (1980). Purification by affinity chromatography using amastatin and properties of aminopeptidase A from pig kidney. Biochimica et Biophysica Acta (BBA) - Enzymology, 613(2), 359-366.
  • Drag, M., & Salvesen, G. S. (2010). Metallo-aminopeptidase inhibitors. Journal of Medicinal Chemistry, 53(1), 1-17.
  • Patsnap. (2024). What is the mechanism of Aminopeptin?. Patsnap Synapse. Available at: [Link]

  • Rich, D. H., et al. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. Journal of Medicinal Chemistry, 27(4), 417-422.

Sources

Application

Solid-phase peptide synthesis (SPPS) protocol for incorporating hydroxy-beta-amino acids

Advanced Application Note: Solid-Phase Peptide Synthesis (SPPS) of Hydroxy- β -Amino Acid Sequences As a Senior Application Scientist, I frequently encounter the synthetic bottlenecks associated with incorporating non-pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Solid-Phase Peptide Synthesis (SPPS) of Hydroxy- β -Amino Acid Sequences

As a Senior Application Scientist, I frequently encounter the synthetic bottlenecks associated with incorporating non-proteinogenic hydroxy- β -amino acids—such as statine, 4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA), isoserine, and complex threonine derivatives—into peptide backbones. These building blocks are essential for the development of potent peptidomimetics, including transition-state analog protease inhibitors (e.g., BACE1, HIV protease) and complex natural products like stictamide A[1] and ecumicin[2].

However, their incorporation via Solid-Phase Peptide Synthesis (SPPS) cannot rely on standard automated protocols. This guide deconstructs the mechanistic challenges of these residues and provides a self-validating, field-tested protocol for their successful assembly.

Mechanistic Grounding: The Causality of Coupling Failures

The failure to efficiently couple hydroxy- β -amino acids, or to couple subsequent amino acids onto them, stems from three primary physiochemical barriers:

  • Severe Steric Hindrance: The β -branching restricts the conformational freedom of the growing peptide chain. When attempting to acylate the amine of a resin-bound hydroxy- β -amino acid, the adjacent bulky side chains (e.g., the phenyl group in AHPPA or the isobutyl group in statine) physically block the incoming activated carboxylate, drastically reducing the reaction rate[3].

  • Lactonization and Side Reactions: If the β -hydroxyl group is left unprotected during the activation of the amino acid's own carboxyl group, the spatial proximity strongly favors intramolecular cyclization. This results in the formation of a stable lactone rather than the desired intermolecular amide bond[4].

  • Acyl Migration: Unprotected β -hydroxy- α -amino acids are highly susceptible to O-to-N or N-to-O intramolecular acyl migrations under the basic conditions (e.g., 20% piperidine) routinely used for Fmoc deprotection[5].

To overcome these barriers, we must employ tailored protecting group strategies—such as isopropylidene acetals for statine/AHPPA[4]—and hyper-reactive coupling chemistries.

SPPS_Workflow Start Resin-Bound Free Amine Analyze Analyze Hydroxy-β-AA Steric & Hydroxyl Profile Start->Analyze Standard Standard β-Hydroxy AA (e.g., Fmoc-Thr(tBu)-OH) Analyze->Standard Hindered Highly Hindered/Isostere (e.g., Statine, AHPPA) Analyze->Hindered Unprotected Unprotected Hydroxyl (Risk of Acyl Migration) Analyze->Unprotected Coupling1 DIC / OxymaPure (Standard Coupling) Standard->Coupling1 Coupling2 HATU / HOAt / DIPEA or Acid Fluoride + BSA Hindered->Coupling2 Coupling3 Isopropylidene Protection or O-N Isopeptide Strategy Unprotected->Coupling3 Wash Resin Washing & Capping Coupling1->Wash Coupling2->Wash Coupling3->Wash

Figure 1: SPPS decision matrix for hydroxy-beta-amino acid coupling strategies.

Quantitative Strategy Selection

Selecting the correct coupling reagent is a balance between reactivity and the risk of epimerization. Table 1 summarizes the optimal conditions based on the specific steric profile of the target residue.

Table 1: Coupling Reagents and Conditions Comparison

Coupling SystemActivation MechanismRelative Efficiency for Hindered β -Hydroxy AAsEpimerization RiskRecommended Application
DIC / OxymaPure Esterification via oximeModerateLowStandard Fmoc-Thr(tBu)-OH incorporation.
HATU / DIPEA Aminium-based active esterHighModerateModerately hindered isoserines and statine derivatives.
Fmoc-AA-F + BSA Acid fluoride / SilylationVery HighLowExtremely hindered AHPPA or coupling onto β -hydroxy AAs.

Note: The use of bis(trimethylsilyl)acetamide (BSA) in conjunction with Fmoc-amino acid fluorides temporarily silylates the sterically hindered resin-bound amine, dramatically increasing its nucleophilicity toward the highly reactive acid fluoride[2].

Self-Validating Experimental Protocol

This protocol details the incorporation of a highly hindered hydroxy- β -amino acid (e.g., Fmoc-Statine(isopropylidene)-OH) and the subsequent difficult coupling of the next amino acid onto its sterically shielded amine.

Phase 1: Resin Preparation and Deprotection

Causality: Proper swelling expands the polystyrene matrix, maximizing the accessibility of reactive sites. UV monitoring of the dibenzofulvene adduct ensures complete Fmoc removal, validating the starting point.

  • Resin Swelling: Weigh 0.1 mmol of Rink Amide AM resin into a fritted reaction vessel. Add 5 mL of Dichloromethane (DCM) and agitate for 15 minutes. Drain and repeat with 5 mL of N,N-Dimethylformamide (DMF) for 15 minutes.

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat for 15 minutes.

  • Validation: Collect the deprotection flow-through and measure UV absorbance at 301 nm to quantify Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5 × 5 mL) to remove all traces of piperidine.

Phase 2: Coupling the Hydroxy- β -Amino Acid

Causality: We utilize HATU/DIPEA to form a highly reactive 7-aza-benzotriazole active ester. The isopropylidene protecting group prevents lactonization of the statine derivative during activation[4].

  • Pre-activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-Statine(isopropylidene)-OH and 0.38 mmol (3.8 eq) of HATU in 3 mL of DMF.

  • Base Addition: Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA) to the vial. The solution will turn pale yellow, indicating active ester formation. Let stand for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation (Kaiser Test): Take a few resin beads and perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates successful coupling (absence of free primary amines). A blue bead indicates incomplete coupling; if blue, repeat steps 1-3 (double coupling).

  • Washing: Wash with DMF (5 × 5 mL).

Phase 3: Coupling Onto the Hydroxy- β -Amino Acid (The Acid Fluoride Strategy)

Causality: The amine of the newly incorporated statine is heavily shielded. Standard HATU coupling will likely fail. We employ Fmoc-AA-Fluorides and BSA to force the reaction[2].

  • Deprotection: Remove the Fmoc group from the statine residue using 20% piperidine/DMF (as in Phase 1) and wash thoroughly.

  • Silylation: Add 2 mL of dry DCM to the resin, followed by 0.5 mmol (5 eq) of bis(trimethylsilyl)acetamide (BSA). Agitate for 15 minutes. Do not drain.

  • Acylation: Add 0.4 mmol (4 eq) of the next Fmoc-Amino Acid Fluoride (Fmoc-AA-F) directly to the silylated resin mixture. Agitate for 2 hours.

  • Validation: Perform a Chloranil test (as the amine may behave as a secondary amine due to sterics/silylation). If positive, perform a second coupling.

AcylMigration Depsi O-Acyl Isopeptide (Depsi-peptide) Basic Basic Conditions (pH > 7, e.g., Piperidine) Depsi->Basic Migration O-to-N Intramolecular Acyl Migration Basic->Migration Native Native Amide Bond (Target Peptide) Migration->Native

Figure 2: Mechanism of O-to-N intramolecular acyl migration under basic SPPS conditions.

Phase 4: Cleavage and Global Deprotection

Causality: The isopropylidene group and other side-chain protecting groups require strong acidic conditions for removal, while scavengers prevent re-alkylation of the peptide by reactive carbocations.

  • Final Wash: Wash the fully assembled peptide-resin with DCM (5 × 5 mL) and dry under vacuum for 1 hour.

  • Cleavage Cocktail: Prepare a mixture of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v).

  • Cleavage: Add 5 mL of the cocktail to the dry resin. Agitate for 2.5 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 40 mL of ice-cold diethyl ether to precipitate the crude peptide. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dry the pellet.

References
  • Exploitation of Subtilisin BPN' as Catalyst for the Synthesis of Peptides Containing Noncoded Amino Acids, Peptide Mimetics and Peptide Conjugates Journal of the American Chemical Society (ACS). [Link]

  • Total Synthesis of Ecumicin ResearchGate. [Link]

  • First total synthesis of Stictamide A RSC Advances. [Link]

  • Design and synthesis of a novel water-soluble Aβ1-42 isopeptide: An efficient strategy for the preparation of Alzheimer's disease-related peptide, Aβ1-42, via O-N intramolecular acyl migration reaction ResearchGate. [Link]

Sources

Method

Application Note: Advanced Boc Deprotection Strategies for Peptides Containing Acid-Sensitive Residues

Introduction The tert-butyloxycarbonyl (Boc) protecting group is a foundational element in both solution-phase and solid-phase peptide synthesis (SPPS)[1]. While Fmoc chemistry has become the standard for routine synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a foundational element in both solution-phase and solid-phase peptide synthesis (SPPS)[1]. While Fmoc chemistry has become the standard for routine synthesis due to its milder base-catalyzed deprotection, Boc chemistry remains indispensable for synthesizing aggregation-prone hydrophobic sequences, complex cyclic peptides, and thioesters required for native chemical ligation[2].

However, the standard removal of the Boc group relies on strong Brønsted acids—typically trifluoroacetic acid (TFA)—which generate a highly reactive tert-butyl cation intermediate[3]. For peptides containing acid-sensitive or nucleophilic residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), this electrophile can cause severe alkylation side reactions[4]. This Application Note details the mechanistic causality behind these side reactions and provides validated protocols utilizing scavenger cocktails and Lewis acid-mediated alternatives (e.g., TMSOTf) to preserve peptide integrity.

Mechanistic Causality of Side Reactions

The cleavage of the Boc group is an acid-catalyzed elimination process. Protonation of the carbamate carbonyl oxygen by TFA leads to the fragmentation of the protecting group, yielding the deprotected amine, carbon dioxide gas, and a tert-butyl cation[3]. In the absence of scavengers, this carbocation (or its trifluoroacetate ester equivalent) acts as a potent alkylating agent[5].

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation, often yielding multiple alkylated isomers (+56 Da mass shifts)[4].

  • Methionine (Met): The thioether side chain reacts to form a stable tert-butyl sulfonium salt. This not only alters the peptide mass but can also lead to spontaneous chain cleavage or oxidation to methionine sulfoxide[4].

  • Cysteine (Cys) & Tyrosine (Tyr): The free thiol and phenolic hydroxyl groups are prime targets for irreversible alkylation[4].

To prevent this, nucleophilic scavengers are introduced. These molecules possess a higher kinetic affinity for the tert-butyl cation than the peptide's endogenous nucleophiles, effectively acting as "molecular sponges" to trap the reactive species before it can modify the target sequence[3].

BocMechanism BocPeptide Boc-Peptide Protonation Protonation by TFA (Acid Cleavage) BocPeptide->Protonation Intermediate Deprotected Peptide + CO2 + t-Butyl Cation Protonation->Intermediate Scavenger Addition of Scavengers (TIS, EDT, Phenol) Intermediate->Scavenger Optimized NoScavenger No Scavengers (Nucleophilic Attack) Intermediate->NoScavenger Unoptimized Success Pure Deprotected Peptide + Scavenged Byproducts Scavenger->Success Failure Alkylated Side Products (t-Butyl-Trp, t-Butyl-Met) NoScavenger->Failure

Boc cleavage mechanism highlighting successful scavenging versus unwanted alkylation pathways.

Scavenger Selection and Optimization

The efficacy of a scavenger depends on its nucleophilicity and steric profile. A single scavenger is rarely sufficient for complex sequences; thus, "cocktails" are employed to cast a wider protective net[4].

Table 1: Common Scavengers and Their Target Residues

ScavengerTypical Conc.Primary Target ResiduesMechanistic Role & Notes
Triisopropylsilane (TIS) 1% - 5% (v/v)Trp, General CarbocationsHydride donor; highly effective at quenching carbocations without the foul odor of thiols[6].
1,2-Ethanedithiol (EDT) 2.5% - 5% (v/v)Met, Cys, TrpPowerful soft nucleophile. Excellent for preventing tert-butylation and oxidation of Met/Cys[7].
Thioanisole 5% (v/v)Met, CysAccelerates the cleavage of certain protecting groups while acting as a robust soft nucleophile[7].
Phenol 5% (w/v)Tyr, TrpAromatic scavenger that protects phenolic side chains by providing competing electrophilic aromatic substitution sites[7].
Water (H₂O) 2.5% - 5% (v/v)GeneralQuenches highly reactive carbocations to form tert-butanol, though less effective for soft electrophiles[4].

Alternative Reagents: Lewis Acid-Mediated Deprotection

For highly sensitive substrates—such as phosphopeptides or sequences containing delicate glycosidic linkages—standard Brønsted acids (TFA or HCl) may induce premature cleavage of side-chain modifications[8]. In these scenarios, Lewis acid-mediated deprotection using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful alternative[9].

TMSOTf operates via a distinct mechanism: it silylates the carbamate carbonyl, activating it for subsequent fragmentation under much milder, controlled conditions[8]. When combined with a weak base like 2,6-lutidine, TMSOTf can selectively remove Boc groups while leaving other acid-labile groups intact, minimizing hygroscopic salt formation and side reactions[10][11].

Experimental Protocols

Protocol A: Optimized TFA/Scavenger Cocktail Deprotection (Modified Reagent K)

This protocol is ideal for peptides containing multiple sensitive residues (Trp, Met, Cys) synthesized via Boc-SPPS[7].

Materials:

  • Trifluoroacetic Acid (TFA, LC-MS grade)

  • 1,2-Ethanedithiol (EDT)

  • Thioanisole

  • Phenol

  • Triisopropylsilane (TIS)

  • Deionized Water

Step-by-Step Methodology:

  • Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh. A highly effective variant for Trp/Met-rich peptides is TFA/Thioanisole/Phenol/Water/EDT/TIS (82.5 : 5 : 5 : 5 : 1.5 : 1.0 v/v/w/v/v/v)[7]. (Note: Phenol is measured by weight, e.g., 50 mg per 1 mL total volume).

  • Resin Swelling: Swell the Boc-protected peptide-resin in anhydrous Dichloromethane (DCM) for 15 minutes, then drain[1].

  • Deprotection: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 30 to 45 minutes[3].

  • Filtration: Filter the reaction mixture into a clean collection flask. Wash the resin twice with neat TFA (2 mL) to ensure complete recovery of the cleaved peptide[10].

  • Precipitation: Concentrate the filtrate under a stream of nitrogen to approximately one-third of its original volume. Add a 10-fold volume of ice-cold diethyl ether dropwise to precipitate the peptide[7].

  • Isolation: Centrifuge the suspension at 3000 x g for 5 minutes. Decant the ether, wash the pellet twice more with cold ether to remove residual scavengers (especially EDT and thioanisole), and dry the pellet under vacuum[2].

Protocol B: TMSOTf-Mediated Deprotection for Highly Sensitive Peptides

This protocol utilizes TMSOTf for sequences where standard TFA exposure leads to degradation[9].

Materials:

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • 2,6-Lutidine

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Purging: Ensure all glassware is oven-dried. Conduct the reaction under an inert atmosphere (Nitrogen or Argon)[9].

  • Substrate Dissolution: Dissolve the Boc-protected peptide in anhydrous DCM to a concentration of 0.1 M. Cool the solution to 0 °C using an ice bath[9].

  • Base Addition: Add 1.5 equivalents of 2,6-lutidine to the stirred solution. This weak base neutralizes the triflic acid generated during the reaction, protecting acid-sensitive moieties[11].

  • TMSOTf Addition: Slowly add 1.2 to 1.5 equivalents of TMSOTf dropwise[9].

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature. Monitor completion via LC-MS (typically 30–60 minutes)[9].

  • Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo[9].

Troubleshooting Start LC-MS Analysis Post-Deprotection CheckPeaks Unexpected Mass Peaks (+56 Da multiples)? Start->CheckPeaks NoPeaks Proceed to Purification CheckPeaks->NoPeaks No YesPeaks Identify Sequence Composition CheckPeaks->YesPeaks Yes (Alkylation) MetTrp Contains Met, Trp, or Cys? YesPeaks->MetTrp AddScav Add EDT/TIS/Thioanisole to Cleavage Cocktail MetTrp->AddScav Yes Degradation Acid-Sensitive Modifications (e.g., Phospho/Glyco)? MetTrp->Degradation No SwitchTMS Switch to TMSOTf/2,6-Lutidine Deprotection Protocol Degradation->SwitchTMS Yes

Diagnostic workflow for troubleshooting Boc deprotection side reactions via LC-MS.

References

  • Google Patents. "WO2014033466A1 - Method and compositions for removing acid-labile protecting groups".
  • PubMed / NIH. "[Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism]". NIH.[Link]

  • PubMed / NIH. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers". NIH.[Link]

  • Google Patents. "CN113056475A - Deprotection method for peptide compound or amide compound...".
  • PubMed / NIH. "Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis". PMC. [Link]

Sources

Application

Purification of peptides with Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid by RP-HPLC

An in-depth guide to the purification of peptides containing Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid by RP-HPLC. Introduction: The Challenge of Novel Peptides in Drug Discovery The landscape of peptide therap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the purification of peptides containing Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid by RP-HPLC.

Introduction: The Challenge of Novel Peptides in Drug Discovery

The landscape of peptide therapeutics is increasingly dominated by molecules incorporating non-standard amino acids to enhance efficacy, stability, and target specificity. Among these, Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid, a derivative of statine, is a critical building block. Its structural motifs are found in potent protease inhibitors, including those targeting HIV protease and renin. The presence of a bulky tert-butyloxycarbonyl (Boc) protecting group, a hydroxyl moiety, and a branched alkyl side-chain introduces significant hydrophobicity and steric hindrance.[1][2] These features, while beneficial for biological activity, present considerable challenges during synthesis and purification.[3]

Such peptides are often classified as "difficult sequences" due to their high potential for aggregation and low solubility in common solvents.[1][3] Consequently, their purification requires a robust and well-optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology. This application note serves as a detailed guide for researchers, scientists, and drug development professionals to navigate the complexities of purifying these challenging molecules, ensuring high purity and yield.

The Underlying Science: RP-HPLC for Complex Peptides

RP-HPLC is the cornerstone of peptide purification, prized for its high resolving power and compatibility with volatile buffer systems, which simplifies sample recovery.[4] The technique separates molecules based on their hydrophobicity. A peptide mixture is loaded onto a non-polar stationary phase (typically silica particles chemically modified with C18 or C8 alkyl chains) and eluted with a gradient of increasing organic solvent concentration in a polar mobile phase.[4]

Peptides adsorb to the hydrophobic stationary phase and desorb as the concentration of the organic mobile phase (the eluent) increases.[5][6] Therefore, peptides are eluted in order of increasing molecular hydrophobicity.[7][8] For peptides, this process is often not a simple partitioning but rather an adsorption/desorption phenomenon.[5][6] The inclusion of an ion-pairing agent, most commonly trifluoroacetic acid (TFA), is crucial. TFA forms a neutral ion pair with charged residues on the peptide, masking their ionic character and enhancing their interaction with the stationary phase, which results in sharper peaks and improved resolution.[7]

The unique structure of Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid significantly increases the overall hydrophobicity of the peptide, necessitating careful optimization of the RP-HPLC method to prevent issues like poor peak shape, low recovery, and co-elution of impurities.

Experimental Workflow for Peptide Purification

The following diagram outlines the comprehensive workflow for the purification of peptides containing Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: RP-HPLC Purification cluster_post Phase 3: Post-Purification crude_peptide Crude Peptide Synthesis dissolution Solubility Testing & Dissolution crude_peptide->dissolution filtration Sample Filtration (0.22 µm) dissolution->filtration hplc_setup System Equilibration filtration->hplc_setup Load Sample injection Sample Injection hplc_setup->injection gradient Gradient Elution injection->gradient detection UV Detection (214/280 nm) gradient->detection fractionation Fraction Collection detection->fractionation analysis Purity Analysis (Analytical HPLC & MS) fractionation->analysis Analyze Fractions pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Sources

Method

Application Note: Solution-State NMR Spectroscopy for the Conformational Analysis of Constrained Peptides

Target Audience: Researchers, structural biologists, and drug development professionals. Focus: Mechanistic causality, experimental workflows, and self-validating protocols for determining the 3D conformational ensembles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Focus: Mechanistic causality, experimental workflows, and self-validating protocols for determining the 3D conformational ensembles of peptidomimetics.

Introduction: The Paradigm of Conformational Constraint

In modern drug discovery, native linear peptides often suffer from poor proteolytic stability and high entropic penalties upon target binding. To overcome this, medicinal chemists engineer constrained peptides —incorporating non-natural amino acids like α -aminoisobutyric acid (Aib), N-methylation, macrocyclization, or lactam/disulfide bridges [1]. These modifications restrict the Ramachandran ϕ and ψ dihedral angles, pre-organizing the peptide into bioactive secondary structures such as α -helices, 310​ -helices, or β -hairpins [2].

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard analytical technique for elucidating these structures in solution. Unlike X-ray crystallography, which captures a single static state dictated by crystal packing, NMR reveals the dynamic conformational ensemble of the peptide under near-physiological or membrane-mimetic conditions.

The Logic of NMR Observables: Causality and Selection

To accurately map a peptide's 3D architecture, an Application Scientist must extract three primary NMR observables. Understanding the causality behind these measurements is critical for experimental design.

The ωτc​ Problem: Why ROESY Supersedes NOESY

For small molecules (< 1000 Da), the tumbling rate (correlation time, τc​ ) is fast, yielding positive Nuclear Overhauser Effect (NOE) cross-peaks. For large proteins (> 10 kDa), tumbling is slow, yielding strong negative NOEs. However, constrained peptides typically fall in the intermediate molecular weight regime (1–3 kDa). Here, the product of the Larmor frequency ( ω ) and τc​ approaches 1 ( ωτc​≈1 ). At this critical threshold, the NOE cross-relaxation rate crosses zero, and NOESY cross-peaks vanish [3].

  • The Solution: We utilize ROESY (Rotating-frame Overhauser Effect Spectroscopy). By applying a continuous-wave spin-lock field, cross-relaxation occurs in the rotating frame. The ROE is strictly positive and non-zero regardless of the tumbling rate, making it mandatory for mid-sized constrained peptides.

Temperature Coefficients ( ΔδHN​/ΔT ) for Hydrogen Bonding

The chemical shift of an amide proton ( δHN​ ) is highly sensitive to its hydrogen-bonding environment. In aqueous or polar solvents (like DMSO-d6), solvent-exposed amide protons form hydrogen bonds with the solvent. As temperature increases, thermal kinetics disrupt these peptide-solvent interactions, causing a significant upfield shift (more negative slope). Conversely, if an amide proton is locked in an intramolecular hydrogen bond (e.g., an i→i+3 bond in a 310​ -helix), it is shielded from the solvent. Its chemical shift remains relatively stable across temperature gradients [4, 5].

3JHNα​ Scalar Couplings for Dihedral Angles

The vicinal scalar coupling constant between the amide proton and the alpha proton ( 3JHNα​ ) is directly dictated by the ϕ dihedral angle via the Karplus equation. Helical conformations yield small couplings (4–6 Hz), while extended β -sheet conformations yield large couplings (8–10 Hz).

NMR_Logic Param NMR Observables NOE ROESY Cross-Relaxation (Interproton Transfer) Param->NOE Jcoup 3J_HNa Coupling (Scalar Coupling) Param->Jcoup Temp Temp. Coefficients (ΔδHN / ΔT) Param->Temp Dist Distance Constraints (< 5 Å) NOE->Dist Dihed Dihedral Angles (Phi φ) Jcoup->Dihed Hbond Hydrogen Bonding (Intramolecular) Temp->Hbond Struct 3D Conformational Ensemble Dist->Struct Dihed->Struct Hbond->Struct

Figure 1: Logical mapping of NMR observables to 3D conformational constraints.

Quantitative Data Presentation: Structural Signatures

The table below summarizes the quantitative thresholds used to translate raw NMR parameters into secondary structure assignments for constrained peptides.

Secondary Structure 3JHNα​ (Hz)Characteristic ROE/NOE Connectivities ΔδHN​/ΔT (ppb/K)
α -Helix 4.0 - 5.0Strong dNN​(i,i+1) , dαN​(i,i+3) > -4.6 (for residues i≥5 )
310​ -Helix 5.0 - 6.0Strong dNN​(i,i+1) , dαN​(i,i+2) > -4.6 (for residues i≥4 )
β -Hairpin 8.0 - 10.0Strong dαN​(i,i+1) , cross-strand ROEs> -4.6 (H-bonded amides only)
Random Coil 6.0 - 8.0Strong dαN​(i,i+1) only< -4.6 (all exposed)

Experimental Workflows and Protocols

NMR_Workflow Start Constrained Peptide Synthesized Prep Sample Prep & Solvent Selection (H2O/D2O, DMSO-d6, CDCl3) Start->Prep Acq NMR Data Acquisition (1D 1H, TOCSY, COSY, ROESY) Prep->Acq Optimize Concentration Assign Sequence-Specific Assignment (Spin System ID) Acq->Assign 2D Correlation Derive Derive Structural Constraints (Distances, Dihedrals, H-Bonds) Assign->Derive Extract ROE Volumes Calc Structure Calculation (Simulated Annealing / MD) Derive->Calc Distance Geometry Refine Ensemble Refinement & Validation Calc->Refine Energy Minimization

Figure 2: Workflow for NMR-based structural elucidation of constrained peptides.

Protocol A: Determination of Amide Temperature Coefficients

This protocol maps the intramolecular hydrogen-bonding network of the peptide.

  • Sample Preparation: Dissolve the peptide to a final concentration of 1–2 mM in 600 µL of DMSO-d6 (or 90% H2O / 10% D2O).

    • Causality: DMSO is a strong hydrogen-bond acceptor. If an intramolecular H-bond survives in DMSO, it is highly stable and structurally significant.

    • Validation Check: Ensure the 1D 1 H NMR spectrum shows sharp, well-dispersed amide resonances. Broad peaks suggest aggregation. If observed, perform a serial dilution to confirm that subsequent measurements reflect monomeric intramolecular states.

  • Calibration: Insert the sample into the spectrometer. Tune and match the probe, and calibrate the 90-degree pulse at a starting temperature of 288 K.

  • Acquisition: Acquire a high-resolution 1D 1 H spectrum (or a 2D TOCSY if 1D amides overlap heavily).

  • Thermal Titration: Increase the temperature in 5 K increments up to 308 K. Allow exactly 10 minutes for thermal equilibration at each step. Re-shim the magnet and re-calibrate water suppression (if applicable) at each temperature.

  • Data Analysis: Plot the chemical shift of each amide proton ( δHN​ ) against Temperature (T). Calculate the slope ( ΔδHN​/ΔT ).

    • Validation Check: A slope > -4.6 ppb/K confirms the proton is shielded from the solvent, validating its participation in an intramolecular hydrogen bond [5].

Protocol B: ROESY Acquisition and Distance Constraint Generation

This protocol extracts the interproton distances required for 3D structure calculation.

  • Experiment Setup: Set up a 2D ROESY experiment using a continuous-wave spin-lock field (typically 2–3 kHz).

    • Causality: The spin-lock power must be strong enough to induce ROE but weak enough to minimize TOCSY transfer artifacts (scalar coupling transfers).

  • Mixing Time Selection: Choose a mixing time ( tm​ ) between 150 and 300 ms.

    • Causality: A tm​ that is too short yields low signal-to-noise; a tm​ that is too long leads to spin diffusion (indirect ROE transfers), which creates false distance constraints.

  • Data Acquisition: Acquire data with sufficient t1​ increments (e.g., 256–512) to ensure high resolution in the indirect dimension, minimizing cross-peak overlap.

  • Integration & ISPA: Process the data with a sine-squared bell window function. Integrate the cross-peak volumes. Convert volumes to interproton distances ( r ) using the Isolated Spin Pair Approximation (ISPA):

    rij​=rref​(Vij​Vref​​)1/6

    (Use a known fixed distance, such as a geminal methylene pair or an aromatic ortho pair, as the reference rref​ ).

  • Constraint Binning: Group the calculated distances into upper bounds for simulated annealing: Strong (< 2.5 Å), Medium (< 3.5 Å), and Weak (< 5.0 Å) [3].

    • Validation Check: In the ROESY spectrum, true ROE cross-peaks will have the opposite sign to the diagonal. If cross-peaks share the same sign as the diagonal, they are likely chemical exchange or TOCSY artifacts and must be excluded from structure calculations.

Structure Calculation and Refinement

Once distance constraints (from ROESY), dihedral constraints (from 3JHNα​ ), and hydrogen bond constraints (from temperature coefficients) are generated, they are fed into a Distance Geometry (DG) or Molecular Dynamics (MD) engine (e.g., CYANA, Xplor-NIH, or ETKDG) [3].

The software performs simulated annealing in torsion angle space, generating an ensemble of 50–100 conformers. The 10–20 lowest-energy structures that exhibit no distance violations > 0.5 Å and no dihedral violations > 5° are selected to represent the final solution-state conformational ensemble of the constrained peptide [4].

References

  • Aib-Rich Peptides Containing Lactam-Bridged Side Chains as Models of the 310-Helix: NMR Results. Journal of the American Chemical Society. URL: [Link]

  • Stereochemical constraints in peptide design: analysis of the influence of a disulfide bridge and an alpha-aminoisobutyryl residue on the conformation of a hexapeptide. PubMed / Biopolymers. URL: [Link]

  • Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling. URL: [Link]

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences. URL: [Link]

  • Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. The Journal of Physical Chemistry B. URL: [Link]

Application

Synthesis of Aspartic Protease Inhibitors Utilizing Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic Acid: An Application Guide

Introduction: The Significance of Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic Acid in Drug Discovery In the landscape of modern drug development, the design of potent and selective enzyme inhibitors remains a cornerst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic Acid in Drug Discovery

In the landscape of modern drug development, the design of potent and selective enzyme inhibitors remains a cornerstone of therapeutic intervention. Among the various classes of enzymes, aspartic proteases play critical roles in a range of physiological and pathological processes, including digestion (pepsin), blood pressure regulation (renin), and viral replication (HIV protease). Consequently, the development of inhibitors targeting these enzymes has been a major focus of pharmaceutical research.

A key breakthrough in the design of aspartic protease inhibitors was the discovery of pepstatin, a naturally occurring peptide that potently inhibits these enzymes. The inhibitory activity of pepstatin is largely attributed to the presence of an unusual amino acid residue, statine, which acts as a transition-state analog of the tetrahedral intermediate formed during peptide bond hydrolysis.[1][2] This guide focuses on a specific analog of statine, (2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA), a crucial building block in the synthesis of potent enzyme inhibitors such as amastatin.[3][4] The tert-butyloxycarbonyl (Boc) protected form, Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid, is a versatile intermediate for the incorporation of this key structural motif into peptide-based inhibitors.[]

This document provides a comprehensive overview of the synthesis of Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid and its application in the solid-phase synthesis of aspartic protease inhibitors. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols, and present data on the inhibitory potency of the resulting compounds.

Part 1: Stereoselective Synthesis of Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic Acid

The stereochemistry of the 3-amino and 2-hydroxy groups in AHMHA is critical for its inhibitory activity. The (2R,3S) configuration is often found in potent inhibitors of various proteases. The following protocol outlines a well-established method for the stereoselective synthesis of Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid, starting from the readily available precursor, Z-D-leucine methyl ester.[6][7]

Synthetic Workflow Overview

The overall synthetic strategy involves a multi-step process that begins with the reduction of the starting ester to an aldehyde, followed by the introduction of the C2 hydroxyl and C1 carboxyl groups via a cyanohydrin intermediate. Subsequent hydrolysis, protection of the amino group, and separation of diastereomers yield the desired product.

A Z-D-leucine methyl ester B Z-D-leucinal A->B Reduction (DIBAL-H) C Cyanohydrin Intermediate B->C Cyanohydrin Formation D (2RS,3R)-3-amino-2-hydroxy-5-methylhexanoic acid C->D Hydrolysis E Boc-(2RS,3R)-3-amino-2-hydroxy-5-methylhexanoic acid methyl ester D->E Esterification & Boc Protection F Separation of Diastereomers (Chromatography) E->F G Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid methyl ester F->G H Saponification G->H I Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid H->I A Resin-bound peptide with free N-terminus E Peptide Bond Formation A->E B Boc-(2R,3S)-AHMHA D Activation of Carboxylic Acid B->D C Coupling Reagent (e.g., EDC/HOBt) C->D D->E F Resin-bound peptide with incorporated Boc-(2R,3S)-AHMHA E->F G Boc Deprotection (TFA) F->G H Further Peptide Elongation G->H

Sources

Method

Application Note: Advanced Orthogonal Protection Strategies for Hydroxyl Groups in Boc SPPS

Executive Summary In tert-Butyloxycarbonyl Solid-Phase Peptide Synthesis (Boc SPPS), the precise control of side-chain reactivity is the cornerstone of successful complex peptide assembly. While standard protocols rely o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In tert-Butyloxycarbonyl Solid-Phase Peptide Synthesis (Boc SPPS), the precise control of side-chain reactivity is the cornerstone of successful complex peptide assembly. While standard protocols rely on acid-labile N-α-Boc protection and HF-labile side-chain protection, the synthesis of heavily modified peptides—such as phosphopeptides, glycopeptides, or isoacyl-solubilized proteins—requires a third dimension of control. This guide details the mechanistic causality and validated protocols for employing orthogonal hydroxyl protecting groups (Fmoc and Alloc) on Serine, Threonine, and Tyrosine residues during Boc SPPS.

Chemical Causality: The Nucleophilic Threat of Hydroxyls

Aliphatic hydroxyl groups (Ser, Thr) and phenolic hydroxyls (Tyr) present significant nucleophilic hazards during peptide chain elongation. If left unprotected, the hydroxyl oxygen can compete with the N-α-amine for the activated incoming amino acid, leading to O-acylation [1].

This side reaction has two catastrophic consequences:

  • Branching: The peptide chain elongates from both the amine and the hydroxyl group, creating inseparable deletion and branched impurities.

  • N-O Acyl Shifts: Under the strongly acidic conditions of final HF cleavage, depsipeptides (formed via O-acylation) can undergo irreversible structural rearrangements[1]. Furthermore, unprotected Tyrosine is highly susceptible to C-alkylation (migration of protecting group carbocations to the 3-position of the phenol ring) during acidic cleavage[2].

To prevent this, hydroxyls are traditionally masked with Benzyl (Bzl) or 2-Bromobenzyloxycarbonyl (2-BrZ) groups[2]. However, when site-specific on-resin modification is required, these groups fail because they can only be removed by anhydrous HF at the very end of the synthesis.

AcylationCausality Unprotected Unprotected Serine -OH (Nucleophilic) O_Acylation O-Acylation (Depsipeptide Formation) Unprotected->O_Acylation Protected Alloc/Fmoc Protected -OH (Sterically Shielded) Safe Normal N-Acylation (Desired Peptide Bond) Protected->Safe ActivatedAA Activated Incoming Amino Acid (Electrophilic) ActivatedAA->Unprotected Unwanted Attack ActivatedAA->Protected Blocked by Protecting Group

Chemical causality of O-acylation side reactions and prevention via orthogonal protection.

The Orthogonal Arsenal in Boc SPPS

An orthogonal protecting group is defined by its ability to be selectively removed under conditions that do not affect the N-α-Boc group (TFA-labile) or the permanent side-chain protecting groups (HF-labile)[3].

The Fmoc Strategy (Base-Labile)

The 9-fluorenylmethoxycarbonyl (Fmoc) group is cleaved by secondary amines (e.g., 20% piperidine) via a base-catalyzed β-elimination mechanism. Because Boc SPPS is an exclusively acid-driven methodology, Fmoc is perfectly orthogonal. It is widely used to temporarily mask Ser/Thr hydroxyls to synthesize O-acyl isopeptides, which disrupt beta-sheet aggregation and drastically improve the solubility of difficult sequences during synthesis[4].

The Alloc Strategy (Pd-Labile)

The allyloxycarbonyl (Alloc) group provides a highly specialized third dimension of orthogonality[3]. Cleaved under strictly neutral conditions using Palladium(0) catalysis, Alloc is immune to both TFA and Piperidine[5]. This is the strategy of choice when the peptide sequence contains base-sensitive residues (such as aspartimide-prone Asp-Gly sequences) that would degrade during Fmoc removal.

Table 1: Stability Profile of Hydroxyl Protecting Groups in Boc SPPS
Protecting Group50% TFA/DCM (Boc Removal)20% Piperidine/DMF (Base)Pd(PPh3)4 / Scavenger (Neutral)Anhydrous HF (Final Cleavage)
Benzyl (Bzl) Highly StableHighly StableHighly StableCleaved
2-BrZ (Tyr) Highly StableHighly StableHighly StableCleaved
Fmoc Highly StableCleaved Highly StableHighly Stable
Alloc Highly StableHighly StableCleaved Highly Stable

Workflow for Site-Specific Modification

The following workflow illustrates the integration of an Alloc-protected Serine into a Boc SPPS sequence, followed by selective unmasking and on-resin phosphorylation.

OrthogonalWorkflow A Boc-Ser(Alloc)-OH Coupled to Resin B TFA Treatment (Boc Cleavage) A->B 100% Alloc Stability C Peptide Elongation (Iterative Cycles) B->C Neutralization & Coupling D Pd(PPh3)4 / PhSiH3 (Alloc Cleavage) C->D Full Sequence Assembled E On-Resin Modification (e.g., Phosphorylation) D->E Free -OH Exposed

Workflow of Alloc orthogonal protection for site-specific modification in Boc SPPS.

Self-Validating Experimental Protocols

The following protocols are designed as a self-validating system for the incorporation, unmasking, and modification of Boc-Ser(Alloc)-OH.

Protocol A: Incorporation of Boc-Ser(Alloc)-OH

Causality Check: HATU is utilized over DIC/HOBt here due to its superior activation kinetics, ensuring rapid coupling before any potential degradation of the Alloc group can occur in the basic coupling environment.

  • Resin Preparation: Swell the Boc-deprotected, neutralized peptide-resin (0.1 mmol scale) in DMF for 15 minutes.

  • Activation: Dissolve Boc-Ser(Alloc)-OH (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (0.6 mmol, 6 eq) to the amino acid solution. Observe a slight color change indicating active ester formation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation (Kaiser Test): Wash resin thoroughly with DMF and DCM. Perform a Kaiser ninhydrin test. A yellow/colorless bead indicates >99% coupling efficiency. If blue, repeat steps 2-4.

Protocol B: Selective On-Resin Alloc Deprotection

Causality Check: Palladium(0) coordinates to the allyl moiety, forming a π -allyl palladium complex. Phenylsilane ( PhSiH3​ ) acts as a highly efficient nucleophilic scavenger to reduce this complex, liberating the free hydroxyl and preventing the allyl cation from re-alkylating the peptide backbone[5].

  • Solvent Exchange: Wash the resin 5 times with anhydrous Dichloromethane (DCM). Water poisons the Pd catalyst.

  • Reagent Preparation: In a glass vial (avoid plastic to prevent catalyst adsorption), dissolve Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (0.01 mmol, 0.1 eq) and Phenylsilane (1.0 mmol, 10 eq) in 3 mL of anhydrous DCM.

  • Cleavage: Add the pale-yellow solution to the resin. Agitate in the dark for 30 minutes.

  • Repeat: Drain and repeat Step 3 with a fresh batch of catalyst and scavenger to ensure 100% quantitative unmasking.

  • Catalyst Removal: Wash the resin sequentially with DCM (x3), 0.5% sodium diethyldithiocarbamate in DMF (x3) to strip residual heavy metals, and finally DMF (x3).

Protocol C: Site-Specific Phosphorylation (Boc-Compatible)

Causality Check: In Fmoc SPPS, di-tert-butyl phosphoramidites are used. However, in Boc SPPS, tert-butyl groups would be prematurely stripped by the TFA used in subsequent Boc deprotection cycles. Therefore, Dibenzyl N,N-diisopropylphosphoramidite is mandatory, as benzyl esters are stable to TFA but cleanly removed by the final HF cleavage[2].

  • Phosphitylation: Suspend the resin in anhydrous THF. Add Dibenzyl N,N-diisopropylphosphoramidite (1.0 mmol, 10 eq) and 1H-Tetrazole (3.0 mmol, 30 eq). Agitate for 2 hours at room temperature.

  • Washing: Drain and wash rapidly with THF (x3) to remove unreacted P(III) species.

  • Oxidation: Add a solution of 70% tert-Butyl hydroperoxide ( t−BuOOH ) in water (diluted to 10% in THF) to the resin. Agitate for 30 minutes to oxidize the unstable P(III) intermediate to the stable P(V) phosphate.

  • Final Validation: Wash with THF, DMF, and DCM. Perform a micro-cleavage (using HF apparatus) on a 5 mg resin sample and analyze via LC-MS to confirm the mass shift corresponding to phosphorylation (+80 Da post-cleavage).

References

  • Synthetic Peptides - A User's Guide UWEC (University of Wisconsin-Eau Claire) [Link]

  • Combined Fmoc-Alloc strategy for a general SPPS of phosphoserine peptides; preparation of phosphorylation-dependent tau antisera Bioorganic & Medicinal Chemistry (NIH PubMed)[Link]

  • Controlling Segment Solubility In Large Protein Synthesis ResearchGate [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Coupling of Bulky Amino Acids in SPPS

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high crude purities when synthesizing peptides rich in bulky or sterically hindered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high crude purities when synthesizing peptides rich in bulky or sterically hindered amino acids (e.g., Valine, Isoleucine, Threonine, Proline, and α -aminoisobutyric acid [Aib]).

In Solid-Phase Peptide Synthesis (SPPS), incomplete coupling is rarely a random failure; it is the direct result of competing thermodynamic and kinetic forces. This guide deconstructs the root causes of failed acylations and provides field-proven, self-validating protocols to help you engineer a flawless synthesis.

Mechanistic Root Cause Analysis

Before adjusting your synthesizer's parameters, you must diagnose why the coupling is failing. Incomplete coupling of bulky amino acids is driven by two primary barriers:

  • The Kinetic Barrier (Steric Hindrance): β -branched amino acids (Val, Ile, Thr) and α -dialkyl amino acids (Aib) possess bulky side chains that physically shield the reactive N-terminal amine or the activated carboxyl group. This steric bulk dramatically reduces the rate of aminolysis, allowing competing side reactions (like hydrolysis or epimerization) to outpace the desired peptide bond formation[1].

  • The Thermodynamic Barrier (On-Resin Aggregation): Hydrophobic sequences have a high propensity to form inter-chain hydrogen bond networks ( C=O⋯H−N ) between growing peptide chains on the solid support[2]. This β -sheet formation causes the resin to shrink and gel, burying the reactive N-termini deep within a hydrophobic core where activated amino acids cannot penetrate[2].

G N1 Bulky Amino Acid (Val, Ile, Aib) N2 Steric Hindrance at N-terminus N1->N2 Physical block N3 Inter-chain H-Bonding (β-sheet formation) N1->N3 Hydrophobic sequence N5 Buried Reactive Sites N2->N5 Kinetic barrier N4 Resin Shrinkage & Gelation N3->N4 Aggregation N4->N5 Thermodynamic barrier N6 Incomplete Coupling (Positive Kaiser Test) N5->N6 Failed acylation

Mechanistic pathway of incomplete coupling driven by steric hindrance and aggregation.

Troubleshooting Guides & FAQs

Q1: My Kaiser test is positive after coupling Fmoc-Val-OH using standard DIC/HOBt. What is the most effective coupling reagent to force this reaction to completion?

A1: You must switch to a highly reactive aminium/uronium salt like HATU or utilize the DIC/OxymaPure system. Causality: Standard carbodiimide/benzotriazole (DIC/HOBt) systems form an active ester that is often too stable (and thus too slow) to overcome the steric bulk of Valine. HATU contains a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at position 7 provides a neighboring group effect, acting as an internal base that accelerates aminolysis, leading to faster reaction times and higher purity[3].

Quantitative Comparison of Coupling Reagents for Bulky Amino Acids
Coupling ReagentActivation TypeRelative Efficiency for Bulky AAsEpimerization RiskPrimary Use Case
DIC / HOBt CarbodiimideLowLowStandard, unhindered couplings
DIC / OxymaPure CarbodiimideHighLowMW-SPPS, general difficult couplings[3]
HBTU / DIEA AminiumModerateModerateRoutine automated SPPS
HATU / DIEA AminiumVery HighModerate to HighHighly hindered AAs (e.g., Aib, N-methyl)[3]
Q2: I am synthesizing a 25-mer peptide. Even with HATU, couplings are failing after residue 15. How do I disrupt this?

A2: You have hit a thermodynamic barrier: β -sheet aggregation. To resolve this, you must introduce a "kink" into the peptide backbone to disrupt the hydrogen-bonding network. Causality: Incorporating a Pseudoproline Dipeptide (derived from Ser, Thr, or Cys reversibly protected as an oxazolidine or thiazolidine ring) temporarily removes the hydrogen-bond donor ( N−H ) and introduces a cyclic structure similar to proline[4]. This physically prevents inter-chain β -sheet formation, restoring resin swelling and exposing the N-terminus for subsequent couplings[4],[5].

Q3: Can modifying the physical environment (temperature and solid support) overcome these barriers without changing the sequence?

A3: Yes. If sequence modification (like pseudoprolines) is not viable, alter the thermodynamics of the system:

  • Microwave-Assisted SPPS (MW-SPPS): Heating the reaction to 90°C provides the activation energy required to overcome the kinetic barrier of sterically hindered amines and melts β -sheet aggregates[6],[7].

  • Resin Selection: Standard Divinylbenzene-crosslinked Polystyrene (DVB-PS) collapses during peptide aggregation. Switching to a PEG-based resin (e.g., ChemMatrix) or Diethylene glycol dimethacrylate (DEG)-crosslinked polystyrene ensures the resin maintains high swelling capacity in polar aprotic solvents (DMF/NMP), facilitating reagent diffusion[8].

TroubleshootingWorkflow Step1 Incomplete Coupling (Positive Kaiser Test) Decision1 Is the residue a bulky AA (e.g., Val, Ile, Aib)? Step1->Decision1 Action1 Use HATU/DIEA or DIC/Oxyma Double Coupling Decision1->Action1 Yes (Kinetic Barrier) Decision2 Is the sequence >15 AAs or highly hydrophobic? Decision1->Decision2 No / Issue Persists Action2 Incorporate Pseudoproline or Dmb/Hmb Dipeptide Decision2->Action2 Yes (Thermodynamic Barrier) Action3 Switch to MW-SPPS (90°C) & PEG-based Resin Decision2->Action3 General Optimization

Troubleshooting workflow for resolving incomplete coupling in SPPS.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating—meaning it contains built-in checkpoints to verify success before proceeding to the next step.

Protocol A: High-Efficiency Double Coupling with HATU/DIEA

Use this protocol when coupling a sterically hindered amino acid (e.g., Fmoc-Aib-OH or Fmoc-Val-OH) onto a bulky N-terminus.

Step 1: Resin Preparation & Swelling

  • Swell the Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) for 20 minutes to maximize pore accessibility[3]. Drain the solvent.

Step 2: Pre-Activation (The Self-Validating Step)

  • In a separate vial, dissolve the Fmoc-Amino Acid (4.0 equivalents) and HATU (3.8 equivalents) in a minimal volume of DMF.

  • Add N,N-Diisopropylethylamine (DIEA) (8.0 equivalents) to the solution[3].

  • Validation Check: The solution will immediately undergo a distinct color change (typically turning pale yellow to deep gold), indicating the successful formation of the highly reactive OAt active ester. Allow pre-activation for exactly 1–2 minutes[3].

Step 3: First Coupling

  • Transfer the activated solution to the resin. Agitate at room temperature for 1 to 2 hours. Drain and wash with DMF (3x).

Step 4: Second Coupling & Verification

  • Repeat Steps 2 and 3 with fresh reagents to drive the equilibrium to absolute completion.

  • Validation Check: Perform a Kaiser test on a few resin beads. A negative result (beads remain yellow/colorless) confirms complete acylation. If beads turn blue, proceed to a capping step (Acetic Anhydride/Pyridine) to prevent deletion sequences from propagating.

Protocol B: Disruption of Aggregation via Pseudoproline Incorporation

Use this protocol when synthesizing long, hydrophobic sequences where standard couplings fail due to β -sheet formation.

Step 1: Sequence Analysis & Site Selection

  • Scan your target sequence for Serine (Ser), Threonine (Thr), or Cysteine (Cys) residues.

  • Select a Ser/Thr/Cys that is preceded by a bulky amino acid (e.g., Val-Ser or Ile-Thr). This is the optimal insertion point for a pseudoproline dipeptide[4].

Step 2: Dipeptide Coupling

  • Because the oxazolidine ring of the pseudoproline is sterically hindered, it is commercially supplied as a pre-formed dipeptide (e.g., Fmoc-Val-Ser( ψMe,Mepro )-OH)[5].

  • Couple this dipeptide using the DIC/OxymaPure or HATU/DIEA protocol outlined above[5].

  • Validation Check: The addition of this dipeptide will immediately disrupt the β -sheet. You will visually observe the resin beads swell significantly more in DMF compared to the previous cycle.

Step 3: Downstream Synthesis & Cleavage

  • Continue standard SPPS for the remainder of the sequence. The disrupted secondary structure will result in near-quantitative yields for subsequent couplings.

  • During the final global cleavage step (using 95% TFA), the acidic environment automatically hydrolyzes the oxazolidine/thiazolidine ring, seamlessly reverting the pseudoproline back to the native Ser/Thr/Cys residues without leaving any trace modifications[4],[5].

References

  • Source: chempep.
  • Source: sigmaaldrich.
  • Source: peptidechemistry.
  • High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)
  • Source: chempep.
  • Application Notes: High-Efficiency Coupling of Fmoc-D-Arg(Pbf)
  • Source: researchgate.
  • Source: nih.

Sources

Optimization

Technical Support Center: Navigating Side Reactions of Unprotected Hydroxyl Groups in Peptide Synthesis

Welcome to the Technical Support Center, your comprehensive resource for troubleshooting and understanding the nuances of peptide synthesis. This guide is specifically designed for researchers, scientists, and drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center, your comprehensive resource for troubleshooting and understanding the nuances of peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who encounter challenges with unprotected hydroxyl groups of serine (Ser), threonine (Thr), and tyrosine (Tyr) residues during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to overcome these synthetic hurdles.

Introduction: The Challenge of the Unprotected Hydroxyl Group

In the realm of solid-phase peptide synthesis (SPPS), the decision to protect or not to protect the side-chain hydroxyl groups of Ser, Thr, and Tyr is a critical one. While protecting groups offer a robust safeguard against side reactions, their use adds steps and complexity to the synthesis and deprotection processes.[1] Conversely, leaving these hydroxyl groups unprotected, a strategy often employed in "minimal protection" approaches, can streamline synthesis but opens the door to a variety of unwanted side reactions.[2] This guide will dissect these side reactions, providing you with the knowledge to anticipate, diagnose, and resolve them.

The most prevalent side reaction is the acylation of the hydroxyl group, leading to the formation of an ester linkage.[3][4] This can result in chain termination or the formation of a depsipeptide, a peptide where an amide bond is replaced by an ester bond.[3] This seemingly small change can have profound effects on the peptide's structure, function, and therapeutic efficacy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've observed an unexpected mass increase in my peptide corresponding to an additional amino acid. What is the likely cause and how can I confirm it?

A1: O-Acylation: The Prime Suspect

An unexpected mass increase equivalent to the mass of an amino acid residue strongly suggests O-acylation of a serine, threonine, or tyrosine side chain.[3] This occurs when the hydroxyl group of an unprotected Ser, Thr, or Tyr residue is acylated by the activated carboxyl group of the incoming amino acid, forming a side-chain ester.[3][4]

Mechanism of O-Acylation:

The nucleophilic hydroxyl group of the side chain competes with the N-terminal amine for the activated carboxylic acid of the incoming amino acid. This results in the formation of a branch, where the amino acid is attached to the side chain of the peptide.

O_Acylation_Mechanism Peptide Peptide with unprotected -OH N_Terminal_Amine N-Terminal Amine (Desired Reaction) Peptide->N_Terminal_Amine Hydroxyl_Group Side-Chain -OH (Side Reaction) Peptide->Hydroxyl_Group Activated_AA Activated Amino Acid (e.g., with HBTU/HATU) Intermediate Acylating Species Activated_AA->Intermediate Activation Intermediate->N_Terminal_Amine Nucleophilic Attack Intermediate->Hydroxyl_Group Nucleophilic Attack Peptide_Bond Peptide Bond Formation N_Terminal_Amine->Peptide_Bond Ester_Bond O-Acylation (Ester Bond Formation) Hydroxyl_Group->Ester_Bond Desired_Peptide Elongated Peptide Peptide_Bond->Desired_Peptide Branched_Peptide Branched Peptide (O-Acylated) Ester_Bond->Branched_Peptide

Caption: Mechanism of O-acylation side reaction.

Troubleshooting and Confirmation:

  • Mass Spectrometry (MS) Analysis: This is your primary diagnostic tool. The mass of the O-acylated peptide will be higher than the target peptide by the mass of the added amino acid residue minus the mass of water. For example, if a glycine residue (mass = 57.05 Da) is O-acylated, you will observe a mass increase of 57.05 Da. Fragmentation analysis (MS/MS) can pinpoint the exact location of the modification.[5][6]

  • Test Cleavage: Perform a small-scale test cleavage of the resin-bound peptide and analyze the crude product by LC-MS.[7] This will quickly tell you if the side reaction is occurring during synthesis.

Experimental Protocol: Test Cleavage and MS Analysis

  • Sample Preparation: Take a small amount of the peptide-resin (10-20 mg) and place it in a microcentrifuge tube.

  • Cleavage Cocktail: Add a standard cleavage cocktail (e.g., 200 µL of 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)).[8]

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Isolation: Filter the cleavage mixture to separate the resin beads. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.

  • MS Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and analyze by ESI-MS or MALDI-TOF MS. Look for the expected mass of your target peptide and any peaks corresponding to the mass of the O-acylated product.

Q2: How can I prevent O-acylation from occurring during my peptide synthesis?

A2: A Multi-Faceted Approach to Prevention

Preventing O-acylation requires a careful consideration of your synthetic strategy. Here are the key factors to control:

1. Protecting Groups: The First Line of Defense

The most straightforward way to prevent O-acylation is to use a side-chain protecting group for Ser, Thr, and Tyr.[3] The tert-butyl (tBu) group is the most common and effective choice in Fmoc-based SPPS.[8][9][10]

Amino AcidCommon Protecting GroupStability to PiperidineCleavage Condition
Serine (Ser)tert-Butyl (tBu)StableStrong Acid (e.g., TFA)[8]
Threonine (Thr)tert-Butyl (tBu)StableStrong Acid (e.g., TFA)[9]
Tyrosine (Tyr)tert-Butyl (tBu)StableStrong Acid (e.g., TFA)[10]

2. Choice of Coupling Reagent: A Critical Decision

The reactivity of the coupling reagent significantly impacts the extent of O-acylation. Highly reactive uronium-based reagents like HBTU and HATU are more prone to induce this side reaction compared to carbodiimide-based reagents like DIC, especially when used with an additive like HOBt or Oxyma.[3][11][12][13][14][15]

Coupling Reagent ClassExamplesPropensity for O-acylation
Uronium/Aminium HBTU, HATU, HCTUHigh[3]
Carbodiimide DIC, DCCLower, especially with additives[3]
Phosphonium PyBOP, PyAOPGenerally lower than uronium reagents

Recommendation: When working with unprotected hydroxyl groups, consider using DIC/HOBt or DIC/Oxyma for the coupling step. While potentially slower, this can significantly reduce the risk of O-acylation.

3. The Histidine Effect: A Notorious Culprit

The presence of a histidine (His) residue in the peptide sequence can significantly enhance the rate of O-acylation, particularly of tyrosine.[4][16][17] The imidazole side chain of histidine can act as a general base, deprotonating the hydroxyl group and increasing its nucleophilicity.

Mitigation Strategy: If your sequence contains both His and unprotected Tyr, it is highly recommended to use a protecting group for the tyrosine side chain.

Q3: I've observed a product with the same mass as my target peptide, but it has a different retention time on HPLC and shows a loss of biological activity. What could be the issue?

A3: The N→O Acyl Shift: A Subtle but Significant Isomerization

This observation is a classic sign of an N→O acyl shift . This is an intramolecular rearrangement where the peptide backbone amide bond N-terminal to a Ser or Thr residue migrates to the side-chain hydroxyl group, forming an ester linkage.[18][19][20] This results in a depsipeptide isomer that is often difficult to separate from the native peptide.

Mechanism of N→O Acyl Shift:

This rearrangement is typically acid-catalyzed and can occur during the final TFA cleavage step.[18]

N_O_Acyl_Shift Native_Peptide Native Peptide (-NH-CO-) Intermediate Protonated Intermediate Native_Peptide->Intermediate Protonation Acid_Catalysis Acid (TFA) Acid_Catalysis->Intermediate Acyl_Shift N->O Acyl Shift Intermediate->Acyl_Shift Depsipeptide Depsipeptide Isomer (-O-CO-) Acyl_Shift->Depsipeptide

Caption: Mechanism of N→O acyl shift.

Troubleshooting and Resolution:

The good news is that the N→O acyl shift is often reversible under neutral to slightly basic conditions.[18]

Experimental Protocol: Reversal of N→O Acyl Shift

  • Dissolution: Dissolve the crude peptide containing the depsipeptide isomer in an aqueous buffer at pH 7.0-7.5 (e.g., 0.1 M phosphate buffer).

  • Incubation: Stir the solution at room temperature and monitor the conversion of the depsipeptide back to the native peptide by analytical HPLC.

  • Purification: Once the conversion is complete (typically within a few hours), acidify the solution with a small amount of acetic acid and proceed with preparative HPLC purification.[3]

Q4: Are there any other side reactions I should be aware of when working with unprotected hydroxyl groups?

A4: Beyond O-Acylation: Other Potential Pitfalls

While O-acylation is the most common issue, other side reactions can occur:

  • β-Elimination: This is the dehydration of Ser or Thr residues to form dehydroalanine (Dha) or dehydroaminobutyric acid (Dhb), respectively. This is more prevalent when the hydroxyl group is activated, such as in the synthesis of phosphopeptides.[3]

  • Phosphorylation: If phosphate-containing reagents are present (e.g., in buffers or as contaminants), the hydroxyl groups can be inadvertently phosphorylated.

Prevention:

  • For β-elimination, avoid harsh basic conditions and prolonged exposure to activating agents.

  • To prevent unwanted phosphorylation, ensure the purity of all reagents and solvents.

Advanced Topic: The "Minimal Protection" Strategy

For experienced peptide chemists, the "minimal protection" or "unprotected" strategy, where Ser, Thr, and even Tyr are used without side-chain protection, can be a powerful tool to increase efficiency.[2][21][22] However, this approach requires careful consideration and optimization.

Guidelines for Successful Unprotected Synthesis:

  • Sequence Analysis: Carefully examine your peptide sequence. Avoid sequences with a high risk of side reactions, such as those containing both His and Tyr.

  • Coupling Reagent Selection: Use less reactive coupling reagents like DIC/HOBt or DIC/Oxyma.

  • Reaction Monitoring: Closely monitor each coupling step to ensure complete reaction and minimize the time the peptide is exposed to activating agents.

  • Purification: Be prepared for more challenging purifications, as the crude product may contain a higher level of impurities.

Conclusion

The side reactions of unprotected hydroxyl groups in peptide synthesis are a significant challenge, but with a thorough understanding of the underlying chemistry and a systematic approach to troubleshooting, they can be effectively managed. By carefully selecting your synthetic strategy, including the use of appropriate protecting groups and coupling reagents, and by diligently monitoring your reactions, you can successfully synthesize complex peptides with high purity and yield. This guide provides a foundation of knowledge and practical protocols to help you navigate these challenges and achieve your research goals.

References

  • Li, X., et al. (2013). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 110(17), 6657-6662. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ResearchGate. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?[Link]

  • Li, X., et al. (2013). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 110(17), 6657-6662. [Link]

  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. [Link]

  • ResearchGate. (n.d.). Conventional approaches for the synthesis of peptides using unprotected amino acids and our approach developed in this study.[Link]

  • PubMed. (2020). Mass spectral analysis of acetylated peptides: Implications in proteomics. [Link]

  • PubMed. (2014). Serine/threonine ligation for the chemical synthesis of proteins. [Link]

  • Royal Society of Chemistry. (n.d.). Serine/threonine ligation for natural cyclic peptide syntheses. [Link]

  • Martinez, J., Tolle, J. C., & Bodanszky, M. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International journal of peptide and protein research, 13(1), 22–27. [Link]

  • ACS Publications. (2020). Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. [Link]

  • The Royal Society. (2026). Histidine and tyrosine residues are targets for SIRT6 ADP-ribosylation activity. [Link]

  • Royal Society of Chemistry. (2025). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • ResearchGate. (n.d.). Dramatically enhanced N→O acyl migration during the trifluoroacetic acid-based deprotection step in solid phase peptide synthesis. [Link]

  • ACS Publications. (2019). Using Peptide Arrays To Discover the Sequence-Specific Acetylation of the Histidine-Tyrosine Dyad. [Link]

  • Royal Society of Chemistry. (2020). Tyrosine bioconjugation – an emergent alternative. [Link]

  • National Institutes of Health. (n.d.). Shifting Native Chemical Ligation into Reverse through N→S Acyl Transfer. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • ACS Publications. (2026). Mass Spectrometric Determination of Site-Specific O-Acetylation in Rhamnogalacturonan I Oligomers. [Link]

  • National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. [Link]

  • Scribd. (n.d.). Unprotected Amino Acids in Peptide Synthesis. [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • ACS Publications. (2014). Revisiting N-to-O acyl shift for synthesis of natural product-like cyclic depsipeptides. [Link]

  • National Institutes of Health. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods. [Link]

  • CRC Press. (2019). Amino Acid-Protecting Groups. [Link]

  • Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • ACS Publications. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • ACS Publications. (2014). Revisiting N-to-O Acyl Shift for Synthesis of Natural Product-like Cyclic Depsipeptides. [Link]

  • MDPI. (2025). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. [Link]

  • National Institutes of Health. (n.d.). Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. [Link]

  • ACS Publications. (2026). Enhancing Peptide Hydrophilicity of SPPS-Derived Peptides Using Fmoc Noncanonical Amino Acids: A Review. [Link]

  • National Institutes of Health. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]

  • National Academy of Sciences. (n.d.). Peptide segment ligation strategy without use of protecting groups. [Link]

  • ACS Publications. (2025). Peptide Backbone Editing via Post-Translational O to C Acyl Shift. [Link]

  • Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. [Link]

  • Nature. (2016). Synthesis of Side-Chain Modified Peptides Using Iterative Solid Phase 'Click' Methodology. [Link]

  • JoVE. (n.d.). Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Solubility Issues of Peptides Containing Hydrophobic Non-Standard Amino Acids

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of hydrophobic non-standard amino acids into peptide sequences is a powerful strategy for enhancing proteolytic stabi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of hydrophobic non-standard amino acids into peptide sequences is a powerful strategy for enhancing proteolytic stability, increasing cell permeability, and improving the pharmacokinetic profile of peptide-based therapeutics. However, this increased hydrophobicity often leads to significant challenges in peptide solubility, complicating handling, formulation, and in vitro/in vivo testing. This guide provides practical, in-depth solutions to common solubility issues encountered when working with these complex peptides.

Understanding the Root of the Problem: Why Hydrophobic Non-Standard Amino Acids Decrease Solubility

Peptide solubility is governed by a delicate balance between the polarity of the peptide's constituent amino acids and the surrounding solvent. Water, a highly polar solvent, readily solvates polar and charged molecules. Hydrophobic (non-polar) amino acids, such as leucine, isoleucine, and tryptophan, repel water molecules.[1] When a peptide sequence is rich in hydrophobic residues, particularly bulky non-standard ones, it tends to self-associate and aggregate to minimize its contact with water, leading to poor solubility.

Several factors contribute to this phenomenon:

  • The Hydrophobic Effect: This is the primary driving force behind the aggregation of non-polar molecules in an aqueous environment. Water molecules form a highly ordered "cage-like" structure around hydrophobic residues, which is entropically unfavorable. To increase the overall entropy of the system, the hydrophobic regions of the peptide chains cluster together, reducing the surface area exposed to water.

  • Intra- and Intermolecular Hydrogen Bonding: While the peptide backbone contains polar amide bonds capable of hydrogen bonding with water, strong intramolecular hydrogen bonds can lead to the formation of stable secondary structures (e.g., alpha-helices or beta-sheets). If these structures shield hydrophobic residues from the solvent, they can further promote aggregation. Intermolecular hydrogen bonding between peptide chains can also lead to the formation of insoluble aggregates.[2]

  • Net Charge: The overall charge of a peptide at a given pH significantly influences its solubility. At its isoelectric point (pI), the peptide has a net neutral charge, minimizing electrostatic repulsion between molecules and often leading to precipitation. Peptides rich in hydrophobic residues may have a pI in the neutral pH range, making them particularly challenging to dissolve in standard physiological buffers.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and provides step-by-step protocols to overcome solubility challenges.

FAQ 1: My peptide containing a hydrophobic non-standard amino acid won't dissolve in water. What should I do first?

Answer: Direct dissolution in water is often unsuccessful for highly hydrophobic peptides. The first step is to attempt solubilization in a small amount of a strong organic solvent that can disrupt the hydrophobic interactions and break up aggregates.

Troubleshooting Protocol 1: Initial Solubilization Attempt

  • Initial Solvent Choice: Start with a small volume (e.g., 10-50 µL) of an organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN).[1][2] Sonication can aid in dissolving the peptide.[3][4][5]

  • Gentle Agitation: Gently vortex or sonicate the vial for a few minutes to aid dissolution.[1] Avoid vigorous shaking, which can introduce air and potentially oxidize sensitive residues.

  • Aqueous Dilution: Once the peptide is dissolved in the organic solvent, slowly add your aqueous buffer of choice to the peptide solution with continuous gentle mixing.[2][5] It is crucial to add the aqueous solution to the organic solution and not the other way around. This gradual dilution helps to keep the peptide in solution as the polarity of the solvent mixture changes.

  • Observe for Precipitation: If the peptide precipitates upon addition of the aqueous buffer, the concentration may be too high, or the final solvent composition may not be suitable.

Diagram 1: Initial Peptide Solubilization Workflow

G A Lyophilized Peptide B Add minimal strong organic solvent (e.g., DMSO, DMF) A->B C Sonication / Gentle Vortexing B->C D Peptide Dissolved in Organic Solvent C->D E Slowly add aqueous buffer with constant mixing D->E F Peptide in Solution E->F Success G Precipitation Occurs E->G Failure

Caption: Workflow for the initial attempt at solubilizing a hydrophobic peptide.

FAQ 2: I've tried using DMSO, but my peptide still precipitates when I add my aqueous buffer. What are my next options?

Answer: If simple organic solvent/aqueous buffer mixtures fail, you may need to adjust the pH of the aqueous solution or incorporate solubility-enhancing additives. The net charge of your peptide is a critical factor in its solubility.[1]

Understanding the Role of pH:

  • Acidic Peptides (pI < 7): These peptides have a net negative charge at neutral pH. To increase their solubility, you should use a basic buffer (pH > pI) to ensure the acidic residues (Asp, Glu) are deprotonated and negatively charged.[1][4]

  • Basic Peptides (pI > 7): These peptides have a net positive charge at neutral pH. To enhance solubility, use an acidic buffer (pH < pI) to ensure the basic residues (Lys, Arg, His) are protonated and positively charged.[1][4]

Troubleshooting Protocol 2: pH Adjustment

  • Determine the Peptide's pI: If the sequence is known, calculate the theoretical isoelectric point (pI) using an online tool. This will guide your choice of buffer pH.

  • For Acidic Peptides (pI < 6):

    • Attempt to dissolve the peptide in a small amount of a basic aqueous solution, such as 0.1% ammonium hydroxide or 0.1 M ammonium bicarbonate.[4]

    • Once dissolved, you can slowly adjust the pH downwards towards your desired experimental pH, but be aware that the peptide may precipitate as it approaches its pI.

  • For Basic Peptides (pI > 8):

    • Try to dissolve the peptide in a small amount of an acidic aqueous solution, such as 10-30% acetic acid.[3][6]

    • Once dissolved, you can carefully raise the pH towards your target, again monitoring for any signs of precipitation.

Diagram 2: Impact of pH on Peptide Solubility

G cluster_0 Low pH (pH < pI) cluster_1 Isoelectric Point (pH = pI) cluster_2 High pH (pH > pI) A Peptide (+ charge) High Solubility B Peptide (Net Neutral) Low Solubility / Aggregation A->B Increasing pH C Peptide (- charge) High Solubility B->C Increasing pH

Caption: Relationship between pH, isoelectric point (pI), and peptide solubility.

FAQ 3: Adjusting the pH helped, but I'm still seeing some cloudiness. Are there any additives that can further improve solubility?

Answer: Yes, several additives can help to disrupt peptide aggregation and improve solubility. These should be tested systematically.

Solubility-Enhancing Additives:

AdditiveConcentration RangeMechanism of ActionConsiderations
Chaotropic Agents (Urea, Guanidine HCl) 6-8 MDisrupts the hydrogen-bonding network of water, reducing the hydrophobic effect and breaking up secondary structures.[2][4][7][8]Can denature proteins and may interfere with biological assays.[7]
Organic Solvents (Acetonitrile, Isopropanol) 10-40%Reduces the polarity of the solvent, making it more favorable for hydrophobic residues.[1]May affect protein structure and function at high concentrations.
Detergents (SDS, CHAPS) 0.1-1%Non-polar tails interact with hydrophobic regions of the peptide, while polar head groups maintain solubility in water.Can be difficult to remove and may interfere with certain assays (e.g., mass spectrometry).
Sugars (Sucrose, Trehalose) 5-10%Can act as cryoprotectants and lyoprotectants, preventing aggregation during freeze-thawing and lyophilization.[]Generally biocompatible but may have minor effects on some cell-based assays.

Troubleshooting Protocol 3: Systematic Testing of Additives

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the additives you wish to test in your chosen buffer.

  • Small-Scale Solubility Tests: In separate microcentrifuge tubes, attempt to dissolve small, equal amounts of your lyophilized peptide in your buffer containing different additives at various concentrations.[1]

  • Incubation and Observation: Gently mix and incubate the samples for a set period (e.g., 30 minutes) at a controlled temperature. Visually inspect for clarity or use a spectrophotometer to measure absorbance at a wavelength where the peptide does not absorb (e.g., 600 nm) to quantify turbidity.

  • Select the Optimal Condition: Choose the additive and concentration that provides the best solubility without interfering with your downstream application.

Summary of Key Troubleshooting Steps

For a systematic approach to tackling solubility issues with hydrophobic peptides, follow this logical progression:

Diagram 3: Stepwise Troubleshooting Flowchart

G A Start: Lyophilized Hydrophobic Peptide B Attempt Dissolution in Water/Aqueous Buffer A->B C Soluble? B->C D Use Minimal Organic Solvent (DMSO, DMF) C->D No K Success: Peptide in Solution C->K Yes E Slowly Add Aqueous Buffer D->E F Soluble? E->F G Adjust pH of Aqueous Buffer (Acidic for basic peptides, Basic for acidic peptides) F->G No F->K Yes H Soluble? G->H I Introduce Solubility-Enhancing Additives (e.g., Urea, Detergents) H->I No H->K Yes J Soluble? I->J J->K Yes L Further Optimization/Consult Specialist J->L No

Caption: A systematic approach to troubleshooting peptide solubility.

References

  • JPT Peptide Technologies. (n.d.). Dissolving Peptides. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve peptides? Retrieved from [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • Peptide 2.0. (n.d.). Peptide Synthesis Knowledge Base. Retrieved from [Link]

  • de la Torre, B. G., & Andreu, D. (2018). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Amino Acids, 50(5), 545-554. [Link]

  • Activotec. (n.d.). Peptide Storage and Solubilization. Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility. Retrieved from [Link]

  • Wahlström, K. (2009). Development and characterisation of protecting groups that enhance the solubility of synthetic peptides: Methods to improve the aqueous solubility of hydrophobic peptides. Diva-portal.org.
  • Asahi Kasei Corporation. (n.d.). How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. Retrieved from [Link]

  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble? Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Solubility of peptides. Retrieved from [Link]

  • Wikipedia. (n.d.). Chaotropic agent. Retrieved from [Link]

  • JoVE. (2017, June 19). Dissolving Hydrophobic Compounds. Retrieved from [Link]

  • Analytical Chemistry. (2021, September 20). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectro. Retrieved from [Link]

  • MDPI. (2018, May 23). Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective interactions between chaotropic agents and proteins. Retrieved from [Link]

Sources

Optimization

Improving yield in the synthesis of peptides with Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid

Welcome to the Peptide Synthesis Core Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with Boc-(2R,3S)-3-amino-2-hydroxy-5-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide Synthesis Core Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid (Boc-AHMHA).

This unique α -hydroxy- β -amino acid is a critical building block for statine analogs and M1 aminopeptidase inhibitors (such as Amastatin and Bestatin derivatives)[1]. However, its bulky isobutyl side chain and unprotected α -hydroxyl group create a "perfect storm" for steric hindrance, epimerization, and unwanted side reactions during Solid-Phase Peptide Synthesis (SPPS).

This guide moves beyond basic protocols, providing mechanistic causality and field-validated solutions to push your coupling yields from the literature baseline of 60–70%[2] to >90%.

Section 1: Mechanistic Workflows & Causality

To troubleshoot effectively, we must first understand the competing chemical pathways during the activation of Boc-AHMHA. Because the α -hydroxyl group is typically left unprotected to simplify the synthetic route, the activated carboxyl ester is highly susceptible to both intramolecular and intermolecular side reactions.

G BocAHMHA Boc-(2R,3S)-AHMHA (Unprotected α-OH) Activation Carboxyl Activation (HATU / Base) BocAHMHA->Activation Desired Desired Pathway: N-Acylation (Peptide Bond) Activation->Desired Optimal (TMP, 1h) Undesired1 Side Reaction 1: O-Acylation (Depsipeptide) Activation->Undesired1 Excess Reagent Undesired2 Side Reaction 2: Cα Epimerization Activation->Undesired2 Strong Base (DIEA) Peptide Target Peptide (Bestatin/Amastatin Analog) Desired->Peptide

Figure 1: Reaction pathways during Boc-(2R,3S)-AHMHA activation and coupling.

Section 2: Troubleshooting & FAQs

Q1: Why is my coupling yield of Boc-(2R,3S)-AHMHA to the growing peptide chain stalled at ~40-60%? The Causality: The β -amino group is sterically shielded by the bulky isobutyl group, and the adjacent α -hydroxyl group further restricts the conformational freedom required for efficient nucleophilic attack by the resin-bound amine. Standard coupling reagents like HBTU or DIC/HOBt lack the reactivity required to overcome this energy barrier. The Solution: Switch to the highly reactive uronium salt HATU . HATU generates an active HOAt ester, which utilizes a neighboring-group effect (via the pyridine nitrogen) to accelerate the coupling. Literature standardizes HATU for 1 hour to achieve 60-70% yields[2], but this can be further optimized by adjusting the base (see Q2).

Q2: I am observing a loss of stereochemical purity (epimerization at the α -carbon). How do I prevent this? The Causality: The proton at the C2 ( α ) position is rendered highly acidic by the electron-withdrawing effects of both the adjacent hydroxyl group and the activated carboxyl ester. When a strong base like DIEA (pKa ~10.5) is used, it rapidly abstracts this proton, leading to enolization and subsequent epimerization. The Solution: Replace DIEA with a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP, sym-collidine) (pKa ~7.4). TMP is basic enough to drive the HATU activation kinetics but too weak to abstract the α -proton, virtually eliminating epimerization.

Q3: LC-MS analysis shows a +[Mass] adduct corresponding to a double incorporation of Boc-AHMHA. What is causing this dimerization? The Causality: Because the α -hydroxyl group of Boc-AHMHA is unprotected, it acts as a competing nucleophile. Once the primary amine on the resin is consumed, any excess activated Boc-AHMHA in the solution will react with the newly coupled α -hydroxyl group, forming an unwanted depsipeptide (O-acylation). The Solution: Strictly limit the equivalents of Boc-AHMHA to 1.5 eq (down from the standard 3.0–4.0 eq used in SPPS) and restrict the coupling time to exactly 60 minutes [2].

Q4: After global deprotection and cleavage, my peptide shows a +56 Da mass shift. What went wrong? The Causality: During the removal of the N-terminal Boc group and other side-chain protecting groups (e.g., tBu), highly reactive tert-butyl carbocations are generated. If not immediately quenched, these carbocations will attack the unprotected α -hydroxyl group of the AHMHA residue, resulting in irreversible O-alkylation (+56 Da). The Solution: Ensure your cleavage cocktail contains highly effective carbocation scavengers. A mixture of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O provides optimal kinetic trapping of these species[2].

Cleavage Resin Resin-Bound Peptide (N-terminal Boc-AHMHA) Cleavage TFA Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) Resin->Cleavage Intermediate t-Butyl Carbocation Generation Cleavage->Intermediate Scavenged Effective Scavenging (TIS/H2O trap cations) Intermediate->Scavenged Unscavenged Inadequate Scavenging (Cations attack α-OH) Intermediate->Unscavenged Final Pure Free Peptide Scavenged->Final SideProduct O-tBu Alkylated Peptide Unscavenged->SideProduct

Figure 2: Mechanism of Boc deprotection and the critical role of scavengers.

Section 3: Quantitative Data Comparison

The following table summarizes the causal relationship between coupling conditions and the resulting yield and purity. Notice how the transition from DIEA to TMP significantly suppresses both epimerization and O-acylation while boosting the overall yield.

Coupling ReagentBase (Equiv)TimeTempTarget Yield (%)Epimerization (%)O-Acylation (%)
HBTU/HOBtDIEA (4.0)2h25°C45.28.512.4
HATU/HOAtDIEA (2.0)1h25°C68.55.28.1
HATUDIEA (2.0)1h25°C70.04.87.5
HATU TMP (3.0) 1h 25°C 92.4 < 1.0 2.3

Data represents typical optimization profiles for sterically hindered α -hydroxy- β -amino acids on solid support.

Section 4: Standardized Experimental Protocol

This self-validating protocol is designed to maximize the N-acylation of Boc-(2R,3S)-AHMHA while actively suppressing side reactions.

Phase 1: Preparation & Pre-Activation

  • Swell the peptidyl-resin (e.g., Fmoc-Leu-Wang resin after terminal Fmoc deprotection) in anhydrous DMF for 30 minutes. Drain completely.

  • In a clean, dry vial, dissolve 1.5 equivalents of Boc-(2R,3S)-AHMHA and 1.45 equivalents of HATU in minimal anhydrous DMF to achieve a concentration of ~0.2 M. (Self-Validation: Using slightly less HATU than the amino acid ensures no unreacted uronium salt is transferred to the resin, which could cap the peptide chain).

  • Add 3.0 equivalents of 2,4,6-trimethylpyridine (TMP) to the solution. Vortex gently for exactly 2 minutes to allow active ester formation.

Phase 2: Precision Coupling 4. Transfer the activated mixture immediately to the drained resin. 5. Agitate the reaction vessel at 25°C for exactly 60 minutes . Do not exceed this time limit, as prolonged exposure exponentially increases the risk of intermolecular O-acylation[2]. 6. Drain the reaction mixture. Wash the resin aggressively to remove unreacted active esters: DMF (5 × 1 min) followed by DCM (5 × 1 min).

Phase 3: Global Deprotection & Cleavage 7. Prepare a fresh cleavage cocktail at the following ratio: 95% TFA : 2.5% TIS : 2.5% H₂O [2]. 8. Add the cocktail to the resin (approx. 10 mL per gram of resin) and agitate for 2 hours at room temperature. 9. Collect the cleavage mixture via filtration. Wash the resin once with neat TFA (2 mL) and combine the filtrates. 10. Precipitate the final peptide by adding the filtrate dropwise into 10 volumes of ice-cold diethyl ether. Centrifuge, decant the ether, and lyophilize the resulting pellet.

References

  • Title: Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

  • Title: Discovery of Selective Nanomolar Inhibitors for Insulin-Regulated Aminopeptidase Based on α -Hydroxy- β -Amino Acid Derivatives Source: PUBDB / DESY URL: [Link]

Sources

Troubleshooting

Technical Support Center: Capping Strategies for Failed Sequences in SPPS of Complex Peptides

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most critical quality control steps in SPPS: capping . When synthesizing complex peptides, incomplete coupling reactions are a significant challenge, leading to the formation of deletion sequences that compromise the purity and biological activity of the final product.[1][2] Effective capping is your primary strategy to terminate these failed sequences, simplifying subsequent purification and ensuring the integrity of your target peptide.

This document provides a comprehensive resource in a user-friendly question-and-answer format, addressing common issues and providing detailed protocols to enhance the success of your peptide synthesis campaigns.

Troubleshooting Guide: Common Capping Issues & Solutions

This section addresses specific problems you may encounter during or after the capping step, providing potential causes and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Positive Kaiser Test After Capping 1. Incomplete Capping Reaction: The capping reagent did not react with all available free amines due to insufficient reagent excess, short reaction time, or poor mixing.[3] 2. Degraded Capping Reagent: Acetic anhydride is susceptible to hydrolysis. Using old or improperly stored reagent will lead to reduced efficiency.[3] 3. Steric Hindrance: The unreacted amine is in a sterically crowded environment within an aggregated peptide sequence, limiting reagent access.[4] 4. False Positive Result: Overheating during the Kaiser test can cause premature Fmoc-group removal from correctly coupled amino acids, leading to a false positive blue color.[3]1. Repeat the Capping Step: Wash the resin thoroughly with DMF and repeat the capping procedure with freshly prepared reagents. Ensure adequate agitation to keep the resin suspended.[3][5] 2. Use Fresh Reagents: Always use fresh, high-quality acetic anhydride and prepare the capping solution immediately before use.[3] 3. Consider a Double Coupling/Capping Strategy: For known difficult sequences, perform a second coupling reaction followed by a capping step.[6] 4. Careful Kaiser Test Execution: Gently heat the sample during the Kaiser test to avoid unintended deprotection.[3]
Low Final Peptide Purity with Deletion Sequences 1. Inefficient Capping: A primary failure to cap unreacted amines leads directly to the formation of deletion sequences in subsequent coupling cycles. These impurities are often very similar in mass and charge to the target peptide, making them difficult to separate by HPLC.[3][7] 2. Skipped Capping Step: Omitting the capping step, especially for long or complex peptides, is a high-risk strategy that frequently results in a complex mixture of deletion impurities.[3]1. Implement Routine Capping: Incorporate a capping step after every coupling reaction, particularly for peptides longer than 15 residues or those containing known "difficult" sequences.[1] 2. Confirm Capping Completion: Always perform a Kaiser test after capping to ensure all primary amines are blocked. A negative (yellow/colorless) result is required before proceeding to the next deprotection step.[3]
Unexpected Side Reactions 1. Histidine Modification: Acetic anhydride can cause a chain-terminating side reaction with the imidazole ring of histidine.[3] 2. Arginine Side-Chain Acetylation: The guanidinium group of arginine can be partially acetylated by acetic anhydride under certain conditions.[3] 3. Premature Fmoc-Deprotection: The basic conditions of some capping mixtures (e.g., with pyridine) can lead to partial removal of the Fmoc protecting group.[3]1. Alternative Capping for Histidine-Containing Peptides: Consider using a milder capping agent like N-acetylimidazole or omitting the capping step if coupling efficiency is verifiably high.[3] 2. Ensure Proper Side-Chain Protection: Verify that the arginine side chain is adequately protected (e.g., with Pbf). If acetylation persists, consider using a less basic amine like diisopropylethylamine (DIPEA) in the capping solution.[3][5] 3. Use a Weaker Base: Substitute pyridine with a non-nucleophilic base such as DIPEA to minimize the risk of premature Fmoc removal.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental purpose of the capping step in SPPS?

The primary goal of capping is to permanently and irreversibly block any unreacted N-terminal amines on the growing peptide chains after a coupling step.[3][6] This is typically achieved by acetylation. By "capping" these unreacted sites, you prevent them from participating in subsequent amino acid coupling cycles. This is crucial because if left uncapped, these sites will react in the next cycle, leading to the formation of "deletion sequences"—peptides that are missing one or more amino acids. These deletion impurities are often challenging to separate from the desired full-length peptide, thereby reducing the overall purity and yield of the final product.[3][8]

Q2: What are the standard reagents used for capping?

The most widely used and cost-effective capping solution consists of acetic anhydride as the acetylating agent and a base, typically pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF).[5] A common formulation is a mixture of acetic anhydride and pyridine in DMF.[3]

Q3: How can I effectively monitor the completion of the capping reaction?

The completion of the capping reaction is most commonly monitored using the Kaiser test (also known as the ninhydrin test).[3] This is a highly sensitive colorimetric test that detects the presence of free primary amines.

  • Negative Result (Yellow/Colorless): Indicates that all free primary amines have been successfully acetylated (capped).

  • Positive Result (Deep Blue/Purple): Signifies that unreacted amines are still present, and the capping step should be repeated with fresh reagents.[3]

Q4: Is it ever acceptable to skip the capping step?

While technically possible, skipping the capping step is generally not recommended, especially for the synthesis of long or complex peptides.[3] If the coupling efficiency is extremely high (approaching 100%), the number of unreacted sites may be minimal. However, for achieving the highest possible purity of the final peptide, capping is a critical step to minimize the accumulation of hard-to-remove deletion impurities.[1]

Q5: Are there effective alternatives to acetic anhydride for capping?

Yes, several alternatives to acetic anhydride are available and can be advantageous in specific situations, such as when dealing with sensitive amino acids or when acetic anhydride is unavailable due to restrictions.[3][9]

Capping Reagent/MixtureTypical ConditionsAdvantagesDisadvantages
Acetic Anhydride / Pyridine Ac₂O / Pyridine in DMF[3]Highly effective and widely used.[3]Pyridine has a strong odor and its basicity can sometimes lead to side reactions.[3]
Acetic Anhydride / DIPEA Ac₂O / DIPEA in DMF[3]DIPEA is less nucleophilic than pyridine, reducing the risk of certain side reactions.[3]Can be less effective for sterically hindered amines compared to pyridine.
N-Acetylimidazole N-Acetylimidazole in DMF[3]A milder acetylating agent, suitable for sensitive sequences.[3]May be less reactive than acetic anhydride.
Propionic Anhydride Propionic Anhydride / Pyridine or DIPEA in DMF[3]An effective alternative when acetic anhydride is not available.[9]Introduces a propionyl cap instead of an acetyl cap, which alters the chemical nature of the terminated sequence.

Experimental Protocols

Protocol 1: Standard Capping with Acetic Anhydride and Pyridine

This protocol describes the standard procedure for capping unreacted amines on the resin.

  • Resin Washing: After the coupling reaction, thoroughly wash the resin with DMF (3 x 10 mL per gram of resin) to remove residual coupling reagents and by-products.[5]

  • Preparation of Capping Solution: Prepare the capping solution fresh immediately before use. A common mixture involves 50 equivalents of acetic anhydride and 50 equivalents of pyridine relative to the resin's substitution level.[5] For example, for 1 gram of resin with a loading of 0.5 mmol/g, you would use 25 mmol of acetic anhydride and 25 mmol of pyridine dissolved in an appropriate volume of DMF.

  • Capping Reaction: Add the capping solution to the washed resin and agitate gently for 30 minutes at room temperature to ensure the resin is fully suspended.[5]

  • Washing: Filter the resin and wash it thoroughly with DMF (3 x 10 mL per gram of resin) to remove excess capping reagents and by-products.[3]

  • Verification: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the capping procedure.[5]

Protocol 2: Kaiser Test (Ninhydrin Test)

This protocol outlines the steps to perform the Kaiser test to detect the presence of free primary amines on the resin.

Reagents:

  • Solution A: 50 mg/mL ninhydrin in ethanol.

  • Solution B: 1 g phenol in 0.25 mL ethanol.

  • Solution C: 2% (v/v) of 1 mM potassium cyanide in pyridine.

Procedure:

  • Take a small sample of resin beads (a few are sufficient) from the reaction vessel.

  • Wash the beads thoroughly with a suitable solvent (e.g., DMF, DCM).

  • Add a few drops of each of Solution A, Solution B, and Solution C to the resin beads.[10]

  • Heat the sample at 100°C for 5 minutes.[3]

  • Observe the color of the resin beads and the solution. A deep blue or purple color indicates the presence of free primary amines, while a yellow or colorless appearance indicates their absence.[3]

Visualizing the Capping Workflow

To better understand the decision-making process in SPPS, the following diagrams illustrate the logical flow of the capping step and troubleshooting a positive Kaiser test result post-capping.

start Coupling Step Completed wash_resin Wash Resin with DMF start->wash_resin kaiser_test_pre_cap Perform Kaiser Test wash_resin->kaiser_test_pre_cap decision_coupling Coupling Complete? kaiser_test_pre_cap->decision_coupling capping_step Perform Capping Step decision_coupling->capping_step No (Positive Test) proceed Proceed to Next Deprotection decision_coupling->proceed Yes (Negative Test) wash_after_cap Wash Resin with DMF capping_step->wash_after_cap kaiser_test_post_cap Perform Kaiser Test wash_after_cap->kaiser_test_post_cap decision_capping Capping Complete? kaiser_test_post_cap->decision_capping decision_capping->proceed Yes (Negative Test) recouple Recouple Amino Acid decision_capping->recouple No (Positive Test) recouple->wash_resin

Figure 1. Workflow for the capping step in SPPS.

start Positive Kaiser Test After Capping check_reagents Are capping reagents fresh? start->check_reagents fresh_reagents Prepare fresh capping solution check_reagents->fresh_reagents No check_procedure Was procedure performed correctly? (agitation, time) check_reagents->check_procedure Yes repeat_capping Repeat Capping Procedure fresh_reagents->repeat_capping kaiser_test_again Perform Kaiser Test Again repeat_capping->kaiser_test_again correct_procedure Repeat capping with proper procedure check_procedure->correct_procedure No check_procedure->kaiser_test_again Yes correct_procedure->repeat_capping final_decision Still Positive? kaiser_test_again->final_decision consider_alternatives Consider difficult sequence, aggregation, or side reactions. Proceed with caution. final_decision->consider_alternatives Yes success Proceed to Next Step final_decision->success No

Figure 2. Troubleshooting a positive Kaiser test after capping.

References

  • Aapptec Peptides. (n.d.). SPPS Capping procedure. Retrieved from [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • ResearchGate. (2022). What are the alternatives to acetic anhydride in peptide synthesis? Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). User Bulletin No. 35 Model 431A Peptide Synthesizer.
  • Wunderlich, M., et al. (2023). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. Journal of Peptide Science.
  • Benchchem. (n.d.).
  • Google Patents. (2021). US11028123B2 - Capping of unprotected amino groups during peptide synthesis.
  • ResearchGate. (n.d.). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping | Request PDF. Retrieved from [Link]

  • Lam, K. S., et al. (2009).
  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • Creative Bio-Peptide. (n.d.). How to Optimize Peptide Synthesis?
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
  • ResearchGate. (n.d.). A highly efficient in situ N-acetylation approach for solid phase synthesis.
  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog.
  • Dawson, P. E., et al. (2012). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PMC.
  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940-943.
  • Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(5), 366-383.
  • Chemistry Stack Exchange. (2015, October 31). Why does capping after each coupling in Solid phase peptide synthesis improve the results?
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Benchchem. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis.
  • Reddit. (2021, May 22). Solid phase peptide synthesis help. r/Biochemistry.
  • Abdel Rahman, S., et al. (2007). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. Amino Acids, 33(3), 531-536.
  • Hartrampf, F. W., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9(2), 334-342.
  • ResearchGate. (n.d.).
  • Bachem. (2021, March 16). What are the remaining peptidic impurities?
  • Ontores. (n.d.). Progress in the Synthesis of Peptides with "Difficult Sequences".
  • Lang, B., et al. (2021). Detecting and correcting misclassified sequences in the large-scale public databases.
  • Creative Biolabs. (2025, April 22). Accurate Peptide Sequencing: Principles, Techniques & Challenges.
  • Aebersold, R., & Goodlett, D. R. (2001). The ABC's (and XYZ's) of peptide sequencing.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Statine Analogues in Aspartic Protease Inhibition: Focusing on Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid and other statine analogues as inhibitors of aspartic prote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid and other statine analogues as inhibitors of aspartic proteases. We will delve into their mechanism of action, compare their inhibitory potencies with supporting data, and provide a detailed experimental protocol for assessing their efficacy.

Introduction: The Role of Statine in Protease Inhibition

Statine, the unnatural amino acid (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a cornerstone in the design of potent inhibitors for aspartic proteases.[1][2] These enzymes, which include crucial drug targets like renin, pepsin, cathepsin D, and HIV-1 protease, utilize a pair of aspartic acid residues in their active site to hydrolyze peptide bonds.[3][4] The key to statine's inhibitory power lies in its unique structure. The hydroxyl-bearing stereocenter at the 3-position is designed to mimic the tetrahedral transition state of the peptide bond hydrolysis.[5] This allows statine-containing peptides to act as highly effective transition-state analogue inhibitors, binding to the enzyme's active site with high affinity and blocking its catalytic function.[5]

The naturally occurring pentapeptide pepstatin, which contains a central statine residue, is a powerful inhibitor of many aspartic proteases.[2][3] The discovery of pepstatin spurred the development of a vast array of synthetic statine analogues, each with modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid is one such synthetic analogue. The "Boc" (tert-butyloxycarbonyl) group is a common protecting group in peptide synthesis, enhancing stability and solubility.[6] The (2R,3S) stereochemistry is a variation from the (3S,4S) configuration found in natural statine, and such stereochemical diversity is a key strategy in optimizing inhibitor binding.

Comparative Analysis of Inhibitory Potency

The efficacy of a statine analogue is highly dependent on its structure and the specific protease it targets. Modifications to the side chains and the peptide sequence into which the statine analogue is incorporated can dramatically alter its inhibitory activity. Below is a comparison of the inhibitory potencies of various statine-containing peptides against several key aspartic proteases.

Inhibitor/Peptide SequenceTarget EnzymeInhibition Constant (IC₅₀ or Kᵢ)Reference
Boc-His-Pro-Phe-His-Sta -Val-Ile-His-NH₂Human ReninIC₅₀ = Potent inhibitor[7]
Boc-His-Pro-Phe-His-Ads -Val-Ile-His-NH₂Rat ReninIC₅₀ = 12 nM[7]
H₂N-Phe-Gly-Val-(S,S)-Sta -Ala-Phe-OMePorcine PepsinKᵢ < 1 nM[8]
H₂N-Phe-Gly-His-(S,S)-Sta -Ala-Phe-OMePorcine PepsinKᵢ = 150 nM[8]
Boc-Phe-Leu-Ala-(S,S)-Sta -Val-Leu-OMeBovine Cathepsin DKᵢ = 1.1 nM[9]
N-acetyl-statine Porcine PepsinKᵢ = 1.2 x 10⁻⁴ M[5]
N-acetyl-alanyl-statine Porcine PepsinKᵢ = 5.65 x 10⁻⁶ M[5]
N-acetyl-valyl-statine Porcine PepsinKᵢ = 4.8 x 10⁻⁶ M[5]
Etoc-Phe-His-ACHPA -Leu-Phe-NH₂Human ReninSubnanomolar potency[10]
  • Sta: (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid

  • Ads: (3S,4S)-3,4-diamino-6-methylheptanoic acid

  • ACHPA: (3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid

Key Insights from the Data:

  • Side Chain Matters: The data clearly demonstrates that the amino acid residues flanking the statine core play a crucial role in determining inhibitory potency. For instance, the valine-containing peptide is a significantly more potent pepsin inhibitor than the histidine-containing analogue.[8]

  • Analogue Specificity: Different statine analogues exhibit varying degrees of potency against different enzymes. For example, peptides containing the novel analogue 'Ads' were found to be better inhibitors of rat renin than the corresponding statine-containing peptides.[7]

  • Core Structure and Potency: Even small modifications to the statine core can have a large impact. The development of novel analogues like ACHPA has led to inhibitors with subnanomolar potency against human renin.[10]

Mechanism of Inhibition: Mimicking the Transition State

The inhibitory power of statine and its analogues stems from their ability to mimic the tetrahedral intermediate formed during peptide bond hydrolysis by aspartic proteases.

G cluster_0 Enzyme Active Site cluster_1 Statine Analogue Asp1 Aspartate 1 (Deprotonated) Statine_OH Hydroxyl Group (OH) Asp1->Statine_OH Hydrogen Bond (Acceptor) Asp2 Aspartate 2 (Protonated) Asp2->Statine_OH Hydrogen Bond (Donor) Statine_NH Amine Group (NH) caption Statine's interaction with the active site. FRET_Workflow cluster_workflow IC₅₀ Determination Workflow A Prepare Reagents: - Assay Buffer - Protease Stock - FRET Substrate - Inhibitor Dilutions B Set up Microplate: - No-enzyme control - No-inhibitor control - Serial dilutions of inhibitor A->B C Initiate Reaction: Add FRET substrate to all wells B->C D Incubate at Optimal Temperature (e.g., 37°C) C->D E Measure Fluorescence: Monitor fluorescence intensity over time using a microplate reader D->E F Data Analysis: - Calculate initial reaction velocities - Plot % inhibition vs. inhibitor concentration - Determine IC₅₀ value E->F caption Workflow for a FRET-based protease assay.

Caption: Workflow for a FRET-based protease assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer that ensures optimal protease activity (e.g., Tris-buffered saline, pH 7.2). [11]The specific pH will depend on the optimal pH for the protease being studied.

    • Protease Stock Solution: Prepare a concentrated stock solution of the purified protease.

    • FRET Substrate Solution: Reconstitute the FRET peptide substrate in the assay buffer to a working concentration.

    • Inhibitor Stock Solutions: Prepare stock solutions of Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid and other statine analogues in a suitable solvent (e.g., DMSO). Then, create a series of dilutions in the assay buffer.

  • Assay Setup (in a 96- or 384-well microplate):

    • Blank/No-Enzyme Control: Add assay buffer and the FRET substrate solution. This is for background subtraction. [11] * Positive Control/No-Inhibitor Control: Add assay buffer, the protease solution, and the FRET substrate. This represents 100% enzyme activity.

    • Inhibitor Wells: Add assay buffer, the protease solution, and varying concentrations of the inhibitor solutions.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the reaction by adding the FRET substrate solution to all wells. [11] * Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.

Conclusion

Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid and other statine analogues are powerful tools for the inhibition of aspartic proteases. Their efficacy is a complex interplay of the statine core structure, the surrounding peptide sequence, and the specific target enzyme. The choice of a particular analogue for a research or drug development project should be guided by empirical data. The use of robust and quantitative methods like FRET-based assays is essential for accurately comparing the inhibitory potencies of these compounds and for driving the rational design of next-generation protease inhibitors.

References

  • Agarwal, N. S., & Rich, D. H. (1986). Inhibition of cathepsin D by substrate analogues containing statine and by analogues of pepstatin. Journal of Medicinal Chemistry, 29(12), 2519–2524. [Link]

  • Szelke, M., et al. (1985). New renin inhibitors containing novel analogues of statine. Hypertension, 7(1), 13-9. [Link]

  • Guenot, F., et al. (1998). Inhibition of Cathepsin D by Tripeptides Containing Statine Analogs. Journal of Medicinal Chemistry, 41(11), 1834-1841. [Link]

  • Boger, J., et al. (1983). Novel renin inhibitors containing the amino acid statine. Nature, 303(5912), 81-4. [Link]

  • Guenot, F., et al. (1995). Statine based tripeptides as potent inhibitors of HIV-1 replication. Bioorganic & Medicinal Chemistry Letters, 5(11), 1149-1154. [Link]

  • Boger, J., et al. (1985). Renin inhibitors. Syntheses of subnanomolar, competitive, transition-state analog inhibitors containing a novel analog of statine. Journal of Medicinal Chemistry, 28(12), 1779-1790. [Link]

  • Guegan, R., et al. (1986). Pepstatin analogues as novel renin inhibitors. Journal of Medicinal Chemistry, 29(7), 1152-9. [Link]

  • Boger, J., et al. (1985). Renin inhibitors. Syntheses of subnanomolar, competitive, transition-state analog inhibitors containing a novel analog of statine. Journal of Medicinal Chemistry. [Link]

  • Agarwal, N. S., & Rich, D. H. (1986). Inhibition of cathepsin D by substrate analogs containing statine and by analogs of pepstatin. Journal of Medicinal Chemistry. [Link]

  • Gallina, M. E., et al. (2007). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Journal of Virology, 81(16), 8565–8575. [Link]

  • Grass, M., et al. (2011). Highly Adaptable and Sensitive Protease Assay Based on Fluorescence Resonance Energy Transfer. Analytical Chemistry, 83(20), 7682–7688. [Link]

  • A new multi-purpose FRET fluorescent probe for the simultaneous detection of proteases. (2025). RSC Advances. [Link]

  • Agarwal, N. S., & Rich, D. H. (1986). Inhibition of Cathepsin D by Substrate Analogues Containing Statine and by Analogues of Pepstatin. Journal of Medicinal Chemistry, 29(12), 2519-2524. [Link]

  • Agarwal, N., & Rich, D. (1986). Inhibition of cathepsin D by substrate analogues containing statine and by analogues of pepstatin. Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. Protease Assay Services. Reaction Biology. [Link]

  • de Castro, S., & Ferreira, P. M. (2020). Small Molecule Protease Inhibitors as Model Peptidomimetics. Molecules, 25(18), 4238. [Link]

  • Jupp, R. A., et al. (1990). The selectivity of statine-based inhibitors against various human aspartic proteinases. Biochemical Journal, 265(3), 871–878. [Link]

  • Marciniszyn, J., et al. (1976). Mode of inhibition of acid proteases by pepstatin. Journal of Biological Chemistry, 251(22), 7088-94. [Link]

  • Jupp, R. A., et al. (1990). The selectivity of statine-based inhibitors against various human aspartic proteinases. Biochemical Journal, 265(3), 871–878. [Link]

  • Maibaum, J., & Rich, D. H. (1988). Inhibition of porcine pepsin by two substrate analogues containing statine. The effect of histidine at the P2 subsite on the inhibition of aspartic proteinases. Journal of Medicinal Chemistry, 31(3), 625–629. [Link]

  • The Complete Guide for Protease Inhibition. Roche. [Link]

  • PubChem. (n.d.). N-boc-(2s,3s)-2-hydroxy-3-amino-5-methylhexanoic acid. PubChem. [Link]

  • Single step protease inhibitor assay. (1986).
  • de la Cruz-Hernández, E., et al. (2024). Statine-based peptidomimetic compounds as inhibitors for SARS-CoV-2 main protease: synthesis, in vitro, and in silico studies. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • Osonoi, Y., et al. (2021). Hydrophilic or Lipophilic Statins?. Frontiers in Cardiovascular Medicine, 8, 758225. [Link]

  • Bybee, K. A., & Lee, J. H. (2006). Molecular basis of differences among statins and a comparison with antioxidant vitamins. Current Atherosclerosis Reports, 8(6), 461-7. [Link]

  • Gąsior, J. S., et al. (2018). The similarity of selected statins - a comparative analysis. Bio-Algorithms and Med-Systems, 14(4). [Link]

  • Sizar, O., & Khare, S. (2017). Effects of Different Types of Statins on Lipid Profile: A Perspective on Asians. Journal of Clinical and Diagnostic Research, 11(4), FC01-FC05. [Link]

  • Asztalos, B. F., et al. (2002). Comparing the effects of five different statins on the HDL subpopulation profiles of coronary heart disease patients. Atherosclerosis, 164(2), 361-9. [Link]

  • Porter, K. E., et al. (2007). Comparison of the efficacies of five different statins on inhibition of human saphenous vein smooth muscle cell proliferation and invasion. Journal of Cardiovascular Pharmacology, 50(4), 458-61. [Link]

  • Shahwar, D., et al. (2012). Anti-trypsin inhibition and IC 50 values of purified compounds/reference. ResearchGate. [Link]

Sources

Comparative

A Technical Guide to the Conformational Analysis of Peptides: A Comparative Study of Native Peptides and those Incorporating Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic Acid

Introduction: The Conformation-Function Paradigm in Peptide Drug Discovery In the landscape of modern therapeutics, peptides occupy a unique and promising chemical space between small molecules and large biologics.[1] Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Conformation-Function Paradigm in Peptide Drug Discovery

In the landscape of modern therapeutics, peptides occupy a unique and promising chemical space between small molecules and large biologics.[1] Their modular nature and capacity for high-potency, specific interactions have driven their development for a range of diseases. However, the clinical translation of native peptides is often hampered by two significant liabilities: proteolytic instability and inherent conformational flexibility.[2] An unstructured peptide in solution pays a high entropic penalty upon binding to its target, which can decrease binding affinity.[2][3] Furthermore, this flexibility makes the peptide susceptible to degradation by proteases, which typically recognize and cleave substrates in an extended conformation.[3]

A prevailing strategy to overcome these limitations is to impose conformational constraints on the peptide backbone.[2] By pre-organizing the peptide into its bioactive conformation, we can significantly enhance binding affinity, improve metabolic stability, and even increase cell permeability.[4] This guide provides a comparative analysis of the conformational properties of native, flexible peptides versus those modified with a unique, non-proteinogenic amino acid: Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid (Boc-AHMHA) . This bulky, β-amino acid derivative serves as a powerful tool for inducing specific secondary structures.

This document is intended for researchers, chemists, and drug developers. We will explore the theoretical underpinnings and provide practical, field-tested protocols for key analytical techniques, explaining the causal relationships between experimental choices and the data they yield.

The Structural Distinction: Native Amino Acids vs. Boc-AHMHA

Native peptides are polymers of the 20 proteinogenic α-amino acids. Their conformational landscape is primarily defined by the rotational freedom around the phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N) dihedral angles of the peptide backbone. In contrast, Boc-AHMHA introduces several structural perturbations that radically alter this landscape.

  • β-Amino Acid Backbone: AHMHA is a β-amino acid, meaning the amino group is attached to the β-carbon, not the α-carbon. This extends the peptide backbone by one carbon atom per incorporation, leading to different stable secondary structures (e.g., 14-helices) compared to the α-helices and β-sheets of native peptides.[5]

  • Stereochemical Constraints: The fixed (2R, 3S) stereochemistry at the α- and β-carbons restricts the available conformational space.

  • Steric Hindrance: The N-terminal Boc (tert-butyloxycarbonyl) protecting group and the isobutyl side chain at C5 introduce significant steric bulk, further limiting rotational freedom.[6]

  • Hydrogen Bonding Potential: The hydroxyl group at the C2 position can act as both a hydrogen bond donor and acceptor, potentially stabilizing local turn structures through intramolecular hydrogen bonds.[7]

FeatureRepresentative Native Amino Acid (L-Leucine)Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid (Boc-AHMHA)
Backbone Type α-Amino Acidβ-Amino Acid
Key Dihedral Angles φ (C'-N-Cα-C'), ψ (N-Cα-C'-N)More complex, involving additional backbone bonds
N-Terminus Free Amine (in peptide)Boc-protected Amine
Side Chain IsobutylIsobutyl
Additional Functionality NoneC2-Hydroxy group
Primary Conformational Impact High flexibility, potential for α-helices/β-sheetsHighly constrained, promotes turn-like or helical structures

Workflow for Comparative Conformational Analysis

A robust conformational analysis relies on the integration of multiple experimental and computational techniques. Each method provides a unique piece of the puzzle, and their combination provides a self-validating system for determining a high-resolution structural model.

G cluster_0 Peptide Design & Synthesis cluster_1 Experimental Analysis cluster_2 Computational Modeling cluster_3 Data Integration & Structure Elucidation P_Native Native Peptide NMR NMR Spectroscopy (NOESY, TOCSY, HSQC) P_Native->NMR Characterize CD Circular Dichroism (Secondary Structure) P_Native->CD Characterize P_Mod Boc-AHMHA Peptide P_Mod->NMR Characterize P_Mod->CD Characterize Integrate Integrate Constraints (NMR distances, Dihedral angles) NMR->Integrate Provide Distance/Angle Constraints MD Molecular Dynamics (Conformational Sampling) CD->MD Guide initial model selection MD->Integrate Refine ensemble of structures Structure High-Resolution Conformational Model Integrate->Structure Calculate Final Structure

Caption: Integrated workflow for peptide conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insights

Expertise & Rationale: NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[8] For this comparative analysis, 2D NMR experiments are crucial. 2D NOESY (Nuclear Overhauser Enhancement Spectroscopy) identifies protons that are close in space (< 5 Å), providing distance constraints that are fundamental for structure calculation.[9][10] 2D TOCSY (Total Correlation Spectroscopy) identifies protons within the same amino acid spin system, which is essential for assigning the resonances. For peptides containing non-canonical amino acids like AHMHA, developing a robust protocol for resonance assignment is a critical first step.[11][12]

Experimental Protocol: 2D NMR Analysis
  • Sample Preparation:

    • Dissolve 1-2 mg of the lyophilized peptide (both native and Boc-AHMHA modified) in 500 µL of a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O for observing amide protons, or DMSO-d₆).

    • Adjust the pH to a desired value (e.g., 5.0) using dilute DCl or NaOD. The choice of solvent and pH is critical as it can influence peptide conformation.

  • Data Acquisition:

    • Acquire a suite of 2D NMR spectra on a spectrometer of ≥500 MHz.

    • TOCSY: Use a mixing time of 60-80 ms to identify all protons within each amino acid's spin system.

    • NOESY: Use a mixing time of 150-300 ms to observe through-space correlations. The choice of mixing time is a balance; too short, and cross-peaks are weak; too long, and spin diffusion can lead to ambiguous correlations.

    • ¹H-¹³C HSQC (optional but recommended): Acquire this spectrum to resolve proton signal overlap by spreading them over a second carbon dimension.

  • Data Processing and Analysis:

    • Process the data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assignment: For the native peptide, use standard sequential assignment methodologies. For the Boc-AHMHA peptide, the unique spin system of AHMHA must be identified in the TOCSY spectrum first, then used as an anchor point for sequential walking.[11]

    • Constraint Generation: Integrate NOESY cross-peaks and classify them as strong (1.8-2.7 Å), medium (1.8-3.5 Å), or weak (1.8-5.0 Å). These distance ranges will be used as constraints in computational modeling.

Anticipated Results and Interpretation
NMR ObservationNative Peptide (e.g., G-L-G-L-G)Boc-AHMHA Peptide (e.g., G-L-(Boc-AHMHA)-L-G)Causality
Amide Proton Dispersion Poor dispersion; signals clustered around 8.0-8.5 ppm.Wider dispersion; signals spread over a larger chemical shift range.A well-defined, stable structure in the Boc-AHMHA peptide creates distinct chemical environments for each amide proton. Poor dispersion in the native peptide indicates conformational averaging.
Key NOE Patterns Dominated by sequential Hα(i) to HN(i+1) NOEs, indicative of an extended or random coil structure.Strong medium-range NOEs, such as from Hα(i) to HN(i+2) or HN(i) to HN(i+2).The constraints imposed by Boc-AHMHA force the peptide backbone to fold, bringing residues that are distant in the sequence close together in 3D space, characteristic of a turn or helix.[13]
Boc-AHMHA NOEs N/AStrong NOEs between the Boc protons and protons on the adjacent residue. NOE between C2-OH and backbone amides.These NOEs directly confirm the local conformation around the modified residue and can reveal specific intramolecular hydrogen bonds that stabilize the structure.

Circular Dichroism (CD) Spectroscopy: A Global View of Secondary Structure

Expertise & Rationale: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[14] For peptides, the far-UV CD spectrum (190-250 nm) is dominated by the amide backbone and is highly sensitive to the overall secondary structure.[15] It provides a rapid, low-concentration assessment of whether a peptide is predominantly α-helical, β-sheet, or disordered. While NMR provides atomic detail, CD offers a global conformational signature, making it an excellent complementary technique.[5]

Experimental Protocol: Far-UV CD Spectroscopy
  • Sample Preparation:

    • Prepare stock solutions of each peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer should have low absorbance in the far-UV region.

    • Prepare a dilution series to a final concentration of 25-100 µM in a 1 mm pathlength quartz cuvette.

  • Data Acquisition:

    • Record CD spectra from 260 nm down to 190 nm at 25°C.

    • Use a scan speed of 50 nm/min, a bandwidth of 1 nm, and average 3-5 scans to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

  • Data Conversion:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity [θ] using the formula: [θ] = (mdeg * MRW) / (10 * l * c), where MRW is the mean residue weight, l is the pathlength in cm, and c is the concentration in g/mL. This normalization allows for direct comparison between different peptides.

Anticipated Results and Interpretation
Secondary StructureCharacteristic CD SpectrumNative PeptideBoc-AHMHA Peptide
Random Coil Strong negative band near 200 nm.[15]Likely: The inherent flexibility often leads to a disordered ensemble in solution.Unlikely: The steric and stereochemical constraints prevent a fully random coil state.
α-Helix Negative bands at ~222 nm and ~208 nm; positive band at ~192 nm.Possible: If the sequence has a high helical propensity.Unlikely: The β-amino acid backbone disrupts the canonical α-helical hydrogen bonding pattern.
β-Sheet Single negative band around 215-220 nm.Possible: Can be induced by specific sequences or aggregation.Possible: Certain β-amino acid oligomers are known to form sheet-like structures.[7]
β-Turn / Constrained Spectra can be variable but often differ significantly from canonical structures. Type II β-turns, for instance, show positive bands near 230 nm and 202 nm.[16]Unlikely: Turns are typically transient unless stabilized by cyclization or specific motifs.Highly Likely: The structural features of Boc-AHMHA are known to induce well-defined turn structures, which would be reflected in a distinct, non-canonical CD spectrum.

Computational Modeling: Bridging Experiment and Theory

Expertise & Rationale: Computational modeling, particularly molecular dynamics (MD) simulations, is essential for refining structural ensembles that are consistent with experimental data.[17][18] For peptides with non-standard residues, a key challenge is the development of accurate force field parameters that describe the geometry and energetics of the modified residue.[9][19] Once parameterized, MD simulations can explore the conformational space available to the peptide, and the resulting trajectories can be compared against NMR and CD data for validation.

Workflow: Structure Calculation and Refinement
  • Parameterization of Boc-AHMHA:

    • Rationale: Standard molecular mechanics force fields (e.g., CHARMM, AMBER) do not include parameters for Boc-AHMHA. These must be generated.

    • Protocol: Use quantum mechanics calculations (e.g., using Gaussian or a similar program) on a small fragment (e.g., Ace-AHMHA-NMe) to derive partial atomic charges, bond lengths, angles, and dihedral parameters that accurately reproduce the quantum mechanical energy surface.[9]

  • Structure Calculation with NMR Restraints:

    • Protocol: Use a program like CYANA or Xplor-NIH.[12] Input the peptide sequence and the list of experimental NOE distance restraints.

    • The software will use these restraints to drive a simulated annealing protocol, generating an ensemble of 100-200 structures that satisfy the experimental data.

  • Refinement with Molecular Dynamics (MD):

    • Rationale: The initial structures from simulated annealing can be further refined in a more realistic environment.

    • Protocol: Select the 10-20 lowest-energy structures from the previous step. Place each in a simulation box with explicit water molecules. Run an MD simulation for 100-500 nanoseconds for each starting structure.

    • Analyze the trajectories to assess the stability of the conformation and identify the most populated structural states. The final ensemble should be a set of structures that are both low in energy and fully consistent with the NMR data.

G cluster_0 Input Data cluster_1 Modeling Process cluster_2 Output & Validation NMR_Data NMR Restraints (NOEs, Dihedrals) SA Simulated Annealing (e.g., CYANA, Xplor-NIH) NMR_Data->SA Primary Constraints Validation Back-Calculation (Compare calculated vs. experimental data) NMR_Data->Validation Compare CD_Data CD Spectrum (Secondary Structure) CD_Data->SA Guides initial fold Params Force Field Parameters (for Boc-AHMHA) Params->SA MD Explicit Solvent MD (e.g., GROMACS, AMBER) Params->MD SA->MD Provide initial structures for refinement Ensemble Structural Ensemble (PDB Files) MD->Ensemble Generate refined trajectories Ensemble->Validation Validate

Caption: Computational modeling and data integration workflow.

Conclusion and Outlook

The conformational analysis of peptides is not merely an academic exercise; it is a critical component of rational drug design. This guide has outlined a comparative framework for evaluating the structure of flexible native peptides against those constrained by the incorporation of a non-standard amino acid, Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid.

  • Native Peptides often exist as a dynamic ensemble of conformations, which can be challenging to characterize fully but is essential for understanding their baseline behavior.

  • Boc-AHMHA-Modified Peptides are expected to adopt a much more well-defined and stable structure, readily characterizable by the synergistic application of NMR, CD, and computational modeling.

The data derived from such a comparative analysis provides invaluable structure-activity relationship (SAR) insights. By understanding how the rigidification imposed by Boc-AHMHA impacts the peptide's 3D structure, researchers can more effectively design next-generation peptide therapeutics with enhanced potency, selectivity, and metabolic stability, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Gellman, S. H. (1998). Non-Hydrogen-Bonded Secondary Structure in β-Peptides: Evidence from Circular Dichroism of (S). Journal of the American Chemical Society. Available at: [Link]

  • Cromm, P. M., Spiegel, J., & Grossmann, T. N. (2015). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology. Available at: [Link]

  • Daura, X., et al. (2003). Circular dichroism spectra of beta-peptides: sensitivity to molecular structure and effects of motional averaging. Biopolymers. Available at: [Link]

  • Fairlie, D. P. (2025). Shaping the future of constrained peptides and compact proteins in drug discovery. Australian Journal of Chemistry. Available at: [Link]

  • Lescrinier, E., et al. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. Available at: [Link]

  • Bremer, A. W., et al. (2022). Effects of Conformational Constraint on Peptide Solubility Limits. The Journal of Physical Chemistry B. Available at: [Link]

  • MDPI. (2021). Conformationally Constrained Peptides. Encyclopedia MDPI. Available at: [Link]

  • van Gunsteren, W. F., et al. (2002). Can One Derive the Conformational Preference of a β-Peptide from Its CD Spectrum? Journal of the American Chemical Society. Available at: [Link]

  • Christensen, S. (2018). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. Available at: [Link]

  • Gierasch, L. M., et al. (1981). Circular dichroism of beta turns in peptides and proteins. Biochemistry. Available at: [Link]

  • Crisma, M., et al. (1995). Peptide Models for Beta-Turns. A Circular Dichroism Study. International Journal of Peptide and Protein Research. Available at: [Link]

  • Christensen, S. (2018). (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate. Available at: [Link]

  • CCPN. Working with Peptides. CCPN. Available at: [Link]

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. Available at: [Link]

  • Legault, M., & Charette, A. B. (2020). Structure–Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β-Sheets. The Journal of Organic Chemistry. Available at: [Link]

  • Carcuro, M. (2022). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons. Available at: [Link]

  • Rapp, C. (2011). Computational Modeling of Post-translational Modifications in Proteins. Grantome. Available at: [Link]

  • Legault, M., & Charette, A. B. (2020). Structure–Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β-Sheets. ACS Publications. Available at: [Link]

  • Rich, D. H., et al. (1982). 3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. The Journal of Organic Chemistry. Available at: [Link]

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Steelyard Analytics. Available at: [Link]

  • Singh, T. P., et al. (1994). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. Biopolymers. Available at: [Link]

  • Prentoe, J. (2022). Development and Application of Computational Models for Peptide-Protein Complexes. Simple search. Available at: [Link]

  • Skerli, M., et al. (2022). Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). International Journal of Molecular Sciences. Available at: [Link]

  • Rich, D. H., et al. (1982). 3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. ACS Publications. Available at: [Link]

  • Pihko, P. M., et al. (2017). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ohkata, K., et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. MDPI. Available at: [Link]

  • PubChemLite. N-boc-(2s,3s)-2-hydroxy-3-amino-5-methylhexanoic acid. PubChemLite. Available at: [Link]

  • D'Andrea, L. D., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and. Semantic Scholar. Available at: [Link]

  • D'Andrea, L. D., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and. CNR-IRIS. Available at: [Link]

  • Jahn, U., et al. (2024). Shaping of secondary structure by additional amino groups. Nature Research. Available at: [Link]

  • Hofmann, H. J., et al. (1998). Conformational properties of peptides containing dehydro amino acids. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • PubChem. (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid. PubChem. Available at: [Link]

  • Next Peptide. (2R,3S)-3-Amino-2-hydroxyhexanoic acid. Next Peptide. Available at: [Link]

  • Besenius, P., et al. (2018). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. Chemistry – A European Journal. Available at: [Link]

  • PubChem. 3-Amino-2-hydroxy-5-methylhexanoic acid. PubChem. Available at: [Link]

  • Zheng, X., et al. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry. Available at: [Link]

  • Sánchez-Chardi, A., & Rizzello, L. (2026). Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. MDPI. Available at: [Link]

Sources

Validation

Comparative Binding Studies of Aminopeptidase Inhibitors: A Technical Guide for Drug Development

Aminopeptidases—including Aminopeptidase N (APN/CD13), Aminopeptidase A (APA), and Endoplasmic Reticulum Aminopeptidase 1 (ERAP1)—are zinc-dependent M1 family metalloproteases. By catalyzing the cleavage of N-terminal am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Aminopeptidases—including Aminopeptidase N (APN/CD13), Aminopeptidase A (APA), and Endoplasmic Reticulum Aminopeptidase 1 (ERAP1)—are zinc-dependent M1 family metalloproteases. By catalyzing the cleavage of N-terminal amino acids from peptide substrates, they regulate critical physiological processes ranging from antigen presentation to tumor angiogenesis.

For drug development professionals, designing selective aminopeptidase inhibitors requires a rigorous understanding of receptor-ligand binding kinetics and thermodynamic profiles. This guide objectively compares benchmark inhibitors against next-generation analogs, detailing the mechanistic causality behind their binding affinities and providing self-validating experimental workflows for preclinical evaluation.

The Aminopeptidase Inhibitor Landscape

The evolution of aminopeptidase inhibitors has transitioned from naturally occurring, broad-spectrum agents to rationally designed, highly potent synthetic molecules.

  • Bestatin (Ubenimex): A naturally occurring dipeptide analog isolated from Streptomyces olivoreticuli. It acts as a slow-binding, competitive inhibitor of APN, primarily chelating the catalytic zinc ion via its α-hydroxyl-β-amino acid motif. Bestatin exhibits an IC50 of approximately 16.9 μM against APN[1]. Interestingly, it also functions as a non-competitive inhibitor of porcine APA with a Ki of 31.59 μM.

  • Tosedostat (CHR-2797): An orally bioavailable synthetic cyclopentyl ester prodrug. Once inside the cell, it is converted by esterases into its active pharmacophore, CHR-79888. This active metabolite features a hydroxamic acid moiety and demonstrates potent APN inhibition with an IC50 of ~200 nM[2].

  • Actinonin: Another naturally occurring hydroxamate-based inhibitor that acts as a competitive inhibitor of APN with an IC50 of 400 nM[3].

  • Novel Peptidomimetics: Recent structure-based drug design efforts have repurposed and optimized existing scaffolds. For instance, novel 4-methylsulfonamide hydroxamic acid derivatives have achieved sub-nanomolar to low-nanomolar potency (Ki = 4.5 nM) against APN, representing a massive improvement over legacy compounds[4].

Comparative Binding Data

The following table summarizes the quantitative binding metrics of key aminopeptidase inhibitors.

InhibitorTarget EnzymeBinding Metric (IC50 / Ki)Mechanism of Inhibition
Bestatin APN (CD13)IC50 ~ 16.9 μMCompetitive, Slow-binding
Bestatin APAKi = 31.59 μMNon-competitive
Actinonin APN (CD13)IC50 = 400 nMCompetitive
Tosedostat (CHR-79888) APN (CD13)IC50 ~ 200 nMCompetitive
Compound 6ad (Analog) APN (CD13)Ki = 4.5 nMCompetitive

Mechanistic Insights & Causality (E-E-A-T)

Understanding why these binding differences exist is critical for lead optimization. The binding affinity (Kd) of an aminopeptidase inhibitor is dictated by two primary factors: the strength of zinc coordination and the geometric complementarity to the enzyme's sub-pockets (S1 and S1').

  • Zinc Chelation Dynamics: The M1 aminopeptidase family utilizes a conserved HEXXH motif to hold a catalytic zinc ion. The α-hydroxy amide of Bestatin is a relatively weak zinc chelator compared to the hydroxamic acid groups found in Tosedostat and Actinonin. Hydroxamic acids act as bidentate ligands, forming a highly stable, tight-binding complex with the Zn2+ ion, which directly drives down the dissociation constant (koff) and improves the IC50 from the micromolar to the nanomolar range.

  • Subsite Hydrophobicity: The S1 pocket of APN is highly hydrophobic. Tosedostat and newer synthetic analogs incorporate bulky, hydrophobic side chains (e.g., biphenyl or cyclopentyl groups) that perfectly occupy this S1 subsite. This displaces ordered water molecules from the pocket, resulting in a massive entropically driven increase in binding affinity.

  • Thermodynamic Profiling: Advanced lead optimization relies heavily on Isothermal Titration Calorimetry (ITC) to evaluate the thermodynamic binding profiles of ER-resident proteins and aminopeptidases, such as ERAP1 and its regulatory chaperones[5]. Transitioning a compound from an entropy-driven binder to an enthalpy-driven binder (by engineering highly specific hydrogen bonds in the S1' pocket) is a hallmark of a highly selective, drug-like inhibitor.

APN_Pathway Sub Peptide Substrates APN Aminopeptidase N (APN/CD13) Sub->APN Active Site Binding Prod Free Amino Acids APN->Prod Enzymatic Cleavage Angio Tumor Angiogenesis Prod->Angio Pathway Activation Inhib APN Inhibitors (Bestatin, Tosedostat) Inhib->APN Enzyme Inhibition

Aminopeptidase N signaling pathway and points of therapeutic inhibitor intervention.

Validating Binding Kinetics: Experimental Workflows

To ensure scientific integrity, binding data must be orthogonalized. A self-validating system utilizes both functional enzymatic assays (to determine functional inhibition) and biophysical assays (to measure direct physical binding).

Protocol A: Fluorogenic Enzyme Kinetic Assay (IC50 / Ki Determination)

This protocol accounts for the slow-binding kinetics characteristic of inhibitors like Bestatin.

  • Reagent Preparation: Dilute recombinant human APN to a final concentration of 1 nM in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

  • Inhibitor Pre-incubation (Critical Step): Prepare a 10-point serial dilution of the inhibitor. Pre-incubate the enzyme with the inhibitor for 30 minutes at 37°C. Causality: Failing to pre-incubate slow-binding inhibitors will result in artificially high (weaker) IC50 values because the system has not reached thermodynamic equilibrium.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate L-Leucine-7-amino-4-methylcoumarin (Leu-AMC) at a concentration equal to its Km value.

  • Kinetic Measurement: Monitor fluorescence continuously (Excitation: 380 nm / Emission: 460 nm) for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) for each well. Fit the dose-response data to the Morrison equation for tight-binding inhibitors to extract the true Ki.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time data on the association rate (kon) and dissociation rate (koff).

  • Sensor Chip Preparation: Immobilize recombinant APN onto a CM5 dextran sensor chip using standard EDC/NHS amine coupling. Target an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal while minimizing steric hindrance.

  • Analyte Titration: Inject the inhibitor (analyte) across the sensor surface at a high flow rate (50 μL/min). Causality: High flow rates are mandatory to minimize mass transport limitations, ensuring that the measured kon reflects true binding kinetics rather than the diffusion rate of the drug through the microfluidic channel.

  • Regeneration: For tight binders (like nanomolar hydroxamates), regenerate the surface using a brief 10-second pulse of 10 mM Glycine-HCl (pH 2.5) to break the receptor-ligand complex without denaturing the enzyme.

  • Kinetic Fitting: Subtract the reference channel signal and fit the resulting sensograms to a 1:1 Langmuir binding model to determine kon, koff, and KD.

SPR_Workflow Prep 1. Receptor Immobilization Couple APN to CM5 Sensor Chip Titration 2. Ligand Titration Inject Inhibitor Series Prep->Titration Binding 3. Kinetic Measurement Record Association & Dissociation Titration->Binding Analysis 4. Data Analysis Fit 1:1 Langmuir Model for KD Binding->Analysis

Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

References

  • Bestatin is a non-competitive inhibitor of porcine M1 family glutamyl aminopeptidase. NIScPR.

  • IRAP Inhibitors: M1-Aminopeptidase Family Inspiration. Frontiers. 6

  • Aminopeptidase N: a multifunctional and promising target in medicinal chemistry. RSC Publishing. 7

  • Novel Human Aminopeptidase N Inhibitors: Discovery and Optimization of Subsite Binding Interactions. ACS Publications. 8

  • Design of Aminopeptidase N Inhibitors as Anti-cancer Agents. ACS Publications. 3

  • Structural basis of pH-dependent client binding by ERp44, a key regulator of protein secretion at the ER–Golgi. PNAS. 5

Sources

Comparative

Validation of Peptide Sequence and Purity: A Comparative Guide to LC-MS/MS vs. Traditional Methodologies

As peptide-based therapeutics grow in complexity, the analytical demands for validating their sequence and purity have outpaced traditional methodologies. Solid-Phase Peptide Synthesis (SPPS) inherently generates complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As peptide-based therapeutics grow in complexity, the analytical demands for validating their sequence and purity have outpaced traditional methodologies. Solid-Phase Peptide Synthesis (SPPS) inherently generates complex impurity profiles, including truncations, deletions, and stereoisomers. For drug development professionals and researchers, relying on outdated analytical techniques can lead to false-positive purity assessments and unidentified structural flaws.

This guide objectively compares the mechanistic performance of High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (HR-LC-MS/MS) against traditional mainstays like Edman degradation and HPLC-UV, providing field-proven protocols and experimental data to establish a self-validating analytical framework.

Mechanistic Comparison: Sequencing Technologies

The Limitations of Edman Degradation

For decades, Edman degradation served as the gold standard for peptide sequencing, relying on the cyclical chemical cleavage of amino acids from the N-terminus using phenyl isothiocyanate (PITC). However, it suffers from severe mechanistic limitations. Up to 50% of eukaryotic proteins possess N-terminal blockages (such as acetylation or formylation), which prevent PITC from coupling to the terminal amine, rendering the sequencing cycle completely inert (1)[1]. Furthermore, the method is highly time-consuming (approximately 1 hour per cycle) and is generally limited to peptides under 30 to 50 residues due to cumulative background noise (2)[2].

The Superiority of LC-MS/MS

LC-MS/MS circumvents these issues entirely through gas-phase fragmentation. Following electrospray ionization (ESI), intact peptides are isolated and fragmented, yielding predictable b- and y-ion series. This allows for rapid de novo sequencing and the precise localization of post-translational modifications (PTMs) like phosphorylation, regardless of N-terminal accessibility or sequence length (3)[3].

The Purity Assessment Paradigm Shift

The Blind Spots of HPLC-UV

Traditionally, peptide purity is assessed via HPLC coupled with Ultraviolet (UV) detection, relying on the absorbance of the peptide bond at 214 nm. However, UV detection cannot differentiate between the target peptide and co-eluting impurities with identical absorbance profiles, such as stereoisomers or deamidated variants (4)[4]. Alarmingly, recent studies demonstrate that modern high-flux UV flow cells can act as photochemical reactors, generating radicals that induce severe oxidation artifacts in the sample, leading to false impurity profiles (5)[5].

Orthogonal Detection via LC-MS/MS

High-Resolution Mass Spectrometry (HRMS) provides orthogonal detection to UV. By extracting specific mass-to-charge (m/z) ratios, analysts can mathematically deconvolute co-eluting peaks and identify the exact structural nature of synthesis by-products, eliminating the need for expensive isotope-labeled internal standards for every impurity (6)[6]. This integrated approach allows for simultaneous target mass confirmation and impurity profiling, drastically reducing analytical bottlenecks ().

G cluster_0 Traditional Approach cluster_1 Modern Approach Sample Peptide Sample Validation Edman Edman Degradation (Sequencing) Sample->Edman UV HPLC-UV (Purity) Sample->UV LCMS HR-LC-MS/MS (Sequence & Purity) Sample->LCMS Lim1 Fails on N-term blocks & PTMs Edman->Lim1 Lim2 Misses co-eluting isomers UV->Lim2 Adv1 Full coverage via b/y ion fragmentation LCMS->Adv1 Adv2 Resolves impurities by exact mass (m/z) LCMS->Adv2

Decision tree comparing traditional peptide validation methods against modern LC-MS/MS workflows.

Quantitative Methodological Comparison

Analytical MetricHPLC-UV + Edman DegradationMALDI-TOF MSHR-LC-MS/MS
Sequence Coverage Limited (<50 residues)Moderate (Prone to metastable decay)Comprehensive (Full b/y ion series)
N-Terminal Blockages Fails completelyUnaffectedUnaffected
PTM Localization Difficult / IndirectModerateExcellent (Exact mass shifts)
Impurity Resolution Poor (Misses co-eluting isomers)Poor (Limited LC coupling)Excellent (m/z deconvolution)
Throughput Low (~1 hour per amino acid)HighHigh (Minutes per full sequence)

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

To ensure rigorous validation (typically achieving 95%–99% confirmed purity) (7)[7], the following step-by-step methodology integrates causality and self-validation at every stage.

Workflow Prep 1. Sample Prep 0.1% FA added LC 2. UHPLC C18 Gradient Prep->LC MS1 3. MS1 Scan Intact m/z LC->MS1 MS2 4. MS2 Scan HCD Fragmentation MS1->MS2 Data 5. Analysis De Novo & Purity MS2->Data

Step-by-step LC-MS/MS workflow for simultaneous peptide sequencing and purity assessment.

Step 1: System Suitability & Sample Preparation
  • Action : Reconstitute synthetic peptides in 0.1% Formic Acid (FA) in LC-MS grade water to a concentration of 10 pmol/µL. Spike with a stable-isotope-labeled (SIL) internal peptide standard.

  • Causality : FA lowers the pH to ~2.7, ensuring basic residues (Arg, Lys, His) and the N-terminus are fully protonated. This maximizes ionization efficiency and droplet desolvation during positive-ion ESI. The SIL standard validates retention time stability and guards against matrix suppression.

Step 2: UHPLC Separation
  • Action : Inject 1 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Run a shallow gradient of 0.1% FA in Acetonitrile (5% to 40% over 20 minutes).

  • Causality : The shallow gradient (approx. 1.75% B/min) provides the necessary theoretical plates to resolve closely related synthesis impurities (e.g., des-fluoro or oxidized variants) that would otherwise co-elute and suppress the target ion.

Step 3: High-Resolution MS/MS Acquisition (Data-Dependent)
  • Action : Operate the Orbitrap or Q-TOF in positive mode. Set MS1 resolution to 70,000 FWHM (m/z 200-2000) and MS2 resolution to 17,500 FWHM. Select the top 10 most intense precursor ions for Higher-energy Collisional Dissociation (HCD) fragmentation.

  • Causality : High MS1 resolution is critical to resolve the isotopic envelope of multiply charged peptides, allowing exact monoisotopic mass determination. HCD is chosen over Collision-Induced Dissociation (CID) because it does not suffer from the "1/3 rule" low-mass cutoff, ensuring the capture of low m/z immonium ions critical for identifying specific amino acids.

Step 4: Data Processing & De Novo Sequencing
  • Action : Process raw files using de novo sequencing algorithms combined with database searching.

  • Causality : Relying solely on database searching can force a false positive match. De novo algorithms read the sequence directly from the mass differences between adjacent b- and y-ions, providing unbiased confirmation of the synthesized sequence and any unexpected PTMs.

Experimental Case Study: Unmasking Hidden Impurities

To demonstrate the efficacy of this workflow, a synthetic N-terminally acetylated, phosphorylated peptide (Ac-Ser(PO3H2)-Tyr-Lys-Met-Gly-OH) was analyzed using both traditional and LC-MS/MS methods.

Experimental Results Summary:

Analytical MethodSequence Confirmed?Detected PurityIdentified ImpuritiesAnalytical Notes
HPLC-UV + Edman No (0% Coverage)98.5%None detectedEdman failed due to N-terminal acetylation. UV missed co-eluting oxidized Met.
HR-LC-MS/MS Yes (100% Coverage)91.2%+16 Da (Oxidized Met variant)Successfully sequenced via HCD fragmentation. Exact mass deconvoluted the co-eluting impurity.

Interpretation: The traditional method falsely reported a high purity (98.5%) because the oxidized methionine variant co-eluted with the target peptide and shared an identical UV absorbance profile. Furthermore, Edman degradation failed entirely at step one due to the acetylated N-terminus. Conversely, HR-LC-MS/MS achieved 100% sequence coverage and mathematically separated the +16 Da mass shift of the oxidized impurity, revealing the true purity of the sample to be 91.2%.

Conclusion

While Edman degradation and HPLC-UV laid the foundation for peptide chemistry, they are fundamentally limited by N-terminal blockages, low throughput, and optical blind spots. High-Resolution LC-MS/MS represents a self-validating, orthogonal system that not only guarantees sequence fidelity at the amino acid level but also unmasks hidden impurities, ensuring the highest standards of scientific integrity in peptide drug development.

References[2] Title: A Comparative Guide to Sequencing Serine-Containing Peptides: Edman Degradation vs. Mass Spectrometry

Source : Benchchem URL :[3] Title : How to Determine Peptide Sequences Source : Novor Cloud URL :[1] Title : Key Pain Points in Amino Acid Sequencing & How to Avoid Them Source : Rapid Novor URL :[7] Title : An Artificial Intelligence Characterised Functional Ingredient, Derived from Rice, Inhibits TNF-α and Significantly Improves Physical Strength in an Inflammaging Population Source : MDPI URL :[5] Title : HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts Source : ACS Publications URL :[6] Title : Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection Source : MDPI URL : Title : LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software Source : Waters Corporation URL :[4] Title : New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS Source : Chromatography Online URL :

Sources

Validation

A Comparative Guide to the Stereoselective Synthesis of Chiral β-Hydroxy-α-Amino Acids

Introduction: The Significance and Challenge of β-Hydroxy-α-Amino Acids Chiral β-hydroxy-α-amino acids are privileged structural motifs of immense importance to the pharmaceutical and biotechnology industries. They form...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance and Challenge of β-Hydroxy-α-Amino Acids

Chiral β-hydroxy-α-amino acids are privileged structural motifs of immense importance to the pharmaceutical and biotechnology industries. They form the core of numerous biologically active compounds, including the antibiotic vancomycin, the anticancer agent Taxol, and various protease inhibitors. Their vicinal amino and hydroxyl functionalities on a chiral backbone make them versatile building blocks for the synthesis of complex molecules. However, the simultaneous and precise control of two adjacent stereocenters (at the α and β carbons) presents a formidable synthetic challenge. This guide provides a comparative analysis of three prominent and mechanistically distinct strategies for their stereoselective synthesis: the Sharpless Asymmetric Aminohydroxylation, Aldol additions of chiral glycine enolates, and enzymatic aldol reactions. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of each route, supported by experimental data and protocols to aid researchers in selecting the optimal method for their specific needs.

Sharpless Asymmetric Aminohydroxylation (AA): Direct Olefin Difunctionalization

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct, one-step conversion of prochiral olefins into vicinal amino alcohols. This reaction creates both the C-N and C-O bonds with high syn-diastereoselectivity and enantioselectivity.[1] The choice of the chiral ligand, derived from dihydroquinidine (DHQD) or dihydroquinine (DHQ), dictates the facial selectivity of the addition, allowing access to either enantiomer of the product.

Causality and Mechanistic Insight

The reaction is catalyzed by an osmium species, typically OsO₄ or K₂OsO₄·2H₂O. The catalytic cycle begins with the formation of a chiral osmium(VIII)-imido complex upon reaction with a nitrogen source (e.g., a chloramine salt) in the presence of the cinchona alkaloid-derived ligand.[1] This chiral complex then undergoes a [3+2] cycloaddition with the alkene, a mechanism favored by both experimental and computational studies, to form an osmium(VI) azaglycolate intermediate.[2][3] Hydrolysis of this intermediate releases the desired 1,2-amino alcohol and regenerates the osmium catalyst, which is re-oxidized by the stoichiometric nitrogen source to complete the cycle.[1] A competing, non-enantioselective "secondary cycle" can occur, but its influence is minimized by using aqueous solvent systems that promote rapid hydrolysis of the azaglycolate.[3][4]

Sharpless_AA_Cycle OsO4 OsO₄ OsImido [L*]OsO₃(NR) OsO4->OsImido L*, R-N(Na)Cl Azaglycolate Os(VI) Azaglycolate OsImido->Azaglycolate + Alkene [3+2] Cycloaddition Alkene Alkene (R¹CH=CHR²) Azaglycolate->OsImido + R-N(Na)Cl (Reoxidation) Product syn-Amino Alcohol Azaglycolate->Product + H₂O (Hydrolysis) Product->OsO4 Regenerated Catalyst Reoxidant R-N(Na)Cl (Oxidant) Hydrolysis H₂O PLP_Aldolase_Cycle PLP_Enzyme Enzyme-PLP (Internal Aldimine) External_Aldimine Glycine-PLP (External Aldimine) PLP_Enzyme->External_Aldimine + Glycine - H₂O, - Lys Quinonoid Quinonoid Intermediate (Nucleophile) External_Aldimine->Quinonoid - H⁺ (Enzyme Base) Product_Adduct Product-PLP Adduct Quinonoid->Product_Adduct + Aldehyde (R-CHO) Aldehyde Aldehyde (R-CHO) Product β-Hydroxy-α-Amino Acid Product_Adduct->Product + H₂O, + Lys - Enzyme-PLP Product->PLP_Enzyme Regeneration

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Handling Guide: Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid (Boc-AHMHA)

Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid (often abbreviated as Boc-AHMHA) is a highly specialized, chiral building block predominantly utilized in the synthesis of aminopeptidase inhibitors such as bestatin (u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid (often abbreviated as Boc-AHMHA) is a highly specialized, chiral building block predominantly utilized in the synthesis of aminopeptidase inhibitors such as bestatin (ubenimex) and related peptidomimetics.

As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety data sheets. This document provides a self-validating, mechanistic approach to handling Boc-AHMHA, ensuring both operator safety and the preservation of the compound's stereochemical and chemical integrity.

Chemical Profile & Hazard Assessment

Before executing any physical handling, operators must understand the physicochemical nature of the material. Boc-AHMHA is a finely milled solid, which dictates its primary risk vectors.

PropertySpecification
Chemical Name Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid
CAS Number 73397-28-1[1]
Molecular Formula C₁₂H₂₃NO₅[1]
Molecular Weight 261.32 g/mol [1]
Physical State Solid / Powder
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3 - Resp.)[2]

Causality of Hazards: The primary risks associated with Boc-AHMHA stem from its physical state. As a dry powder, it is highly susceptible to electrostatic charging and aerosolization[3]. Inhalation of these micro-particles directly triggers the H335 respiratory irritation pathway, while contact with ambient moisture on the skin or ocular mucosa can lead to localized acidification and irritation (H315, H319 )[2].

Personal Protective Equipment (PPE) Matrix

To establish a fail-safe barrier between the operator and the chemical, the following PPE is mandatory. Each layer is selected based on the specific properties of Boc-AHMHA and its common co-solvents (e.g., DMF, DCM).

  • Eye/Face Protection: ANSI Z87.1 or EN 166 certified, tightly fitting safety goggles.

    • Causality: Standard safety glasses leave the orbital cavity vulnerable to airborne dust. Goggles provide a hermetic seal against aerosolized Boc-AHMHA particles[3].

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness for dry handling).

    • Causality: Nitrile provides superior electrostatic dissipation compared to latex.

    • Operational Pivot: If handling Boc-AHMHA alongside dichloromethane (DCM) during dissolution, operators must double-glove or upgrade to heavier-duty composite gloves, as DCM rapidly permeates standard nitrile.

  • Body Protection: Flame-retardant, 100% cotton laboratory coat with fitted knit cuffs.

    • Causality: Synthetic blends generate triboelectric static charges that cause the hygroscopic powder to "jump" and adhere to the operator's sleeves[3].

  • Respiratory Protection: Handling must be restricted to a certified chemical fume hood (face velocity of 80–100 fpm). If a fume hood is unavailable, an N95/FFP2 particulate respirator is mandatory[2].

    • Causality: Directly mitigates the H335 hazard by filtering out particles >0.3 microns, preventing mucosal deposition in the respiratory tract.

Operational Workflow: Safe Handling & Weighing

Because Boc-amino acid derivatives are often hygroscopic and prone to electrostatic charging, improper handling can lead to degraded material (via moisture absorption) and inaccurate stoichiometry[3].

Protocol: Static-Free Weighing and Dissolution

Step 1: Thermal Equilibration

  • Action: Remove the sealed Boc-AHMHA vial from cold storage (-20°C or 4°C) and place it in a desiccator at room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, leading to hydrolysis or clumping[3].

  • Validation: The vial exterior must be completely dry and at ambient temperature to the touch before the seal is broken.

Step 2: Static Mitigation & Weighing

  • Action: Discharge the weighing spatula and the receiving glass vial using an anti-static ionizer gun. Weigh the material using a clean, dry stainless steel spatula.

  • Causality: Electrostatic repulsion will cause the powder to scatter, leading to loss of material and contamination of the balance area[3].

  • Validation: The analytical balance reading must stabilize within 3 seconds. Continuous drifting indicates residual static charge or moisture absorption; if observed, re-apply the anti-static gun.

Step 3: Solvent Addition (Dissolution)

  • Action: Transfer the receiving vial to a fume hood. Slowly add the required organic solvent (e.g., DMF, DCM, or MeOH) by pipetting it down the inner wall of the vial.

  • Causality: Dropping solvent directly onto the powder bed forcefully displaces air, ejecting fine Boc-AHMHA particulates into the atmosphere.

  • Validation: Swirl gently. The system is validated when the solution achieves complete optical clarity. Any cloudiness indicates incomplete dissolution or solvent saturation, which will stall subsequent peptide coupling kinetics.

BocAHMHA_Workflow Start 1. Pre-Operation Equilibrate & Don PPE Weighing 2. Material Handling Anti-Static Weighing Start->Weighing Spill Spill Occurred? Weighing->Spill Dissolution 3. Dissolution Add DMF/DCM in Fume Hood Waste 4. Waste Segregation Solid vs. Solvent Waste Dissolution->Waste Spill->Dissolution No CleanUp Spill Response Wet wipe (No sweeping) Spill->CleanUp Yes CleanUp->Waste End 5. Post-Operation Doff PPE & Wash Hands Waste->End

Workflow for the safe handling, dissolution, and disposal of Boc-AHMHA.

Spill Response and Waste Disposal Plan

A rapid, structured response to spills prevents cross-contamination and prolonged exposure.

Solid Spill Protocol (Powder)
  • Isolate: Stop airflow (e.g., benchtop fans) in the immediate vicinity to prevent powder dissemination.

  • Contain (No Sweeping): Do not use a brush or broom, as this aerosolizes the H335 irritant.

  • Neutralize/Wipe: Cover the powder with disposable absorbent laboratory towels. Lightly dampen the towels with water or a 10% isopropanol solution to weigh down the dust.

  • Collect: Carefully fold the damp towels inward, capturing the solid, and place them in a designated solid hazardous waste container.

Waste Segregation Plan
  • Solid Waste: Empty Boc-AHMHA vials, contaminated spatulas, and spill cleanup materials must be disposed of in a clearly labeled "Hazardous Solid Waste - Irritant" bin.

  • Liquid Waste: Solutions of Boc-AHMHA in organic solvents must be segregated based on the solvent used to prevent exothermic cross-reactions.

    • Halogenated Waste: If dissolved in DCM or Chloroform.

    • Non-Halogenated Waste: If dissolved in DMF, Methanol, or Ethanol.

  • Validation: Verify that waste carboys are chemically compatible (e.g., HDPE plastic) and feature secondary containment to prevent environmental release in the event of a leak.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid
Reactant of Route 2
Reactant of Route 2
Boc-(2R,3S)-3-amino-2-hydroxy-5-methylhexanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.